Triptophenolide
Descripción
Triptophenolide has been reported in Tripterygium wilfordii, Tripterygium hypoglaucum, and other organisms with data available.
structure given in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995809 | |
| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74285-86-2 | |
| Record name | Triptophenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Triptophenolide: A Technical Guide to its Discovery, Isolation from Tripterygium wilfordii, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide is a bioactive diterpenoid compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine".[1] This natural product has garnered significant scientific interest due to its potent and diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[2] Initially identified as a pan-antagonist of the androgen receptor, this compound presents a promising lead compound for the development of novel therapeutics, particularly in the context of prostate cancer.[3] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its natural source, along with a detailed exploration of its molecular mechanisms of action.
Discovery and Biological Activity
The discovery of this compound as a potent antiandrogen stemmed from the screening of extracts from Tripterygium wilfordii for activity against the androgen receptor (AR).[3] Subsequent studies have elucidated its role as a pan-antagonist, effectively inhibiting both wild-type and mutant forms of the AR.[3][4] This is particularly significant in the context of castration-resistant prostate cancer (CRPC), where mutations in the AR can lead to resistance to current therapies.
Beyond its antiandrogenic effects, this compound has been shown to induce apoptosis in various cancer cell lines.[5][6][7] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.[5][8]
Isolation and Purification of this compound
The isolation of this compound from Tripterygium wilfordii is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific, detailed protocols for this compound are not extensively published, the following methodology is a representative procedure adapted from established methods for isolating similar diterpenoids, such as triptolide, from the same plant source.[9][10][11][12] Researchers should note that optimization of these steps is likely necessary to achieve high yields and purity.
Experimental Protocol: Extraction and Initial Fractionation
-
Plant Material Preparation: The roots of Tripterygium wilfordii are the primary source of this compound. The dried and powdered root material (typically 1 kg) is used for extraction.
-
Solvent Extraction: The powdered root material is extracted with 95% ethanol at a 1:10 (w/v) ratio under reflux for 2-3 hours. This process is repeated three times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
Alkali Treatment: To remove acidic impurities, the ethyl acetate fraction can be washed with a mild aqueous base, such as a 5% sodium bicarbonate solution. This step can improve the efficiency of subsequent chromatographic purification.[12]
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Speed Counter-Current Chromatography (HSCCC): For final purification, the this compound-rich fractions from the silica gel column are pooled and subjected to HSCCC.
-
Two-phase solvent system: A common system for separating diterpenoids from Tripterygium wilfordii is n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v).[]
-
Purification: The sample is injected into the HSCCC system, and the fractions corresponding to the this compound peak are collected.
-
-
Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield high-purity crystals.
Quantitative Data
Quantitative data for the isolation of this compound is limited in the scientific literature. The following table summarizes the available data.
| Starting Material | Method | Yield of this compound | Purity | Reference |
| 320 mg crude extract | HSCCC | 42 mg | 98.2% | [] |
Note: The yield from the raw plant material is not specified in the available literature.
Visualization of the Isolation Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Structural Elucidation
The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹³C NMR | Chemical shifts available in online databases. | [14] |
| LC-MS | Precursor Type: [M+H]⁺, m/z: 313.1791 | [15] |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating multiple intracellular signaling pathways. The following sections detail its impact on androgen receptor signaling and apoptosis.
Androgen Receptor (AR) Signaling Pathway
This compound acts as a potent antagonist of the androgen receptor.[3] Its mechanism of action involves several key steps that ultimately lead to the inhibition of AR-mediated gene transcription.
Caption: this compound's antagonism of the Androgen Receptor signaling pathway.
This compound exhibits its antiandrogenic activity through three primary mechanisms:
-
Competitive Binding: It competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[3]
-
Decreased AR Expression: Treatment with this compound has been shown to reduce the overall protein levels of the androgen receptor.[3]
-
Reduced Nuclear Translocation: this compound hinders the translocation of the AR from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[3]
The IC₅₀ values of this compound against various AR mutants highlight its potential in overcoming drug resistance:
Apoptosis Signaling Pathways
This compound is a potent inducer of apoptosis in cancer cells, engaging multiple signaling cascades to execute programmed cell death.
Caption: Key signaling pathways involved in this compound-induced apoptosis.
Key molecular events in this compound-induced apoptosis include:
-
Wnt/β-catenin Pathway: this compound treatment leads to a decrease in the expression of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[8]
-
JAK/STAT Pathway: It inhibits the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.[5]
-
Mitochondrial (Intrinsic) Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[5][6] It also downregulates the anti-apoptotic protein Mcl-1.[6]
-
Death Receptor (Extrinsic) Pathway: this compound can upregulate the expression of the Fas death receptor, leading to the activation of caspase-8 and subsequent activation of downstream effector caspases.[7]
Conclusion
This compound, a natural product from Tripterygium wilfordii, demonstrates significant potential as a therapeutic agent, particularly in oncology. Its discovery as a pan-antagonist of the androgen receptor has opened new avenues for the treatment of prostate cancer. The isolation and purification of this compound, while challenging, can be achieved through a combination of solvent extraction and chromatographic techniques. A deeper understanding of its complex interactions with cellular signaling pathways will be crucial for its future clinical development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 3. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide induces apoptotic cell death of multiple myeloma cells via transcriptional repression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound | C20H24O3 | CID 173273 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Triptophenolide Biosynthesis Pathway in Medicinal Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. As a precursor to the more extensively studied triptolide, understanding the biosynthesis of this compound is crucial for the metabolic engineering of high-yield production systems and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymes, intermediates, and regulatory networks. It also includes experimental protocols and quantitative data to facilitate further research and drug development.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. The subsequent steps, leading to the formation of the characteristic abietane skeleton and its modifications, are catalyzed by a series of specialized enzymes.
The core of the pathway can be divided into three main stages:
-
Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form the C20 compound GGPP. This reaction is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS). Several GGPPS genes have been identified in T. wilfordii, with TwGGPPS1 and TwGGPPS4 showing a correlation with triptolide biosynthesis.
-
Cyclization to the Abietane Skeleton: GGPP undergoes a two-step cyclization to form the tricyclic abietane olefin, miltiradiene. This is a critical branching point in the pathway.
-
Step 1: GGPP is first cyclized to copalyl diphosphate (CPP) by a class II diterpene synthase, Copalyl Diphosphate Synthase (CPS). In T. wilfordii, TwTPS7 and TwTPS9 have been identified as functional CPS enzymes.
-
Step 2: CPP is then converted to miltiradiene by a class I diterpene synthase, Miltiradiene Synthase (MS). TwTPS27a and TwTPS27b have been characterized as the key MS enzymes in this step.
-
-
Oxidative Modifications to this compound: Miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield this compound and subsequently triptolide.
-
Formation of Dehydroabietic Acid: Miltiradiene is converted to dehydroabietic acid. The cytochrome P450 enzyme CYP728B70 has been identified as a key enzyme in this process, catalyzing the oxidation of the C18 methyl group of miltiradiene to a carboxylic acid.
-
Hydroxylation and Lactonization: Dehydroabietic acid is then believed to undergo further hydroxylations and rearrangements. While the exact sequence is still under investigation, it is proposed that a series of hydroxylations, including at the C-14 position by enzymes from the CYP82D family (such as CYP82D274 and CYP82D263), and subsequent modifications lead to an unstable intermediate that spontaneously lactonizes to form this compound. Enzymes from the CYP71BE subfamily are also implicated in the later steps of modification of the abietane skeleton.
-
The following diagram illustrates the core biosynthetic pathway leading to this compound.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by various factors, with the plant hormone methyl jasmonate (MeJA) being a key elicitor. MeJA treatment has been shown to significantly increase the accumulation of triptolide and its precursors in T. wilfordii cell cultures and hairy roots.
The MeJA signaling pathway leading to the regulation of this compound biosynthesis involves a cascade of protein interactions:
-
Perception of MeJA: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).
-
Degradation of JAZ Repressors: The COI1-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ repressors releases the transcription factor MYC2, a basic helix-loop-helix (bHLH) protein, from repression.
-
Regulation of Biosynthetic Genes: In many plant species, activated MYC2 positively regulates the expression of terpenoid biosynthetic genes. However, in T. wilfordii, the homologous transcription factors TwMYC2a and TwMYC2b have been found to act as negative regulators of triptolide biosynthesis. They achieve this by binding to the promoters of key biosynthetic genes, such as TwTPS27a and TwTPS27b (Miltiradiene Synthase), and inhibiting their expression[1][2]. This suggests a more complex regulatory network in T. wilfordii where other, yet to be fully characterized, transcription factors likely play a positive regulatory role in response to MeJA.
The following diagram depicts the signaling pathway of MeJA in regulating this compound biosynthesis.
Quantitative Data
The following tables summarize the available quantitative data related to this compound and triptolide biosynthesis in Tripterygium wilfordii.
Table 1: Metabolite Content in Tripterygium wilfordii
| Metabolite | Plant Material | Condition | Content (µg/g dry weight) | Reference |
| Triptolide | Hairy Roots | Control | 39.98 | [3] |
| Triptolide | Hairy Roots | MeJA induction | ~79.96 (2-fold increase) | [3] |
| Triptolide | Callus | Control | 1.76 | [3] |
| Triptolide | Adventitious Roots | Control | 47.86 | [3] |
| Triptolide | Natural Roots | Control | 21.4 | [3] |
| Triptolide | Suspension Cells | Control | 53 ± 3 | [4] |
| Triptolide | Suspension Cells | MeJA induction (240h) | 200 (3-fold increase) | [4] |
| Wilforgine | Hairy Roots | Control | ~310.92 | [5] |
| Wilforgine | Hairy Roots | MeJA induction (6h) | 693.36 (2.23-fold increase) | [5] |
Table 2: Gene Expression Changes in Response to Methyl Jasmonate (MeJA) in T. wilfordii Hairy Roots
| Gene | Function | Time after MeJA | Fold Change vs. Control | Reference |
| Multiple genes | Terpenoid backbone biosynthesis | 3-24 h | Varied (some inhibited, some promoted) | [5] |
| TwMS (TwTPS27a/b) | Miltiradiene Synthase | - | Upregulated upon TwMYC2a/b RNAi | [1] |
| TwCPS (TwTPS7/9) | Copalyl Diphosphate Synthase | - | Upregulated upon TwMYC2a/b RNAi | [1] |
| TwDXR | DXP Reductoisomerase | - | Upregulated upon TwMYC2a/b RNAi | [1] |
| TwHMGR1 | HMG-CoA Reductase | - | Upregulated upon TwMYC2a/b RNAi | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted for the extraction and quantification of this compound from plant material.
1. Materials and Reagents:
-
Dried and powdered Tripterygium wilfordii plant material (e.g., roots)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
-
LC-MS/MS system
2. Extraction Procedure:
-
Weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from other matrix components. A typical gradient might be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and a qualifier transition for confirmation. These transitions need to be determined by infusing a standard solution of this compound.
-
Quantification: Generate a calibration curve using serial dilutions of the this compound analytical standard. The concentration of this compound in the samples is calculated based on this calibration curve.
Protocol 2: In Vitro Enzyme Assay for CYP728B70
This protocol describes a general method for assaying the activity of a cytochrome P450 enzyme, such as CYP728B70, using microsomes from heterologously expressing yeast.
1. Materials and Reagents:
-
Yeast microsomes containing recombinant CYP728B70 and a cytochrome P450 reductase (CPR).
-
Miltiradiene (substrate).
-
NADPH.
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Ethyl acetate.
-
GC-MS or LC-MS system for product analysis.
2. Microsome Preparation (from yeast):
-
Grow yeast cells expressing CYP728B70 and CPR to the desired density.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Resuspend the cells in a lysis buffer containing protease inhibitors.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
3. Enzyme Assay:
-
In a glass vial, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 500 µL).
-
Yeast microsomes (containing a defined amount of CYP728B70).
-
Miltiradiene (dissolved in a suitable solvent like DMSO, final concentration to be optimized, e.g., 50 µM).
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction for a specific time (e.g., 1 hour) with shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the products.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic phase to a new vial.
-
Repeat the extraction with another volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS to identify the products (e.g., dehydroabietic acid and its hydroxylated derivatives).
The following workflow diagram illustrates a typical process for the functional characterization of a terpene synthase.
Conclusion
The elucidation of the this compound biosynthesis pathway is an active area of research with significant implications for the sustainable production of this valuable medicinal compound. While the core enzymatic steps have been largely identified, further investigation is needed to fully characterize the later-stage oxidative enzymes and the intricate regulatory networks that control the pathway. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MYC2 Transcription Factors TwMYC2a and TwMYC2b Negatively Regulate Triptolide Biosynthesis in Tripterygium wilfordii Hairy Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Triptophenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide is a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This natural product has garnered significant interest within the scientific community due to its wide range of biological activities, including anti-inflammatory, immunosuppressive, and potent anti-cancer properties. The complex chemical structure of this compound necessitates a thorough spectroscopic analysis for its unambiguous identification and characterization, which is crucial for quality control, mechanistic studies, and further drug development.
This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.
Chemical Structure
IUPAC Name: (3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][1]benzofuran-1-one
Molecular Formula: C₂₀H₂₄O₃
Molecular Weight: 312.4 g/mol
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation of natural products, providing vital information about molecular weight and fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. The exact mass of this compound ([M+H]⁺) is calculated to be 313.1798, which is consistent with its molecular formula.
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) experiments, particularly using techniques like Collision-Induced Dissociation (CID), are instrumental in probing the structure of this compound by inducing fragmentation and analyzing the resulting product ions. The fragmentation behavior can offer insights into the connectivity of the molecule.
The fragmentation of this compound in negative ion mode ESI-MS/MS has been studied, revealing that the fragmentation pathways are highly dependent on the substituent groups on the C ring of the diterpenoid structure.[2] Key fragmentation events for this class of compounds include the loss of small molecules such as CO, CO₂, and C₂H₂O₂ from the lactone ring.[2]
The following table summarizes representative MS/MS data for this compound, as available in public databases.
| Precursor Ion (m/z) | Collision Energy (V) | Fragment Ions (m/z) | Relative Abundance (%) |
| 313.1791 ([M+H]⁺) | 20 | 225.1289 | 100 |
| 313.1817 | 96.53 | ||
| 271.1329 | 28.40 | ||
| 253.1252 | 23.45 | ||
| 267.1782 | 20.05 | ||
| 313.1791 ([M+H]⁺) | 40 | 133.0632 | 100 |
| 171.0786 | 96.45 | ||
| 195.0807 | 88.24 | ||
| 153.0670 | 83.06 | ||
| 165.0680 | 74.80 |
Data sourced from PubChem CID 173273.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for the assignment of all proton and carbon signals in the this compound molecule.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region corresponding to the protons on the substituted benzene ring.
-
Aliphatic Protons: A complex series of signals in the aliphatic region due to the protons of the fused ring system, the isopropyl group, and the methyl group.
-
Protons adjacent to Oxygen: Signals for protons on carbons attached to hydroxyl and ether functionalities, which would appear at a downfield chemical shift compared to other aliphatic protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the lactone carbonyl carbon.
-
Aromatic and Olefinic Carbons: Signals in the region of approximately 110-160 ppm.
-
Aliphatic Carbons: A series of signals in the upfield region corresponding to the carbons of the fused ring system, the isopropyl group, and the methyl group.
For a definitive structural assignment, a suite of 2D NMR experiments is required:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.
Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis of this compound, based on established protocols for the isolation and characterization of diterpenoids from Tripterygium wilfordii.
Sample Preparation
-
Extraction: The dried and powdered roots of Tripterygium wilfordii are typically extracted with a solvent such as 95% ethanol or an ethyl acetate/methanol mixture.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning and a series of chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC prior to spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required.
-
2D NMR Acquisition: Standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments are utilized. The parameters for each experiment (e.g., spectral widths, number of increments, mixing times for NOESY) should be optimized for the specific instrument and sample.
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as water (often with 0.1% formic acid) and acetonitrile is typically used to separate the analyte from any remaining impurities.
-
Mass Spectrometry Acquisition:
-
Full Scan MS: Data is acquired in positive or negative ESI mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
MS/MS: Data-dependent acquisition is often used, where the most intense ions from the full scan are automatically selected for fragmentation. Collision energy is varied to obtain optimal fragmentation patterns.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Conclusion
The spectroscopic analysis of this compound, employing a combination of advanced mass spectrometry and nuclear magnetic resonance techniques, is indispensable for its unequivocal structural characterization. This technical guide has outlined the key spectroscopic features of this compound, provided representative experimental protocols, and visualized a general analytical workflow. A thorough understanding and application of these methods are fundamental for any research and development efforts aimed at harnessing the therapeutic potential of this complex and potent natural product.
References
Triptophenolide: A Deep Dive into its Mechanism as a Pan-Androgen Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Triptophenolide, a natural compound isolated from the traditional Chinese medicinal herb Tripterygium wilfordii, has emerged as a potent pan-antagonist of the androgen receptor (AR).[1] Its multifaceted mechanism of action, which includes competitive binding to the AR ligand-binding domain, downregulation of AR protein expression, and inhibition of AR nuclear translocation, positions it as a promising candidate for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiandrogenic activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to Androgen Receptor Signaling and Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell growth and survival.[1][4] Androgen deprivation therapy (ADT), which aims to suppress AR signaling, is a cornerstone of prostate cancer treatment.[3] However, resistance often develops through mechanisms such as AR overexpression, mutations in the AR ligand-binding domain (LBD), and the emergence of AR splice variants (AR-Vs) that are constitutively active.[3][5] This necessitates the development of novel AR antagonists with distinct mechanisms of action.
This compound's Multi-pronged Attack on the Androgen Receptor
This compound distinguishes itself from conventional antiandrogens through its ability to counteract AR signaling via multiple mechanisms.
Competitive Binding to the Androgen Receptor Ligand-Binding Domain
This compound directly competes with androgens for binding to the hormone-binding pocket (HBP) of the AR's ligand-binding domain (LBD).[1] This competitive inhibition prevents the conformational changes necessary for AR activation. Fluorescence polarization assays have demonstrated that this compound binds to the AR-LBD in a dose-dependent manner.[1]
Downregulation of Androgen Receptor Protein Expression
Beyond competitive binding, this compound actively reduces the cellular levels of AR protein.[1] Western blot analyses have shown a dose-dependent decrease in AR protein expression in prostate cancer cells treated with this compound.[1] This reduction in the total pool of available AR further diminishes the potential for androgen-mediated signaling.
Inhibition of Androgen Receptor Nuclear Translocation
A critical step in AR signaling is its translocation from the cytoplasm to the nucleus upon ligand binding.[1][4] this compound has been shown to effectively inhibit the DHT-induced nuclear translocation of the AR.[1] Confocal microscopy has revealed a significant reduction in nuclear AR levels in the presence of this compound, thereby preventing the receptor from accessing its target genes.[1]
Quantitative Efficacy of this compound
The antiandrogenic activity of this compound has been quantified through various in vitro assays, demonstrating its potency against both wild-type and mutant forms of the androgen receptor that are associated with therapeutic resistance.
| Parameter | AR Variant | This compound IC50 (nM) | Reference Compound (Enzalutamide) IC50 (nM) |
| AR Transcriptional Activity | Wild-Type (WT) | 260 | - |
| T877A | 388 | - | |
| F876L | 480 | - | |
| W741C + T877A | 437 | - | |
| AR-LBD Binding | Wild-Type | 467 | 294 |
Table 1: Inhibitory concentrations (IC50) of this compound against various androgen receptor (AR) variants and in AR ligand-binding domain (LBD) binding assays. Data sourced from[1][6].
Signaling Pathways and Experimental Workflows
This compound's Impact on the AR Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the key points of inhibition by this compound.
Caption: this compound's multifaceted inhibition of the androgen receptor signaling pathway.
Experimental Workflow for Assessing AR Antagonism
The following diagram outlines a typical experimental workflow to characterize the antiandrogenic properties of a compound like this compound.
Caption: A streamlined workflow for characterizing androgen receptor antagonists.
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay for AR Transcriptional Activity
-
Objective: To quantify the inhibitory effect of this compound on AR-mediated gene transcription.
-
Cell Lines: LNCaP (AR-positive human prostate cancer cells) or PC-3 (AR-negative human prostate cancer cells) co-transfected with an AR expression plasmid and an ARE-driven luciferase reporter plasmid.[1]
-
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Transfect cells with the appropriate plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with a fresh medium containing varying concentrations of this compound (e.g., 10 nM to 10 µM) and a known AR agonist (e.g., 1 nM DHT).[1] Include appropriate controls (vehicle, DHT alone).
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the DHT-only control and determine the IC50 value.
-
Western Blot for AR Protein Expression
-
Objective: To determine the effect of this compound on the total cellular levels of AR protein.
-
Cell Line: LNCaP cells.[1]
-
Protocol:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 50 nM, 500 nM, 5 µM) for 24 hours.[1]
-
Harvest the cells, wash with PBS, and lyse in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the AR band intensity to a loading control (e.g., β-actin or GAPDH).
-
Confocal Microscopy for AR Nuclear Translocation
-
Objective: To visualize and quantify the effect of this compound on the subcellular localization of the AR.
-
Cell Line: LNCaP cells.[1]
-
Protocol:
-
Seed LNCaP cells on glass coverslips in a 24-well plate.
-
After attachment, starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with this compound (e.g., 5 µM) or a positive control (e.g., 500 nM enzalutamide) for 1-2 hours.[1]
-
Stimulate the cells with an AR agonist (e.g., 1 nM DHT) for 1-2 hours to induce AR nuclear translocation.[1]
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against AR, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and acquire images using a confocal microscope.
-
Quantify the ratio of nuclear to cytoplasmic fluorescence intensity to determine the extent of nuclear translocation.
-
Conclusion and Future Directions
This compound presents a compelling profile as a pan-androgen receptor antagonist with a unique, multi-faceted mechanism of action. Its ability to not only competitively inhibit ligand binding but also reduce AR protein levels and block its nuclear translocation addresses several key mechanisms of resistance to current antiandrogen therapies. The demonstrated efficacy against clinically relevant AR mutants further underscores its therapeutic potential. Future research should focus on optimizing the pharmacokinetic and safety profile of this compound derivatives to pave the way for clinical investigation in the treatment of castration-resistant prostate cancer.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of this compound as androgen receptor antagonist - Eureka | Patsnap [eureka.patsnap.com]
- 3. Alteration of Androgen Receptor Protein Stability by Triptolide in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of androgen-induced translation in modulating androgen receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Molecular Targets of Triptophenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of Triptophenolide, a natural compound isolated from Tripterygium wilfordii. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Primary Molecular Target: Androgen Receptor (AR)
The primary and most extensively characterized molecular target of this compound is the Androgen Receptor (AR), a crucial transcription factor in the development and progression of prostate cancer. This compound acts as a pan-antagonist of both wild-type and mutant forms of the Androgen Receptor, demonstrating a multi-faceted mechanism of inhibition.
Quantitative Analysis of this compound's Anti-Androgenic Activity
This compound's potency against various forms of the Androgen Receptor has been quantified using half-maximal inhibitory concentration (IC50) values. These values represent the concentration of this compound required to inhibit 50% of the receptor's activity.
| Target | IC50 (nM) | Cell Line | Assay Type |
| Wild-Type Androgen Receptor (AR-WT) | 260 | PC-3 | ARE-driven Luciferase Reporter Assay |
| F876L Mutant Androgen Receptor (AR-F876L) | 480 | PC-3 | ARE-driven Luciferase Reporter Assay |
| T877A Mutant Androgen Receptor (AR-T877A) | 388 | PC-3 | ARE-driven Luciferase Reporter Assay |
| W741C + T877A Mutant Androgen Receptor | 437 | PC-3 | ARE-driven Luciferase Reporter Assay |
Mechanism of Action at the Androgen Receptor
This compound exerts its antagonistic effects on the Androgen Receptor through a three-pronged approach:
-
Competitive Binding: this compound directly competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding pocket (LBP) of the Androgen Receptor. This was confirmed through fluorescence polarization assays, where this compound displaced a fluorescently labeled androgen ligand in a dose-dependent manner[1].
-
Downregulation of AR Expression: Treatment with this compound leads to a significant reduction in the total protein levels of the Androgen Receptor in prostate cancer cells. This effect has been observed in a dose-dependent fashion, suggesting that this compound not only blocks AR activity but also promotes its degradation[1].
-
Inhibition of Nuclear Translocation: Upon activation by androgens, the Androgen Receptor typically translocates from the cytoplasm to the nucleus to regulate gene expression. This compound has been shown to effectively inhibit this DHT-induced nuclear translocation of AR, thereby preventing its interaction with androgen response elements (AREs) on target genes[1].
Immunomodulatory Effects and Potential Secondary Targets
While the Androgen Receptor is the most well-defined target, evidence, primarily from studies on the related compound Triptolide, suggests that this compound may also possess immunomodulatory properties through its influence on key inflammatory signaling pathways. It is important to note that further research is needed to conclusively attribute these effects directly to this compound.
Modulation of TREM-1 Signaling
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor involved in amplifying inflammatory responses. Studies on Triptolide have shown that it can downregulate the expression of TREM-1 and its associated signaling partner, DAP12. This leads to the suppression of downstream signaling cascades involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, ultimately reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][3].
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. Triptolide has been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes[4][5][6][7][8].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound's molecular targets.
Androgen Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine if a compound competes with a fluorescently labeled ligand for binding to the Androgen Receptor.
-
Materials:
-
Purified Androgen Receptor Ligand-Binding Domain (AR-LBD)
-
Fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green)
-
Assay buffer (e.g., PolarScreen™ AR competitor assay buffer)
-
This compound and control compounds (e.g., enzalutamide)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
In a 384-well plate, add a small volume of each compound dilution.
-
Prepare a complex of AR-LBD and the fluorescent androgen ligand in the assay buffer according to the manufacturer's instructions (e.g., Invitrogen PolarScreen™ AR Competitor Assay, P3018)[1].
-
Add the AR-LBD/fluorescent ligand complex to each well containing the test compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. Data is typically plotted as fluorescence polarization versus compound concentration to determine the IC50 value.
-
Western Blot for Androgen Receptor Expression
This technique is used to quantify the amount of Androgen Receptor protein in cells after treatment with this compound.
-
Materials:
-
LNCaP cells (or other relevant prostate cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Androgen Receptor (e.g., rabbit anti-AR)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 50 nM, 500 nM, 5 µM) for 24 hours[1].
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative AR protein levels.
-
AR Nuclear Translocation Assay (Confocal Microscopy)
This assay visualizes the subcellular localization of the Androgen Receptor to determine if this compound inhibits its movement into the nucleus.
-
Materials:
-
Prostate cancer cells (e.g., LNCaP) cultured on glass coverslips
-
Dihydrotestosterone (DHT)
-
This compound
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Androgen Receptor
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with this compound (e.g., 5 µM) for a specified time, followed by stimulation with DHT (e.g., 1 nM)[1]. Include appropriate controls (vehicle, DHT alone).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with 1% BSA.
-
Incubate with the primary anti-AR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope, capturing the signals for AR and DAPI.
-
Analyze the images to determine the ratio of nuclear to cytoplasmic AR fluorescence intensity.
-
RT-PCR for PSA mRNA Expression
This method quantifies the mRNA levels of Prostate-Specific Antigen (PSA), a downstream target of AR, to assess the functional consequences of AR inhibition by this compound.
-
Materials:
-
LNCaP cells
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix for real-time PCR
-
Real-time PCR instrument
-
-
Procedure:
-
Treat LNCaP cells with this compound (e.g., 500 nM, 5 µM) for a specified time[1].
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers for PSA and the housekeeping gene.
-
Analyze the amplification data to determine the relative expression of PSA mRNA, normalized to the housekeeping gene.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
-
Materials:
-
LNCaP and PC-3 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Seed LNCaP and PC-3 cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations (e.g., 0-5.0 µM) for a specified time (e.g., 24, 48, 72 hours)[1].
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's multifaceted inhibition of the Androgen Receptor signaling pathway.
Caption: Postulated inhibitory effect of this compound on the TREM-1 signaling pathway.
Caption: Postulated mechanism of this compound's inhibition of the NF-κB signaling pathway.
Caption: Standard experimental workflow for Western Blot analysis.
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide Attenuates Inflammatory Response in Membranous Glomerulo-Nephritis Rat via Downregulation of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Immunosuppressive Effects of Triptophenolide: A Technical Guide
Disclaimer: Initial literature screening reveals a notable scarcity of in-depth studies specifically focused on the immunosuppressive effects of Triptophenolide. The majority of research on the immunomodulatory compounds derived from Tripterygium wilfordii Hook F. centers on Triptolide. This guide will summarize the limited available findings on this compound and, for a comprehensive overview of the potential mechanisms, will present a detailed analysis of the well-documented immunosuppressive activities of the closely related diterpenoid, Triptolide . All quantitative data, experimental protocols, and signaling pathways detailed herein pertain to studies conducted on Triptolide , serving as a proxy to understand the potential therapeutic actions of this class of compounds.
Overview of this compound
This compound is a diterpenoid isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F.[1]. While this plant is a source of several potent bioactive compounds, this compound itself is less characterized in the context of immunosuppression compared to its analogue, Triptolide.
Preliminary network pharmacology analyses have suggested that this compound is associated with multiple inflammation-related signaling proteins[1]. However, specific experimental validation of its broad immunosuppressive effects is limited. One study investigating the regulation of the anti-inflammatory cytokine IL-37 found that, unlike Triptolide and Triptonide, this compound did not induce IL-37 expression in THP-1 cells. Recent studies have also explored its anti-tumor properties in breast cancer models, demonstrating an ability to inhibit cell proliferation and induce apoptosis[2]. Another study identified this compound as a pan-antagonist of the androgen receptor, capable of reducing its expression and nuclear translocation in prostate cancer cells[3].
Given the limited direct evidence of this compound's immunosuppressive activity, the remainder of this guide will focus on the extensive research conducted on Triptolide.
Core Immunosuppressive Mechanisms of Triptolide
Triptolide, a diterpenoid triepoxide, is recognized as a primary contributor to the anti-inflammatory and immunosuppressive properties of Tripterygium wilfordii extracts[4][5]. Its effects are broad, impacting T-cell activation, macrophage function, and the production of key inflammatory mediators. The core mechanisms of action revolve around the inhibition of key transcription factors, including Nuclear Factor-kappa B (NF-κB), and the modulation of critical signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways[6][7][8].
Data Presentation: Quantitative Effects of Triptolide
The following tables summarize the quantitative data from initial studies on Triptolide, showcasing its potent inhibitory effects on various cell types and inflammatory markers.
Table 1: Inhibitory Concentration (IC50) of Triptolide on Cell Lines
| Cell Line | Cell Type | Effect Measured | IC50 Value (nM) | Reference(s) |
|---|---|---|---|---|
| RAW 264.7 | Murine Macrophage | Inhibition of TNF-α & IL-6 production | < 30 | [9] |
| Molt-4 | T-cell Lymphocytic Leukemia | Growth Inhibition | 15.25 | [10] |
| Jurkat | T-cell Lymphocytic Leukemia | Growth Inhibition | 24.68 | [10] |
| HT-3 | Human Cervical Cancer | Viability Reduction | 26.77 | [11] |
| U14 | Mouse Cervical Cancer | Viability Reduction | 38.18 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 0.3 |[12] |
Table 2: Triptolide-Mediated Inhibition of Pro-inflammatory Cytokines
| Cytokine | Cell/Model System | Triptolide Concentration | Inhibition | Reference(s) |
|---|---|---|---|---|
| TNF-α | LPS-stimulated RAW 264.7 cells | 50 nM | > 80% | [9] |
| IL-6 | LPS-stimulated RAW 264.7 cells | 50 nM | > 80% | [9] |
| IL-1β | LPS-stimulated RAW 264.7 cells | 10-50 nM | Dose-dependent inhibition | [6] |
| IL-2 | Human T-cells | N/A | Equivalent to FK506 | [13] |
| IFN-γ | Human T-cells | N/A | More effective than FK506 | [13] |
| IL-17 | Psoriatic Mouse Model | 10-40 mg/kg | Dose-dependent reduction | [14] |
| COX-2 | LPS-stimulated PC12 cells | Dose-dependent | Significant mRNA & protein inhibition |[15] |
Key Signaling Pathways Modulated by Triptolide
Triptolide exerts its profound immunosuppressive effects primarily through the disruption of critical intracellular signaling pathways that govern inflammatory and immune responses.
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival[16]. Triptolide has been consistently shown to be a potent inhibitor of NF-κB activation[17][18][19]. It appears to act at a unique step after the NF-κB complex has already bound to DNA, thereby inhibiting transcriptional activation[7]. Studies in murine models of acute lung injury demonstrate that Triptolide inhibits the phosphorylation of IκB-α and the NF-κB p65 subunit, which is crucial for its activation and translocation to the nucleus[18][20].
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for regulating cellular responses to a wide array of stimuli and play a vital role in inflammation[6]. Triptolide has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK in various cell types, thereby suppressing downstream inflammatory events[15]. Interestingly, in some contexts, Triptolide can also activate MAPK pathways, which may contribute to its pro-apoptotic effects on certain cell populations[6].
Experimental Protocols for Triptolide Studies
The following sections provide detailed methodologies for key experiments cited in the study of Triptolide's immunosuppressive effects.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to undergo clonal expansion upon stimulation, a key feature of an adaptive immune response. Triptolide's inhibitory effect on this process is a cornerstone of its immunosuppressive activity[13].
-
Objective: To quantify the inhibitory effect of Triptolide on mitogen- or antigen-stimulated lymphocyte proliferation.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation[21].
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium and adjust the concentration to 2.5 x 10^5 cells/mL[21].
-
Plating: Plate 100 µL of the cell suspension into each well of a 96-well flat-bottomed plate[21].
-
Treatment & Stimulation: Pre-treat cells with various concentrations of Triptolide (or vehicle control) for 1-2 hours. Subsequently, add a stimulating agent such as Phytohemagglutinin (PHA) (for T-cells) or Lipopolysaccharide (LPS) (for B-cells)[21].
-
Incubation: Incubate the plate for 3 to 6 days at 37°C in a 5% CO2 incubator[22].
-
Proliferation Measurement ([3H]-Thymidine Incorporation):
-
Six hours before harvesting, add 1 µCi of [3H]-thymidine to each well. The radioactive thymidine is incorporated into the DNA of proliferating cells[22][23].
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM)[23].
-
-
Data Analysis: Compare the CPM of Triptolide-treated wells to the stimulated control wells to determine the percentage of inhibition.
-
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted by immune cells into the culture medium.
-
Objective: To measure the dose-dependent inhibition of pro-inflammatory cytokine secretion by Triptolide.
-
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with varying concentrations of Triptolide for 30 minutes to 1 hour[9].
-
Stimulation: Add an inflammatory stimulus, such as LPS (100 ng/mL), to induce cytokine production[9].
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours for TNF-α and IL-6)[9].
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples. Determine the IC50 value for Triptolide's inhibitory effect[9].
-
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation through changes in protein levels or phosphorylation status.
-
Objective: To determine if Triptolide inhibits the phosphorylation and/or degradation of key NF-κB pathway proteins (e.g., p-p65, IκBα).
-
Methodology:
-
Cell Treatment: Culture cells (e.g., A549 cells) and treat with Triptolide and/or LPS for specified times[20].
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein[24]. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-β-actin for loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to the loading control to compare protein levels across different treatment conditions[20][24].
-
References
- 1. This compound Improves Rheumatoid Arthritis and Progression by Inducing Macrophage Toxicity [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 7. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells [mdpi.com]
- 13. Triptolide is more effective in preventing T cell proliferation and interferon-gamma production than is FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide down-regulates COX-2 expression and PGE2 release by suppressing the activity of NF-κB and MAP kinases in lipopolysaccharide-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. brd.nci.nih.gov [brd.nci.nih.gov]
- 22. hanc.info [hanc.info]
- 23. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]
- 24. researchgate.net [researchgate.net]
Triptophenolide's Impact on Gene Expression in Prostate Cancer Cells: A Technical Guide
Executive Summary
Triptophenolide, a natural compound derived from the medicinal herb Tripterygium wilfordii, has emerged as a potent antagonist of the androgen receptor (AR), a critical driver in the development and progression of prostate cancer. This technical guide provides an in-depth analysis of this compound's effect on gene expression in prostate cancer cells, synthesizing findings from key preclinical studies. This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes competitive binding to the AR, downregulation of AR protein levels, and inhibition of its nuclear translocation.[1] These actions culminate in the significant suppression of AR-regulated genes, most notably the prostate-specific antigen (KLK3). This document details the core molecular mechanisms, presents quantitative data on gene and protein expression changes, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and prostate cancer therapeutics.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with its growth being heavily dependent on the androgen receptor (AR) signaling pathway.[1] The AR, a ligand-activated transcription factor, is the primary therapeutic target for advanced prostate cancer.[1][2] However, resistance to current anti-androgen therapies, often through AR mutations or overexpression, necessitates the discovery of novel therapeutic agents.[1]
Tripterygium wilfordii, a traditional Chinese herb, is a source of several bioactive compounds with anti-tumor properties, including this compound and the more extensively studied triptolide.[1][3] this compound has been specifically identified as a pan-antagonist of the androgen receptor, capable of inhibiting both wild-type and mutated forms of the receptor that contribute to therapy resistance.[1] This guide focuses on the specific effects of this compound on the AR-driven transcriptome in prostate cancer cells.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound's primary mechanism involves the comprehensive inhibition of the AR signaling axis through several distinct but complementary actions.[1] This multi-pronged attack makes it a promising candidate for overcoming resistance to conventional anti-androgen drugs.
-
Competitive Binding: this compound competitively binds to the hormone-binding pocket (HBP) of the androgen receptor. This action directly prevents androgens like dihydrotestosterone (DHT) from activating the receptor.[1]
-
Downregulation of AR Expression: Treatment with this compound leads to a dose-dependent decrease in the total amount of AR protein within the cancer cells.[1] This reduction in the key driver protein further diminishes the cell's ability to respond to androgenic stimuli.
-
Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus to bind to DNA and regulate gene expression. This compound effectively inhibits this critical step, preventing the activated AR from reaching its genomic targets.[1]
By disrupting these three key processes, this compound effectively shuts down the AR signaling cascade, leading to profound changes in the expression of downstream target genes.
Caption: this compound inhibits AR signaling via three mechanisms.
Modulation of Gene Expression in Prostate Cancer Cells
The definitive shutdown of AR activity by this compound directly translates to the altered expression of a host of genes critical for prostate cancer cell survival and proliferation.
Downregulation of AR-Target Genes
The most immediate consequence of AR inhibition is the transcriptional repression of androgen-responsive genes. The canonical example is the prostate-specific antigen (PSA), encoded by the KLK3 gene.
-
Prostate-Specific Antigen (PSA): this compound has been shown to significantly downregulate the mRNA levels of PSA in AR-positive LNCaP prostate cancer cells.[1] This demonstrates that its anti-AR activity effectively blocks the transcription of key diagnostic and progression markers.
Contextual Insights from Triptolide: Other Affected Pathways
While specific genome-wide studies on this compound are emerging, research on the related compound triptolide provides a broader context for potential mechanisms that may be shared or warrant further investigation for this compound.
-
PI3K/AKT/NF-κB Pathway: Triptolide has been shown to downregulate AR expression by inhibiting the PI3K/AKT/NF-κB signaling pathway, which can transcriptionally activate the AR gene.[4] This suggests that this compound's effect on AR protein levels may be mediated, at least in part, by suppressing upstream signaling cascades.
-
EZH2 and Epigenetic Regulation: Triptolide can inhibit the histone methyltransferase EZH2.[5] This leads to the increased expression of tumor suppressor genes normally silenced by EZH2 (e.g., CDKN2A, CDH1) and decreased expression of oncogenes promoted by EZH2 (e.g., Cyclin D1).[5]
-
c-Myc Suppression: The oncogene c-Myc is a critical driver in many cancers, including prostate cancer.[6] Triptolide has been observed to suppress the expression of c-Myc, which has a complex and often antagonistic relationship with the AR transcriptional program.[7][8][9]
Caption: this compound may suppress AR expression via the PI3K/AKT/NF-κB axis.
Quantitative Data Summary
The anti-androgenic activity of this compound has been quantified through various in vitro assays. The following tables summarize key data regarding its inhibitory concentrations and effects on gene and protein expression.
Table 1: Inhibitory Activity of this compound on AR Transcriptional Activity [1]
| Androgen Receptor Type | IC₅₀ (nM) | Description |
|---|---|---|
| Wild-Type (AR-WT) | 260 | Inhibitory concentration against the standard androgen receptor. |
| F876L Mutant | 480 | Effective against a mutation that confers resistance to enzalutamide. |
| T877A Mutant | 388 | Effective against a common mutation that can be activated by other anti-androgens. |
| W741C + T877A Mutant | 437 | Effective against a double mutant. |
Table 2: Effect of this compound on AR and Target Gene Expression in LNCaP Cells
| Target | Assay Type | Concentration | Duration | Result | Reference |
|---|---|---|---|---|---|
| PSA mRNA | RT-PCR | 500 nM | 24 h | Significant downregulation | [1] |
| PSA mRNA | RT-PCR | 5 µM | 24 h | Significant downregulation | [1] |
| AR Protein | Western Blot | 500 nM | 24 h | Dose-dependent suppression | [1] |
| AR Protein | Western Blot | 5 µM | 24 h | Dose-dependent suppression |[1] |
Key Experimental Protocols
The following section outlines the standard methodologies used to evaluate the effects of this compound on gene expression in prostate cancer cell lines.
Cell Culture
-
Cell Lines: Androgen-sensitive human prostate adenocarcinoma cells (LNCaP) are typically used for studying AR-dependent gene expression. AR-null prostate cancer cells (PC-3) are often used for reporter assays after being transiently transfected with an AR expression vector.[1][3]
-
Media: Cells are commonly maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 units/mL penicillin and streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.[3]
Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the androgen receptor.
-
Transfection: PC-3 cells are seeded in multi-well plates. They are then co-transfected with a plasmid expressing the androgen receptor (wild-type or mutant) and a reporter plasmid containing a luciferase gene driven by an androgen-responsive promoter (e.g., PSA promoter). A Renilla luciferase plasmid is often included as a transfection control.
-
Treatment: After transfection, cells are treated with a vehicle control (e.g., DMSO), an androgen (e.g., DHT) to stimulate AR activity, and varying concentrations of this compound.
-
Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer.
-
Analysis: The firefly luciferase signal is normalized to the Renilla signal. The inhibitory effect of this compound is calculated relative to the androgen-stimulated control.[1]
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in specific mRNA levels.
-
Cell Treatment: LNCaP cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for PCR with specific primers for the target gene (e.g., KLK3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.[1][4]
Western Blotting
This method is used to detect changes in the levels of specific proteins.
-
Cell Lysis: this compound-treated cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific to the target protein (e.g., anti-AR). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control protein (e.g., β-actin) is used to ensure equal protein loading.[1][4]
Caption: Workflow for assessing mRNA and protein expression changes.
Conclusion and Future Directions
This compound is a potent natural product that comprehensively antagonizes androgen receptor signaling in prostate cancer cells. Its ability to inhibit both wild-type and mutated AR through multiple mechanisms—including competitive binding, protein downregulation, and inhibition of nuclear translocation—results in the effective suppression of AR-driven gene expression.[1] The significant reduction of PSA mRNA and AR protein levels underscores its potential as a therapeutic agent, particularly in the context of castration-resistant prostate cancer (CRPC).[1]
Future research should prioritize comprehensive, unbiased analyses of this compound's impact on the prostate cancer transcriptome and proteome.
-
Transcriptomic Analysis: RNA-sequencing (RNA-seq) studies on prostate cancer cells treated with this compound are needed to identify the full spectrum of genes it regulates, beyond canonical AR targets.
-
Proteomic Analysis: Mass spectrometry-based proteomics would provide insight into the global changes in protein expression and post-translational modifications induced by the compound.
-
In Vivo Studies: The effects on gene expression observed in vitro must be validated in preclinical xenograft models of prostate cancer to confirm therapeutic efficacy and target engagement in a physiological context.
By elucidating its broader molecular impact, the full therapeutic potential of this compound as a next-generation anti-androgen therapy can be realized.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of triptolide on the expression of androgen receptor in human prostate LNCaP cells and its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits histone methyltransferase EZH2 and modulates the expression of its target genes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide suppresses proliferation, hypoxia-inducible factor-1α and c-Myc expression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Preliminary Investigation into Triptophenolide's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a diterpenoid epoxide isolated from Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive activities.[1] This technical guide provides a comprehensive overview of the preliminary research into this compound's anti-inflammatory properties, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The document synthesizes current understanding, presenting data in a structured format to aid researchers and professionals in the field of drug discovery and development.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways integral to the inflammatory response. The primary mechanisms identified involve the inhibition of the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] this compound has been shown to inhibit NF-κB-mediated inflammatory responses.[4][5] Studies on the closely related compound triptolide demonstrate that it can suppress NF-κB activation, thereby reducing the expression of downstream inflammatory mediators.[3][6] This inhibition can occur through the suppression of IκBα phosphorylation and degradation.[7]
Modulation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical route for cytokine signaling that drives inflammation. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target inflammatory genes. This compound has been shown to be associated with multiple inflammation-related signaling proteins, and its analogue triptolide has been demonstrated to inhibit the JAK/STAT pathway.[1][8][9] Specifically, triptolide has been observed to reduce the levels of JAK1 and phosphorylated STAT3.[8]
Attenuation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, ERK1/2, and JNK, plays a crucial role in the production of pro-inflammatory cytokines and mediators.[10] Triptolide has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like LPS.[3][11] This inhibition of MAPK activation contributes to the overall anti-inflammatory effect by downregulating the expression of inflammatory genes.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound and its analogue triptolide has been quantified in various in-vitro and in-vivo models. The following tables summarize the key quantitative findings from the literature.
Table 1: In-Vitro Anti-inflammatory Activity of Triptolide
| Cell Line | Stimulant | Triptolide Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS (100 ng/ml) | 10-50 nM | Profound inhibition of pro-inflammatory cytokine expression. | [12] |
| Primary Peritoneal Macrophages | LPS (100 ng/ml) | 10-50 nM | Abrogation of pro-inflammatory cytokine production. | [12] |
| Mouse Peritoneal Macrophages | LPS | 10⁻¹-10¹ µg/ml | Significant inhibition of TNF-α secretion (P<0.01). | [7] |
| Mouse Peritoneal Macrophages | LPS | 10⁻¹-10¹ µg/ml | Significant inhibition of IL-8 secretion (P<0.01). | [7] |
| HeLa Cells | - | 62 nM (IC50) | Blocked RNA synthesis. | |
| 60 Cancer Cell Lines | - | 12 nM (average IC50) | Potent antiproliferative activity. |
Table 2: In-Vivo Anti-inflammatory Activity of Triptolide
| Animal Model | Treatment | Dosage | Effect | Reference |
| C57BL/6 Mice | Triptolide (i.p.) followed by LPS challenge | 0.15 mg/kg | 64% decrease in blood TNF-α levels. | [12] |
| C57BL/6 Mice | Triptolide (i.p.) followed by LPS challenge | 0.25 mg/kg | Almost complete abolishment of TNF-α production. | [12] |
| Acute Lung Injury Mouse Model | Triptolide (i.p.) 1h before LPS | Not specified | Significantly reduced leukocytes, MPO activity, edema, and production of TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid. | [3][13] |
| Colitis-related Colon Cancer Mouse Model | Triptolide | Not specified | Inhibited tumor formation and reduced levels of IL6R, JAK1, and phosphorylated STAT3 in vivo. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines representative protocols for key experiments used to investigate the anti-inflammatory properties of this compound.
In-Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production in RAW 264.7 Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1-2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.[14]
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
The following day, remove the existing medium from the wells and replace it with 100 µl of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%).[12]
-
Pre-incubate the cells with this compound for 30 minutes to 1 hour.[12]
3. LPS Stimulation:
-
Prepare a 2x stock solution of Lipopolysaccharide (LPS) in complete culture medium.
-
Add 100 µl of the 2x LPS solution to each well to achieve a final concentration of 10-100 ng/ml.[14] For unstimulated controls, add 100 µl of medium without LPS.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[12][15]
4. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[12][15]
5. Data Analysis:
-
Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[2]
Western Blot Analysis of NF-κB, JAK/STAT, and MAPK Pathways
This protocol provides a general framework for analyzing the phosphorylation and expression levels of key proteins in the inflammatory signaling pathways.
1. Sample Preparation:
-
Culture and treat cells with this compound and/or inflammatory stimuli as described in the in-vitro assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[4]
2. Gel Electrophoresis:
-
Mix equal amounts of protein (20-30 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[10][16]
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[10]
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, IκBα, p-STAT3, p-p38) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[16]
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[16]
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
In-Vivo Anti-inflammatory Assay: LPS-induced Acute Lung Injury in Mice
This protocol outlines a common in-vivo model to assess the anti-inflammatory effects of this compound.
1. Animal Model:
-
Use pathogen-free C57BL/6 mice (5-6 weeks old).[12]
-
Acclimatize the animals for at least one week before the experiment.
2. This compound Administration:
-
Administer this compound (e.g., 5, 10, 15 µg/kg) or vehicle control intraperitoneally (i.p.) 1 hour prior to the LPS challenge.[3][13]
3. Induction of Lung Injury:
4. Sample Collection and Analysis:
-
At a specified time point after LPS challenge (e.g., 6 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.[3][13]
-
Harvest lung tissue for histological analysis to assess edema and inflammation, and for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.[13]
Conclusion
The preliminary investigation into this compound reveals its significant potential as an anti-inflammatory agent. Its ability to modulate key inflammatory signaling pathways, including NF-κB, JAK/STAT, and MAPK, provides a strong mechanistic basis for its observed effects. The quantitative data from both in-vitro and in-vivo studies underscore its potency at low concentrations. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and its derivatives as novel therapeutics for a range of inflammatory and autoimmune diseases. Further studies are warranted to fully elucidate its pharmacological profile, optimize its therapeutic index, and translate these promising preclinical findings into clinical applications.
References
- 1. This compound Improves Rheumatoid Arthritis and Progression by Inducing Macrophage Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory effects of triptolide in LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 7. Effect of triptolide on secretion of inflammatory cellular factors TNF-α and IL-8 in peritoneal macrophages of mice activated by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin‑resistant SKOV3/DDP ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide Inhibits the Proliferation of Immortalized HT22 Hippocampal Cells Via Persistent Activation of Extracellular Signal-Regulated Kinase-1/2 by Down-Regulating Mitogen-Activated Protein Kinase Phosphatase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol | Leinco Technologies [leinco.com]
- 18. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Methodological & Application
Triptophenolide In Vitro Assay Protocols for Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptophenolide, a diterpenoid epoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anti-tumor activities.[1] Preclinical studies have demonstrated its efficacy in inhibiting proliferation and inducing apoptosis across a wide range of cancer cell lines.[1][2] These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-cancer effects of this compound, including detailed experimental protocols and a summary of its molecular mechanisms.
Molecular Mechanism of Action
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. Its multi-targeted nature makes it a promising candidate for cancer therapy.
-
Inhibition of NF-κB Signaling: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells, promoting cell survival and proliferation.[3][4] It can suppress NF-κB signaling by interfering with the AKT/GSK3β/mTOR pathway and inhibiting the phosphorylation and degradation of IκBα, which prevents NF-κB's translocation to the nucleus.[1][5]
-
Suppression of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key target. This compound has been shown to inhibit both inducible and constitutive STAT3 activation by downregulating the phosphorylation of STAT3 and its upstream kinases, such as JAK2 and Src.[2][6][7] This leads to the downregulation of STAT3-regulated genes involved in proliferation (cyclin D1), survival (Bcl-xL, Mcl-1), and angiogenesis (VEGF).[7]
-
Induction of Apoptosis: this compound effectively induces programmed cell death (apoptosis) in cancer cells.[4] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases 3, 8, and 9, and the modulation of Bcl-2 family proteins.[4][8][9]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, primarily at the G1/S checkpoint.[10] This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.[10]
-
Other Mechanisms: this compound also down-regulates the expression of heat shock proteins like HSP70, which are crucial for the survival of cancer cells under stress.[1][8] Furthermore, it can interfere with the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.[1][8]
Data Presentation: Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated potent, dose-dependent anti-proliferative effects across various cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Breast Cancer | MCF-7 | ~127.2 µg/mL | 48 hours | [10] |
| MCF-7 | ~180.3 µg/mL | 24 hours | [10] | |
| MDA-MB-231 | ~262.1 µg/mL | 48 hours | [10] | |
| MDA-MB-231 | ~322.5 µg/mL | 24 hours | [10] | |
| Prostate Cancer | LNCaP | Dose-dependent inhibition (0-5.0 μM) | Not Specified | [11] |
| Leukemia (AML) | MV-4-11 | < 30 nM | 24 hours | [12] |
| KG-1 | < 30 nM | 24 hours | [12] | |
| THP-1 | < 30 nM | 24 hours | [12] | |
| HL-60 | < 30 nM | 24 hours | [12] | |
| All Leukemia Lines | < 15 nM | 48 hours | [12][13] | |
| All Leukemia Lines | < 10 nM | 72 hours | [12][13] | |
| Pancreatic Cancer | Capan-1 | 0.01 µM | Not Specified | [14] |
| Capan-2 | 0.02 µM | Not Specified | [14] | |
| SNU-213 | 0.0096 µM | Not Specified | [14] | |
| Colorectal Cancer | CRC Cell Lines | 1.39 - 5.51 nM | Not Specified | [15] |
| Melanoma | SK-MEL-5 / SK-MEL-28 | Dose-dependent inhibition (0-80 nM) | 24 hours | [16] |
Visualized Pathways and Workflows
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Protocol)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell adherence.[17][18]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose) and a blank control (medium only).[17]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[17]
-
MTT/CCK-8 Addition:
-
Solubilization (MTT only): Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[19][20]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically ~570 nm for MTT and 450 nm for CCK-8).[17][18]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance of the blank wells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[17][22]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates, treat with this compound for the desired time, and harvest both adherent and floating cells.[17][21]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[21][22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17][23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][23][24]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17][23]
-
Analysis: Analyze the cells by flow cytometry within one hour.[17][23] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[25]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Rehydration: Wash the cells with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[25]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insight into the signaling pathways affected by this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[26]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[26]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]
-
Primary antibodies (e.g., anti-p-STAT3, anti-NF-κB, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate[26]
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10][27]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[26]
-
SDS-PAGE: Load the denatured samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 10 minutes each.[26]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[26] The band intensity can be quantified using software like ImageJ.[28]
References
- 1. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide exerts an anti-tumor effect on non‑small cell lung cancer cells by inhibiting activation of the IL‑6/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide blocks the STAT3 signaling pathway through induction of protein tyrosine phosphatase SHP-1 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor mechanisms and future clinical applications of the natural product triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 14. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triptolide simultaneously induces reactive oxygen species, inhibits NF-kappaB activity and sensitizes 5-fluorouracil in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 17. benchchem.com [benchchem.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nacalai.com [nacalai.com]
- 23. kumc.edu [kumc.edu]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Triptophenolide Activity: A Guide to Cell-Based Assay Methods
Application Notes and Protocols for Researchers in Drug Discovery and Development
Triptophenolide, a diterpenoid isolated from the traditional Chinese herb Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] As researchers delve deeper into its therapeutic potential, robust and reproducible cell-based assays are crucial for elucidating its mechanism of action and quantifying its biological activity. This document provides detailed application notes and protocols for key cell-based assays to characterize the bioactivity of this compound.
Core Concepts in this compound Activity
This compound exerts its effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways involved in cell survival and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Androgen Receptor (AR) pathways.[2][3] The assays described herein are designed to measure these key activities.
Data Presentation: Quantitative Analysis of this compound Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and the related compound Triptolide across various cell lines, demonstrating their potent effects.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | LNCaP (Prostate Cancer) | Androgen Receptor Activity | 260 nM | [2][4] |
| This compound | PC-3 (Prostate Cancer) with AR-F876L mutant | Androgen Receptor Activity | 480 nM | [2][4] |
| This compound | PC-3 (Prostate Cancer) with AR-T877A mutant | Androgen Receptor Activity | 388 nM | [2][4] |
| This compound | PC-3 (Prostate Cancer) with AR-W741C + T877A mutant | Androgen Receptor Activity | 437 nM | [2][4] |
| This compound | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | 43.11 µM | [5] |
| Triptolide | MCF-7 (Breast Cancer) | Cell Viability (CCK-8) | 180.3 µg/mL (24h), 127.2 µg/mL (48h) | [6] |
| Triptolide | MDA-MB-231 (Breast Cancer) | Cell Viability (CCK-8) | 322.5 µg/mL (24h), 262.1 µg/mL (48h) | [6] |
| Triptolide | OCI-AML3 (Leukemia) | Apoptosis (Annexin V) | 34.5 ± 4.2 nM (24h) | [7] |
| Triptolide | HT-3 (Cervical Cancer) | Cell Viability (CCK-8) | 26.77 nM (72h) | [8] |
| Triptolide | U14 (Cervical Cancer) | Cell Viability (CCK-8) | 38.18 nM (72h) | [8] |
Experimental Protocols
Herein, we provide detailed protocols for three fundamental cell-based assays to measure this compound's activity: a cell viability assay, an apoptosis assay, and an assay to measure the inhibition of the NF-κB signaling pathway.
Cell Viability Assay (MTT Assay)
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is fundamental for determining the dose-dependent effect of this compound on cell proliferation and survival.[2][9]
Workflow for MTT Assay
Caption: A stepwise workflow of the MTT cell viability assay.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)[11]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Introduction: Apoptosis is a key mechanism by which this compound exerts its anti-cancer effects.[6][9] Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Workflow for Annexin V/PI Apoptosis Assay
Caption: A procedural diagram for the Annexin V/PI apoptosis assay.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI to the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analyze the stained cells using a flow cytometer within one hour.[6][9]
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Inhibition of NF-κB Signaling Pathway
Introduction: The NF-κB signaling pathway is a central regulator of inflammation and cell survival and is often dysregulated in cancer.[3][14] this compound and its analogs have been shown to inhibit this pathway.[3][15][16] This can be assessed by measuring the expression and phosphorylation of key proteins in the pathway, such as IκBα and p65, using Western blotting.
This compound's Inhibition of the NF-κB Pathway
References
- 1. This compound | C20H24O3 | CID 173273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase 3 is involved in the apoptosis induced by triptolide in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide mitigates the inhibition of osteogenesis induced by TNF-α in human periodontal ligament stem cells via the p-IκBα/NF-κB signaling pathway: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Triptophenolide in Prostate Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a diterpenoid epoxide derived from Tripterygium wilfordii, has emerged as a compound of interest in prostate cancer research. It is structurally related to triptolide, a more extensively studied compound from the same plant, and shares its potent anti-cancer properties. This compound acts as a pan-antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1] Its mechanism of action involves competitive binding to the AR, reducing AR expression, and inhibiting its nuclear translocation.[1] This multifaceted approach makes this compound a promising candidate for overcoming resistance to current anti-androgen therapies.[1]
These application notes provide a comprehensive overview of the current knowledge on this compound's effects on prostate cancer, with a focus on preclinical animal models. Due to the limited availability of in vivo data specifically for this compound in prostate cancer, this document also includes detailed protocols for its parent compound, triptolide, to serve as a foundational reference for designing future animal studies.
Mechanism of Action
This compound exerts its anti-tumor effects in prostate cancer through several mechanisms:
-
Androgen Receptor (AR) Antagonism : It competitively binds to the ligand-binding domain of both wild-type and mutated ARs, preventing the binding of androgens and subsequent receptor activation.[1]
-
Downregulation of AR Expression : this compound has been shown to decrease the overall protein levels of the androgen receptor in prostate cancer cells.[1]
-
Inhibition of AR Nuclear Translocation : By preventing the translocation of the AR to the nucleus, this compound inhibits the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.[1]
-
Induction of Apoptosis : Similar to its parent compound triptolide, this compound is expected to induce programmed cell death in prostate cancer cells.[2]
-
Induction of Autophagy : Triptolide has been shown to induce protective autophagy in prostate cancer cells through the CaMKKβ-AMPK signaling pathway.[3] This suggests that combining this compound with autophagy inhibitors could be a potential therapeutic strategy.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | AR Status | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| LNCaP | Positive | MTT Assay | Cell Growth Inhibition | Dose-dependent inhibition (0-5.0 μM) | [1] |
| PC-3 | Negative | MTT Assay | Cell Growth Inhibition | No significant inhibition | [1] |
| PC-3 | - | AR-WT Luciferase Reporter Assay | AR Transcriptional Activity | IC50: 260 nM | [1] |
| PC-3 | - | AR-F876L Luciferase Reporter Assay | AR Transcriptional Activity | IC50: 480 nM | [1] |
| PC-3 | - | AR-T877A Luciferase Reporter Assay | AR Transcriptional Activity | IC50: 388 nM | [1] |
| PC-3 | - | AR-W741C+T877A Luciferase Reporter Assay | AR Transcriptional Activity | IC50: 437 nM | [1] |
| LNCaP | Positive | Western Blot | AR Protein Expression | Dose-dependent suppression (50 nM, 500 nM, 5 μM) | [1] |
| LNCaP | Positive | RT-PCR | PSA mRNA Level | Significant downregulation at 500 nM and 5 μM | [1] |
In Vivo Efficacy of Triptolide (Parent Compound)
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |
| Nude Mice | PC-3 Xenograft | Triptolide | 0.4 mg/kg | Intraperitoneal | 15 days (daily) | Significant inhibition of tumor growth | [3][4] |
Note: To date, specific in vivo studies detailing the administration of this compound in prostate cancer animal models have not been extensively published. The data for triptolide is provided as a reference for experimental design.
Experimental Protocols
In Vitro Protocol: Determining the Effect of this compound on Prostate Cancer Cell Viability (MTT Assay)
-
Cell Culture : Culture LNCaP (AR-positive) and PC-3 (AR-negative) prostate cancer cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 μM). Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control group.
In Vivo Protocol: Evaluating the Anti-Tumor Efficacy of Triptolide in a PC-3 Xenograft Model (Reference for this compound Studies)
-
Animal Model : Use 5-6 week old male athymic nude mice.
-
Cell Implantation : Subcutaneously inject 2 x 10⁶ PC-3 cells suspended in 100 μL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers every three days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation : When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration :
-
Treatment Duration : Continue the treatment for 15 consecutive days.[3][4]
-
Monitoring : Monitor the body weight of the mice every three days as an indicator of toxicity.
-
Endpoint : At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Tissue Analysis : Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for prostate cancer due to its potent and multi-faceted antagonism of the androgen receptor. While in vitro studies have clearly elucidated its mechanism of action and efficacy in prostate cancer cell lines, further in vivo studies are critically needed to establish its therapeutic window, pharmacokinetic profile, and anti-tumor efficacy in animal models of prostate cancer. The protocols and data presented herein provide a solid foundation for researchers to design and execute such studies, ultimately paving the way for the clinical development of this compound for the treatment of prostate cancer.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits the multidrug resistance in prostate cancer cells via the downregulation of MDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triptophenolide in Triple-Negative Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leaving cytotoxic chemotherapy as the primary treatment modality. However, issues of toxicity and acquired resistance highlight the urgent need for novel therapeutic agents.
Triptophenolide, a bioactive diterpenoid epoxide extracted from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, and its analog triptonide, have emerged as promising candidates for TNBC therapy. These compounds have demonstrated potent anti-tumor activities, including the inhibition of proliferation, induction of apoptosis, and suppression of metastasis in preclinical models of TNBC. These application notes provide a comprehensive overview of the use of this compound and its analogs in TNBC research, including quantitative data on its efficacy, detailed experimental protocols, and elucidation of its molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and triptonide on TNBC cells from various studies.
Table 1: In Vitro Efficacy of this compound and Triptonide on TNBC Cell Lines
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | MDA-MB-231 | Proliferation (CCK-8) | IC50 (24h) | 322.5 µg/mL | [1][2][3] |
| Proliferation (CCK-8) | IC50 (48h) | 262.1 µg/mL | [1][2][3] | ||
| Apoptosis (Flow Cytometry) | Apoptotic Rate Increase (48h, 250 µg/mL) | 7.01% to 17.02% | [1][2][3] | ||
| Migration (Wound Healing) | Inhibition (12h) | 52% to 18.5% | [1][3] | ||
| Migration (Wound Healing) | Inhibition (24h) | 90% to 28.5% | [1][3] | ||
| Triptonide | MDA-MB-231 | Proliferation | IC50 | 15.6 nM | [4] |
| MDA-MB-468 | Proliferation | IC50 | 14.4 nM | [4] | |
| BT-549 | Proliferation | IC50 | 12.1 nM | [4] | |
| HCC1806 | Proliferation (24h, 0.2 µM) | Growth Inhibition | Time-dependent | [5] | |
| Triptolide | MDA-MB-231 | Proliferation (MTS) | Growth Inhibition (72h, 1 nM) | ~51% | [6] |
| Apoptosis (Flow Cytometry) | Early Apoptotic Cells (72h) | 4.61% to 29.3% | [6] | ||
| Autophagy (Western Blot) | p62 decrease (25 nM) | 0.2-fold | [6] | ||
| Autophagy (Western Blot) | LC3B-II increase (25 nM) | 8-fold | [6] | ||
| Apoptosis (Western Blot) | Cleaved Caspase 3 increase (25 nM) | 4-fold | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of TNBC cells.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
-
Materials:
-
TNBC cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Culture TNBC cells in 6-well plates and treat with this compound at the desired concentration and duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of TNBC cells.
-
Materials:
-
TNBC cells
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Complete culture medium and serum-free medium
-
Microscope with a camera
-
-
Procedure:
-
Seed TNBC cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing this compound at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) at the same position.
-
Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is indicative of cell migration.
-
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive potential of TNBC cells.
-
Materials:
-
TNBC cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium and complete medium (with FBS as a chemoattravtant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest TNBC cells and resuspend them in serum-free medium containing this compound at the desired concentration.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in TNBC cells following this compound treatment.
-
Materials:
-
This compound-treated TNBC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against BAX, BAK1, BIM, Cytochrome c, Twist1, Notch1, p-NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model of TNBC.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject TNBC cells (e.g., 1-5 x 10^6 cells in PBS or a Matrigel mixture) into the flank or mammary fat pad of the mice.
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anti-cancer effects in TNBC through the modulation of multiple signaling pathways.
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Triptonide effectively inhibits triple-negative breast cancer metastasis through concurrent degradation of Twist1 and Notch1 oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Triptophenolide: A Potent Tool for Interrogating Androgen Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a natural product isolated from Tripterygium wilfordii, has emerged as a significant pharmacological tool for the investigation of androgen receptor (AR) signaling pathways.[1] The AR is a crucial driver in the development and progression of prostate cancer, making it a primary therapeutic target.[1] this compound exhibits a multi-faceted mechanism of action, positioning it as a valuable compound for studying both normal AR function and resistance mechanisms that arise during anti-androgen therapy.[1][2] These notes provide an overview of this compound's application in AR signaling research, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experiments.
Mechanism of Action
This compound functions as a pan-antagonist of the androgen receptor, demonstrating efficacy against both wild-type (WT) and clinically relevant mutant forms of the receptor.[1][3][4] Its inhibitory effects are mediated through a combination of mechanisms:
-
Competitive Binding: this compound directly competes with androgens, such as dihydrotestosterone (DHT), for binding to the hormone-binding pocket (HBP) within the ligand-binding domain (LBD) of the AR.[1][2] This competitive inhibition prevents the conformational changes necessary for receptor activation.
-
Downregulation of AR Expression: Treatment with this compound leads to a dose-dependent decrease in the total protein levels of the androgen receptor in prostate cancer cell lines.[1][2] This reduction in AR protein further diminishes the cellular capacity to respond to androgen stimulation.
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to regulate gene expression.[1] this compound has been shown to impede this critical step, preventing the activated AR from reaching its target genes in the nucleus.[1][2]
These multifaceted actions make this compound a potent inhibitor of AR signaling, capable of overcoming some forms of resistance observed with conventional anti-androgen therapies.[1]
Quantitative Data
The efficacy of this compound as an AR antagonist has been quantified in various studies. The following tables summarize key data on its inhibitory concentrations and effects on AR-regulated gene expression.
Table 1: Inhibitory Concentration (IC50) of this compound against Wild-Type and Mutant Androgen Receptors
| Androgen Receptor Type | IC50 (nM) | Reference |
| Wild-Type (AR-WT) | 260 | [1][3][4] |
| F876L Mutant | 480 | [1][3][4] |
| T877A Mutant | 388 | [1][3][4] |
| W741C + T877A Mutant | 437 | [1][3][4] |
| AR-LBD (in FP assay) | 467 | [2] |
Table 2: Dose-Dependent Effects of this compound on AR and AR Target Gene Expression in LNCaP Cells
| Treatment Concentration | Effect on AR Protein Expression | Effect on PSA mRNA Expression | Reference |
| 50 nM | Dose-dependent suppression | - | [1] |
| 500 nM | Dose-dependent suppression | Significant downregulation | [1] |
| 5 µM | Dose-dependent suppression | Significant downregulation | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and its application in research, the following diagrams have been generated using Graphviz.
Caption: Androgen Receptor Signaling and this compound's Points of Intervention.
Caption: Experimental Workflow for Studying this compound's Effect on AR Signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on androgen receptor signaling.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a suitable model.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 50 nM, 500 nM, 5 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the specified duration (e.g., 24 or 48 hours).
Protocol 2: Western Blot Analysis for AR Protein Expression
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., AR, PSA), and a SYBR Green master mix.
-
Perform the PCR reaction in a real-time PCR system.
-
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Luciferase Reporter Assay for AR Transcriptional Activity
-
Cell Transfection: Co-transfect cells (e.g., PC-3, which are AR-negative) with an AR expression plasmid and a reporter plasmid containing an androgen response element (ARE) driving the expression of a luciferase gene (e.g., pGL3-PSA-Luc). A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.
-
Treatment: After transfection, treat the cells with DHT (e.g., 10 nM) in the presence or absence of varying concentrations of this compound for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity observed in the DHT-treated control group.
Protocol 5: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., LNCaP and PC-3) in a 96-well plate at an appropriate density.
-
Treatment: After overnight incubation, treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful and versatile tool for studying androgen receptor signaling. Its ability to act as a pan-antagonist through multiple mechanisms makes it particularly useful for investigating AR function in both normal and disease states, including castration-resistant prostate cancer. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to probe the intricacies of the AR signaling pathway and to explore its potential as a therapeutic lead compound.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Triptophenolide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Triptophenolide on protein expression. This compound, a diterpenoid epoxide derived from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. Western blot is an indispensable technique for elucidating the molecular mechanisms underlying these effects by quantifying changes in the expression and phosphorylation status of key proteins involved in various signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling cascades implicated in cell proliferation, survival, and apoptosis. The primary pathways of interest for Western blot analysis after this compound treatment include:
-
Androgen Receptor (AR) Signaling Pathway: this compound can act as a pan-antagonist of both wild-type and mutant androgen receptors. It has been shown to suppress AR protein expression in a dose-dependent manner.[1]
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. This compound and its analogue, Triptolide, have been observed to inhibit the phosphorylation of Akt, a key kinase in this pathway.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Triptolide has been demonstrated to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[2][3][4]
-
Apoptosis Pathway: this compound and Triptolide induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2) and the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP.[5]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the observed changes in protein expression in various cell lines following treatment with this compound or its closely related analogue, Triptolide, as determined by Western blot analysis. For precise quantification, densitometric analysis of Western blot bands is recommended, with results normalized to a stable housekeeping protein (e.g., GAPDH, β-actin).
Table 1: Effect of this compound on Androgen Receptor Signaling
| Target Protein | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Androgen Receptor (AR) | LNCaP | 50 nM, 500 nM, 5 µM this compound for 24h | Dose-dependent decrease in protein expression | [1] |
Table 2: Effect of Triptolide on PI3K/Akt Signaling
| Target Protein | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Phospho-Akt (S473) | MCF-7, MDA-MB-468 | 50 nM Triptolide | Dramatic decrease in phosphorylation | [6] |
| Total Akt | MCF-7, MDA-MB-468 | 50 nM Triptolide | No significant change in total protein levels | [6] |
Table 3: Effect of Triptolide on NF-κB Signaling
| Target Protein | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| Phospho-IκBα | LPS-induced murine model | Triptolide pre-treatment | Inhibition of LPS-induced phosphorylation | [2] |
| Phospho-NF-κB p65 | LPS-induced murine model | Triptolide pre-treatment | Inhibition of LPS-induced phosphorylation | [2] |
| Nuclear NF-κB p65/p50 | MCF-7 | Triptolide treatment | Inhibition of TPA-induced nuclear translocation | [3] |
| Cytoplasmic IκBα | MCF-7 | Triptolide treatment | Inhibition of TPA-induced degradation | [3] |
Table 4: Effect of Triptolide on Apoptosis-Related Proteins
| Target Protein | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Bcl-2 | HepaRG | Triptolide treatment (24h) | Significant decrease in protein expression | [5] |
| Bax | HepaRG | Triptolide treatment (24h) | Significant increase in protein expression | [5] |
| Cleaved Caspase-3 | HepaRG | Triptolide treatment (24h) | Significant increase in cleaved form | [5] |
| Cleaved Caspase-8 | HepaRG | Triptolide treatment (24h) | Significant increase in cleaved form | [5] |
| Cleaved Caspase-9 | HepaRG | Triptolide treatment (24h) | Significant increase in cleaved form | [5] |
| Cleaved PARP | HepaRG | Triptolide treatment (24h) | Significant increase in cleaved form | [5] |
| Mcl-1 | KBM5, KBM5-T315I | Increasing concentrations of Triptolide for 24h | Decreased expression | [7] |
| Survivin | KBM5, KBM5-T315I | Increasing concentrations of Triptolide for 24h | Decreased expression | [7] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on cells treated with this compound.
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes or plates to ensure they reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Preparation of Cell Lysates
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell Collection: Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. For complete lysis and to shear DNA, sonicate the cell suspension briefly on ice.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Concentration Determination
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
4. Sample Preparation and SDS-PAGE
-
Sample Preparation: Mix a calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Loading: Load equal amounts of denatured protein (e.g., 20-30 µg) and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Electrophoresis: Perform electrophoresis to separate the proteins based on their molecular weight.
5. Protein Transfer
-
After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Chemiluminescence: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Densitometric Analysis: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels. Normalize the band intensity of the target protein to the band intensity of the housekeeping protein in the same lane.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: this compound's induction of the intrinsic apoptosis pathway.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Gene Assay for Triptophenolide's Anti-Androgen Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a natural compound derived from Tripterygium wilfordii, has been identified as a potent antagonist of the androgen receptor (AR).[1][2][3] The androgen signaling pathway plays a crucial role in the development and progression of prostate cancer, making the AR a key therapeutic target.[1][4] this compound demonstrates anti-androgenic properties by competitively binding to the androgen receptor, reducing its expression, and inhibiting its nuclear translocation.[1][2] This document provides detailed application notes and protocols for utilizing a luciferase reporter gene assay to quantify the anti-androgen activity of this compound.
The luciferase reporter gene assay is a widely used method to study gene expression and cellular signaling pathways.[5][6][7] In the context of androgen receptor activity, a reporter plasmid is constructed containing a luciferase gene under the control of an androgen-responsive element (ARE).[8] When the androgen receptor is activated by an androgen, such as dihydrotestosterone (DHT), it binds to the ARE and drives the expression of the luciferase enzyme.[8] The resulting luminescence can be measured and is directly proportional to the level of AR activation. Anti-androgens, like this compound, will inhibit this process, leading to a decrease in luciferase activity.[1]
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus.[1][8] In the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby initiating their transcription.[8] this compound exerts its anti-androgenic effect by interfering with multiple steps in this pathway.[1][2]
Experimental Workflow for Luciferase Reporter Assay
The following diagram outlines the key steps involved in performing a luciferase reporter gene assay to assess the anti-androgen activity of this compound.
Quantitative Data: Anti-Androgenic Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type and various mutant androgen receptors, as determined by luciferase reporter gene assays.[1][9]
| Androgen Receptor Type | IC50 (nM) | Cell Line Used | Notes |
| Wild-Type (WT) | 260 | PC-3 | This compound effectively inhibits the activity of the wild-type androgen receptor.[1][9] |
| F876L Mutant | 480 | PC-3 | This mutation is associated with resistance to the anti-androgen drug enzalutamide.[1][9] |
| T877A Mutant | 388 | PC-3 | This mutation is associated with resistance to the anti-androgen drug flutamide.[1][9] |
| W741C + T877A Mutant | 437 | PC-3 | A double mutant associated with resistance to flutamide and bicalutamide.[1][9] |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
PC-3 (androgen receptor-negative human prostate cancer cells)
-
LNCaP (androgen receptor-positive human prostate cancer cells)
-
-
Plasmids:
-
AR expression vector (e.g., pCMV-hAR)
-
ARE-driven firefly luciferase reporter vector (e.g., pGL3-PSA-Luc)
-
Control vector with Renilla luciferase (e.g., pRL-TK)
-
-
Reagents:
-
This compound (dissolved in DMSO)
-
Dihydrotestosterone (DHT) (dissolved in ethanol)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
96-well cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol: Dual-Luciferase Reporter Gene Assay
-
Cell Seeding:
-
One day prior to transfection, seed PC-3 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
For LNCaP cells, which endogenously express AR, an AR expression vector may not be necessary.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mixture according to the manufacturer's protocol. For each well, co-transfect the cells with:
-
100 ng of ARE-driven firefly luciferase reporter vector
-
50 ng of AR expression vector (for PC-3 cells)
-
10 ng of Renilla luciferase control vector
-
-
Incubate the cells for 4-6 hours in the transfection medium.
-
After incubation, replace the transfection medium with fresh medium containing charcoal-stripped FBS to minimize the influence of endogenous androgens.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with the following:
-
Vehicle control: Medium with DMSO (or ethanol, corresponding to the solvent for DHT and this compound).
-
Positive control: Medium with a fixed concentration of DHT (e.g., 10 nM) to induce AR activity.
-
Test groups: Medium with a fixed concentration of DHT (e.g., 10 nM) and varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
-
Each treatment condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the treated cells for another 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of Passive Lysis Buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Calculation of Percent Inhibition:
-
Calculate the fold induction of luciferase activity by DHT by dividing the normalized luciferase activity of the DHT-treated group by that of the vehicle control group.
-
Calculate the percentage of AR activity in the presence of this compound relative to the DHT-only control.
-
Percent Inhibition = [1 - (Normalized activity of DHT + this compound) / (Normalized activity of DHT)] x 100%
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The luciferase reporter gene assay is a robust and sensitive method for quantifying the anti-androgen activity of compounds like this compound.[6][7] The data clearly indicates that this compound is a pan-antagonist of the androgen receptor, effective against both wild-type and clinically relevant mutant forms.[1][2] These protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other novel anti-androgen compounds in the context of prostate cancer and other androgen-dependent diseases.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Pathway - Report Lentivirus [gentarget.com]
- 9. selleckchem.com [selleckchem.com]
Application Note: Assessing the Inhibitory Effect of Triptophenolide on Cell Migration Using a Wound Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for utilizing a wound healing assay to quantify the effect of Triptophenolide on the migration of cancer cells. This compound, a bioactive compound, has shown potential in cancer therapy, and this application note details its inhibitory effects on cell motility.
Introduction
Cell migration is a critical process in cancer progression, particularly in metastasis. The wound healing, or scratch, assay is a well-established in vitro method to study collective cell migration.[1] This technique involves creating an artificial gap, or "wound," in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. It provides a straightforward and cost-effective approach to screen and quantify the effects of compounds that may inhibit or stimulate cell migration.[2]
This compound (TRI) is a bioactive compound that has demonstrated potent anti-cancer properties, including the inhibition of cell proliferation and the induction of apoptosis.[3][4] This application note specifically focuses on its role in suppressing cancer cell migration, a key factor in tumor metastasis. We provide a detailed protocol for performing a wound healing assay to assess the impact of this compound on breast cancer cell lines and present data on its efficacy.
Experimental Overview
This study utilizes the wound healing assay to investigate the dose-dependent effect of this compound on the migration of MCF-7 and MDA-MB-231 breast cancer cell lines. The workflow involves cell seeding, monolayer formation, creation of a scratch wound, treatment with this compound, time-lapse imaging, and quantitative analysis of wound closure.
Experimental Workflow Diagram
Caption: Workflow for the wound healing assay to assess this compound's effect on cell migration.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a wound healing assay to measure the effect of this compound on cell migration.
Materials:
-
MCF-7 or MDA-MB-231 breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (TRI) stock solution
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 or MDA-MB-231 cells in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, aspirate the culture medium.
-
Gently create a straight scratch in the center of each well using a sterile 200 µL pipette tip.[5]
-
Ensure the scratch is of a consistent width across all wells.
-
-
Washing and Treatment:
-
Gently wash each well twice with PBS to remove detached cells and debris.
-
Aspirate the final PBS wash.
-
Add fresh culture medium containing the desired concentrations of this compound to the treatment wells. For control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
-
Image Acquisition:
-
Immediately after adding the treatment, place the plate on an inverted microscope.
-
Capture images of the wound in each well. This is the 0-hour time point. Mark the position of each image to ensure the same field of view is captured at subsequent time points.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 12 and 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound in each image.
-
Calculate the percentage of wound closure at each time point for each condition using the following formula:
Wound Closure % = [ (Wound Area at 0h - Wound Area at 'n'h) / Wound Area at 0h ] * 100
Where 'n' is the time point (e.g., 12h or 24h).
-
The rate of wound closure can be determined by plotting the percentage of closure over time.[6]
-
Results and Data Presentation
Treatment with this compound resulted in a significant, time-dependent inhibition of cell migration in both MCF-7 and MDA-MB-231 breast cancer cell lines.[3]
Table 1: Effect of this compound on MCF-7 Cell Migration
| Time Point (hours) | Control (Vehicle) Migration Rate (%) | This compound Treated Migration Rate (%) | % Inhibition |
| 12 | 57.5 | 20.5 | 64.3 |
| 24 | 83.0 | 23.5 | 71.7 |
Table 2: Effect of this compound on MDA-MB-231 Cell Migration
| Time Point (hours) | Control (Vehicle) Migration Rate (%) | This compound Treated Migration Rate (%) | % Inhibition |
| 12 | 52.0 | 18.5 | 64.4 |
| 24 | 90.0 | 28.5 | 68.3 |
Data summarized from a study on the effects of this compound on breast cancer cells.[3]
Putative Signaling Pathways
This compound and related compounds like triptolide have been shown to affect several signaling pathways involved in cell migration and invasion.[7][8][9][10] The inhibitory effect of this compound on cell migration is likely mediated through the downregulation of pathways that promote cytoskeletal rearrangement, cell adhesion, and the expression of matrix metalloproteinases (MMPs).
Putative Signaling Pathway for this compound's Anti-Migratory Effect
Caption: Putative signaling pathways inhibited by this compound, leading to reduced cell migration.
Studies on related compounds suggest that triptolide can impair cell migration by inhibiting the PI3-K/Akt and NF-κB pathways, which in turn downregulates the expression of factors like COX-2 and CCR7.[7] Triptolide has also been shown to block the activation of the JNK MAPK pathway, leading to decreased F-actin polymerization and MMP-9 activation.[9] Furthermore, it can inhibit the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in the degradation of the extracellular matrix, which is crucial for cell invasion.[8][11]
Conclusion
The wound healing assay is an effective method for quantifying the inhibitory effects of this compound on cancer cell migration. The data indicates that this compound significantly suppresses the migratory capabilities of breast cancer cells in a time-dependent manner. These findings highlight the potential of this compound as an anti-metastatic agent and demonstrate the utility of the wound healing assay in screening for such properties. Further investigation into the precise molecular mechanisms is warranted to fully elucidate its therapeutic potential.
References
- 1. clyte.tech [clyte.tech]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Wound Healing Property of the Ethanolic Extract of Glycyrrhiza Glabra on Vero Cell Lines Using In Vitro Scratch Assay Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. Triptolide impairs dendritic cell migration by inhibiting CCR7 and COX-2 expression through PI3-K/Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide Inhibits Proliferation and Migration of Colon Cancer Cells by Inhibition of Cell Cycle Regulators and Cytokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Evaluating Triptophenolide's In Vivo Efficacy Using Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a diterpenoid isolated from Tripterygium wilfordii, has demonstrated potent anti-tumor activities across a range of cancer types. Its multifaceted mechanism of action, targeting key cellular processes such as proliferation, apoptosis, and cell cycle progression, makes it a compelling candidate for anti-cancer drug development. Xenograft mouse models are a critical tool in the preclinical evaluation of novel therapeutic agents like this compound, providing an in vivo system to assess efficacy and understand the physiological response to treatment.
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models to evaluate the in-vivo anti-tumor efficacy of this compound. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| MCF-7 | Breast Cancer (Hormone-Responsive) | 180.3 µg/mL[1] | 127.2 µg/mL[1] | Not Reported |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 322.5 µg/mL[1] | 262.1 µg/mL[1] | Not Reported |
| MV-4-11 | Acute Myeloid Leukemia | <30 nM[2] | <15 nM[2] | <10 nM[2] |
| KG-1 | Acute Myeloid Leukemia | <30 nM[2] | <15 nM[2] | <10 nM[2] |
| THP-1 | Acute Myeloid Leukemia | <30 nM[2] | <15 nM[2] | <10 nM[2] |
| HL-60 | Acute Myeloid Leukemia | <30 nM[2] | <15 nM[2] | <10 nM[2] |
| Capan-1 | Pancreatic Cancer | Not Reported | 0.01 µM[3] | Not Reported |
| Capan-2 | Pancreatic Cancer | Not Reported | 0.02 µM[3] | Not Reported |
| SNU-213 | Pancreatic Cancer | Not Reported | 0.0096 µM[3] | Not Reported |
| RPMI8226 | Multiple Myeloma | 99.2±9.0 nM[4] | Not Reported | Not Reported |
In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
Tumor growth inhibition is a key metric for assessing the in vivo efficacy of an anti-cancer agent.
| Cancer Type | Cell Line | Mouse Model | This compound Dose & Regimen | Key Findings |
| Breast Cancer | MCF-7 | Nude Mice | Not specified | Reduced tumor volume from 1207.5 mm³ to 285 mm³ and tumor weight from 0.22 g to 0.1 g. Extended survival from 14-20 days to 24 days.[1] |
| Breast Cancer | MCF-7 | Nude Mice | 0.4 mg/kg/day, p.o. for 21 days | Significantly inhibited tumor growth. Reduced tumor volume by 41% and weight by 67%.[5] |
| Non-Small Cell Lung Cancer | NCI-H1299 | Xenograft Mice | 0.75 and 1.5 mg/kg, i.p. every 2 days for 18 days | Obvious reductions in tumor volume and weight.[6] |
| Prostate Cancer | PC-3 | Nude Mice | 0.4 mg/kg/day, i.p. for 15 days | Significantly smaller tumor volume and weight compared to the control group.[7] |
| Neuroblastoma | BE(2)-C | NOD/SCID Mice | 0.4 mg/kg/day for 7 days | Reduction of tumor development and growth.[8] |
| Mesothelioma | Not specified | Xenograft Mice | Daily injections of Minnelide (a water-soluble prodrug of triptolide) for 28 days | Significantly reduced tumor burden.[9] |
| Oral Squamous Cell Carcinoma | Patient-Derived | PDTX Model | Not specified | Significantly decreased tumor growth.[10] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the general procedure for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, PC-3)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other basement membrane matrix)
-
Immunodeficient mice (e.g., Nude, SCID, NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
-
Cell Implantation:
-
Anesthetize the mouse.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Resuspend the required number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a 1:1 mixture of PBS/serum-free medium and Matrigel®. The final injection volume should be 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the treatment of tumor-bearing mice with this compound and the subsequent evaluation of its anti-tumor effects.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO, saline)
-
Gavage needles or appropriate injection supplies
-
Calipers
Procedure:
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (typically 5-10 mice per group).
-
This compound Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Treatment Administration:
-
Control Group: Administer the vehicle alone to the control group mice according to the same schedule as the treatment group.
-
Treatment Group: Administer the this compound solution to the treatment group mice at the predetermined dose and schedule (e.g., daily intraperitoneal injection, oral gavage).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Analyze the differences in tumor volume and weight between the control and treatment groups using appropriate statistical methods.
-
Survival can also be monitored as an endpoint.
-
Protocol 3: Analysis of Apoptosis and Cell Cycle
This protocol provides a general workflow for analyzing the effects of this compound on apoptosis and the cell cycle in tumor tissue.
Materials:
-
Excised tumors (from Protocol 2)
-
Formalin or other fixatives
-
Paraffin
-
Antibodies for immunohistochemistry (e.g., anti-cleaved caspase-3, anti-Ki-67)
-
Reagents for TUNEL assay
-
Flow cytometry reagents (for cell cycle analysis from disaggregated tumors)
Procedure:
-
Immunohistochemistry (IHC):
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
-
TUNEL Assay:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Mechanically and/or enzymatically disaggregate a portion of the fresh tumor tissue to obtain a single-cell suspension.
-
Fix and permeabilize the cells.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution using a flow cytometer. This compound has been shown to induce G1-phase arrest in breast cancer cells.[1]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: A Multi-pronged Attack on Cancer
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
References
- 1. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide induces cell-cycle arrest and apoptosis of human multiple myeloma cells in vitro via altering expression of histone demethylase LSD1 and JMJD2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits human breast cancer MCF-7 cell growth via downregulation of the ERα-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐oral cancer effects of triptolide by downregulation of DcR3 in vitro, in vivo, and in preclinical patient‐derived tumor xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Triptophenolide in the Study of Rheumatoid Arthritis and Autoimmune Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptophenolide, a diterpenoid epoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant attention for its potent immunosuppressive and anti-inflammatory properties. This has made it a compelling candidate for investigation in the context of rheumatoid arthritis (RA) and other autoimmune diseases. Preclinical studies have demonstrated its ability to modulate key inflammatory pathways, inhibit the proliferation of pathogenic immune cells, and protect against joint destruction in animal models of arthritis.
These application notes provide a comprehensive overview of the use of this compound in RA research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound (often studied as its close analog, triptolide) on key pathological aspects of rheumatoid arthritis.
Table 1: In Vitro Efficacy of this compound/Triptolide in Rheumatoid Arthritis Models
| Cell Type | Assay | Treatment | Concentration/Dose | Key Findings | Reference |
| Human RA Synovial Fibroblasts (RASF) | NF-κB Activity Assay | Triptolide (TP) + TNF-α | IC50 ≈ 35 µg/L | Profoundly suppressed TNF-α-induced NF-κB activity. | [1] |
| Human RA Synovial Fibroblasts (RASF) | Cytokine Expression | Triptolide (TP) + TNF-α | >20 µg/L | Markedly down-regulated TNF-α-induced COX-2 and iNOS mRNA and protein expression. | [1] |
| Human RA Synovial Fibroblasts (RASF) | Pro-inflammatory Mediator Production | Triptolide (TP) + TNF-α | >20 µg/L | Significantly reduced the production of PGE2 and NO. | [1] |
| Human RA Synovial Fibroblasts (RASF) | IL-18 & IL-18R Expression | Triptolide (TP) + PMA | 0-100 ng/mL | Effectively inhibited the expression of IL-18 and its receptor at both protein and gene levels in a dose-dependent manner. | [2] |
| Human RA Synovial Fibroblasts (RASF) | Cell Viability | Triptolide | Dose-dependent | Inhibited RA-FLS viability. | [3] |
| Human RA Synovial Fibroblasts (RASF) | Inflammation Markers | Triptolide | Not specified | Decreased levels of TNF-α, IL-1β, IL-6, MMP-3, and MMP-9. | [3] |
| Chondrocytes | MMP Expression | Triptolide | 125–250 nM | Suppressed MMP-3 and MMP-13 expression, demonstrating cartilage-protective effects. | [4] |
| Osteoclast-like cells | Osteoclastogenesis | Triptolide | 1.25 nM | Inhibited osteoclastogenesis and bone resorption by suppressing RANKL-induced NF-κB activation. | [4] |
Table 2: In Vivo Efficacy of this compound/Triptolide in Animal Models of Rheumatoid Arthritis
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) Rats | Triptolide | 11–45 µg/kg/day | From day 1 post-immunization | Significantly decreased arthritis scores and incidence; markedly reduced vessel density in synovial tissues. | [5] |
| Collagen-Induced Arthritis (CIA) Mice | Triptolide | 50, 150, 450 µg/kg/d | 3, 6, or 9 weeks | Reduced arthritis scores and serum levels of IL-6 and IL-17A. A high benefit-low risk dosage was suggested at 150 μg/kg/d for 6 weeks. | [6][7] |
| Adjuvant-Induced Arthritis (AA) Murine Model | Triptolide (TP) | Not specified | Not specified | Alleviated arthritis by reducing neutrophil recruitment and suppressing IL-6 and TNF-α expression. | [8] |
| Collagen-Induced Arthritis (CIA) Rats | Triptolide | Not specified | 28 days | Decreased paw thickness and clinical arthritis score; reduced local and systemic oxidative stress markers. | [9] |
| Collagen-Induced Arthritis (CIA) Mice | Triptolide | 8-32 µg/kg/day | Not specified | Prevented bone destruction by regulating the RANKL/RANK/OPG signaling pathway. | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical signaling pathways involved in the pathogenesis of rheumatoid arthritis.
Caption: this compound inhibits multiple inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for specific research needs.
In Vitro Assessment of Anti-inflammatory Effects on Rheumatoid Arthritis Synovial Fibroblasts (RASF)
This protocol outlines the steps to evaluate the inhibitory effect of this compound on pro-inflammatory mediator production in RASF, a key cell type in RA pathogenesis.[1][2]
Caption: Workflow for in vitro analysis of this compound on RASF.
Methodology:
-
Isolation and Culture of RASF:
-
Obtain synovial tissue from patients with RA undergoing synovectomy, following institutional ethical guidelines.
-
Mince the tissue and digest with an enzyme cocktail (e.g., collagenase, dispase) to isolate fibroblasts.
-
Culture the isolated RASF in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator. Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.
-
-
Experimental Procedure:
-
Seed RASF into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for protein/RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 20 µg/L) or PMA (e.g., 50 ng/ml).[1][2]
-
Incubate for a specified period (e.g., 20-24 hours).
-
-
Analysis:
-
Cytokine and Mediator Measurement: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-18), PGE2, and NO using commercially available ELISA kits or colorimetric assays.[1][2]
-
Gene Expression Analysis: Lyse the cells to extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA expression levels of target genes such as COX-2, iNOS, and various MMPs.[1][2]
-
Protein Expression and Pathway Analysis: Lyse the cells to extract total protein. Perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins, including NF-κB p65, IκBα, JNK, p38, and STAT3.[10][11]
-
In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model that shares many pathological features with human RA.[5][6][12] This protocol describes the induction of CIA in mice and subsequent treatment with this compound.
Caption: Workflow for the collagen-induced arthritis (CIA) mouse model.
Methodology:
-
Animals:
-
Use susceptible mouse strains such as DBA/1 or C57BL/6, typically males, 8-10 weeks old.
-
-
Induction of CIA:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.[6]
-
-
Treatment Protocol:
-
Begin treatment with this compound upon the first signs of arthritis (typically around day 24-28) or prophylactically from the day of the first immunization.
-
Administer this compound daily via intraperitoneal (i.p.) injection or oral gavage at desired doses (e.g., 50, 150, 450 µg/kg/day).[6][7] Include a vehicle control group (e.g., saline, DMSO).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice regularly (e.g., 3 times a week) for signs of arthritis. Score each paw based on a scale of 0-4, where 0 = no swelling or erythema, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of multiple joints, and 4 = maximal inflammation with ankylosis. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the animals and collect samples.
-
Histopathology: Harvest the paws, fix in formalin, decalcify, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion. Safranin O staining can be used to evaluate cartilage damage.
-
Serum Analysis: Collect blood via cardiac puncture to obtain serum. Use ELISA to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17A) and anti-collagen antibodies.[6]
-
Immunohistochemistry: Perform immunohistochemical staining on joint sections to detect the expression of inflammatory markers.
-
Flow Cytometry: Isolate cells from the spleen and draining lymph nodes to analyze immune cell populations (e.g., T helper cell subsets like Th1 and Th17) by flow cytometry.
-
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis and other autoimmune diseases. Its ability to modulate key inflammatory pathways, such as NF-κB and JAK/STAT, provides a strong rationale for its further development. The protocols and data presented in these application notes offer a framework for researchers to design and execute studies aimed at further elucidating the mechanisms of action of this compound and evaluating its efficacy in various disease contexts. Careful consideration of dose- and time-dependent effects is crucial for optimizing its therapeutic window and minimizing potential toxicity.[13]
References
- 1. [Effect of Triptolide on TNFalpha-induced activation of NF-kappaB and expression of COX-2 and iNOS in human rheumatoid arthritis synovial fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of triptolide on interleukin-18 and its receptor in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide decreases rheumatoid arthritis fibroblast-like synoviocyte proliferation, invasion, inflammation and presents a therapeutic effect in collagen-induced arthritis rats via inactivating lncRNA RP11-83J16.1 mediated URI1 and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 5. Anti-Angiogenic Effect of Triptolide in Rheumatoid Arthritis by Targeting Angiogenic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal design-based investigation of dose, time point, and treatment course on the toxicity-efficacy transition of triptolide in collagen-induced arthritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orthogonal design-based investigation of dose, time point, and treatment course on the toxicity-efficacy transition of triptolide in collagen-induced arthritis mice [frontiersin.org]
- 8. Triptolide inhibits the inflammatory activities of neutrophils to ameliorate chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antioxidant effect of triptolide contributes to the therapy in a collagen-induced arthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Triptolide Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Triptophenolide solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of triptophenolide in DMSO and other organic solvents. It includes troubleshooting guides and frequently asked questions to assist with experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for dissolving this compound, offering high solubility. For applications requiring a less polar solvent, methanol and ethanol can also be used, although the solubility is lower than in DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO. Sonication is recommended to facilitate dissolution, especially for higher concentrations.[1] For example, to prepare a 10 mM stock solution, you would dissolve 3.124 mg of this compound in 1 mL of DMSO.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2] For short-term storage, -20°C is acceptable for up to one month.[2]
Q4: Can I use water to dissolve this compound?
A4: this compound has very low solubility in water (<1 mg/mL) and is not recommended as a primary solvent.[2] For in vivo studies requiring aqueous solutions, a co-solvent system is necessary.
Solubility Data
The solubility of this compound in various organic solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of moisture in the solvent.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 56 - 100 | 179.26 - 320.10 | Sonication is recommended to aid dissolution.[1][3] Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility.[2] |
| Ethanol | 2 | ~6.4 | - |
| Methanol | Soluble | Not specified | This compound is described as soluble in methanol, but specific quantitative data is limited.[3] |
| Water | < 1 | < 3.2 | This compound is poorly soluble in aqueous solutions.[2] |
| Chloroform | Soluble | Not specified | Qualitative data suggests solubility. |
| Dichloromethane | Soluble | Not specified | Qualitative data suggests solubility. |
| Ethyl Acetate | Soluble | Not specified | Qualitative data suggests solubility. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Pipettes
-
Sonicator bath
-
-
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 312.4 g/mol . To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 312.4 g/mol = 0.003124 g = 3.124 mg
-
-
Weigh out 3.124 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | 1. Insufficient sonication.2. DMSO has absorbed moisture.3. Concentration is too high. | 1. Increase sonication time. Gentle warming (to no more than 37°C) may also help.2. Use a fresh, unopened bottle of anhydrous DMSO.[2]3. Re-calculate and ensure the concentration is within the reported solubility limits. |
| Precipitate forms when adding the DMSO stock to aqueous media. | This compound is poorly soluble in water, and adding a concentrated DMSO stock to an aqueous buffer can cause it to crash out of solution. | 1. Decrease the final concentration of this compound in the aqueous medium.2. Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in cell-based assays).3. Prepare an intermediate dilution in a co-solvent like ethanol before adding to the aqueous buffer. |
| Inconsistent experimental results. | 1. Degradation of this compound in the stock solution.2. Inaccurate initial concentration due to incomplete dissolution. | 1. Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles.[2] Prepare fresh stock solutions if degradation is suspected.2. Visually inspect the stock solution for any undissolved particles before use. If necessary, centrifuge the solution and use the supernatant. |
Signaling Pathway
This compound has been identified as a pan-antagonist of the Androgen Receptor (AR), playing a role in inhibiting its signaling pathway. This is significant in the context of prostate cancer research.
Caption: Inhibition of Androgen Receptor signaling by this compound.
References
Optimizing Triptophenolide concentration for cell culture experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of triptophenolide in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is as a pan-antagonist of the androgen receptor (AR).[1][2] It exhibits its antiandrogenic activity by competitively binding to the androgen-binding pocket, reducing the expression of the androgen receptor, and inhibiting its nuclear translocation.[1] It has been shown to be effective against both wild-type and mutated androgen receptors.[1][2] Additionally, this compound has been reported to be an inhibitor of the glucocorticoid receptor (GR), which may help overcome resistance mechanisms in some cancers.[1] In breast cancer models, it has been shown to induce G1-phase cell cycle arrest and apoptosis.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year, or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the typical effective concentrations of this compound in cell culture?
A3: The effective concentration of this compound varies depending on the cell line and the duration of treatment. For example, in prostate cancer cell lines like LNCaP, concentrations in the range of 50 nM to 5 µM have been shown to suppress AR protein expression and inhibit cell growth.[1] In breast cancer cell lines such as MCF-7 and MDA-MB-231, IC50 values can range from approximately 127 µg/mL to 322 µg/mL depending on the exposure time.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is this compound cytotoxic to all cell types?
A4: this compound exhibits selective cytotoxicity. For instance, it significantly inhibits the growth of androgen receptor-positive prostate cancer cells (LNCaP) but has less effect on AR-negative cells (PC-3).[1] Similarly, it shows preferential inhibition of breast cancer cell proliferation over normal breast cells, suggesting a favorable therapeutic window.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
Issue 1: this compound precipitates in the cell culture medium.
-
Potential Cause: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate. The final concentration of DMSO in the culture medium may also be too high, affecting cell health.
-
Troubleshooting Steps:
-
Prepare an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to your culture, first prepare an intermediate dilution of this compound in a small volume of serum-free medium. Mix this intermediate dilution well.
-
Gradual addition and mixing: Add the intermediate dilution dropwise to the final volume of cell culture medium while gently swirling the flask or plate. This allows for better dispersion and reduces the chances of precipitation.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[5] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
-
Warm the medium: Adding the DMSO stock to pre-warmed culture medium (37°C) can sometimes improve solubility.
-
Issue 2: High variability in results between replicate wells or experiments.
-
Potential Cause: This can be due to inconsistent preparation of this compound solutions, uneven cell seeding, or degradation of the compound.
-
Troubleshooting Steps:
-
Consistent solution preparation: Always prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment. Ensure the stock solution is completely thawed and mixed thoroughly before making dilutions.
-
Uniform cell seeding: Ensure a single-cell suspension before seeding to avoid clumps. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the wells.
-
Check for compound degradation: this compound stability can be affected by factors like pH and light.[6] Protect your solutions from light and prepare them fresh. Inconsistent results over time might indicate degradation of the stock solution.
-
Pipetting accuracy: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.
-
Issue 3: Unexpectedly high cytotoxicity in control (vehicle-treated) cells.
-
Potential Cause: The concentration of the solvent (DMSO) may be too high for your cell line, or the cells may be unhealthy.
-
Troubleshooting Steps:
-
Determine DMSO tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum concentration your cells can tolerate without significant loss of viability. This should be done for each new cell line.
-
Maintain a consistent, low DMSO concentration: Keep the final DMSO concentration in all wells (including controls) constant and as low as possible.
-
Monitor cell health: Regularly check the morphology and confluency of your cells. Do not use cells that are over-confluent or have been in culture for too many passages.
-
Issue 4: Difficulty detecting the expected molecular effect (e.g., no change in AR protein levels).
-
Potential Cause: The concentration of this compound may be too low, the treatment time may be too short, or the detection method may not be sensitive enough.
-
Troubleshooting Steps:
-
Optimize concentration and time: Conduct a dose-response and time-course experiment to identify the optimal conditions for observing the desired effect.
-
Verify compound activity: If possible, include a positive control cell line or experimental condition where this compound is known to be active.
-
Check your assay: Ensure that your experimental protocol (e.g., Western blot) is optimized and that your antibodies are specific and sensitive.
-
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.
Table 1: Effective Concentrations of this compound on Androgen Receptor (AR) and Prostate Specific Antigen (PSA)
| Cell Line | Treatment Condition | Effect | Reference |
| LNCaP | 50 nM, 500 nM, 5 µM for 24h | Dose-dependent suppression of AR protein expression | [1] |
| LNCaP | 500 nM, 5 µM | Significant downregulation of PSA mRNA levels | [1] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Reference |
| LNCaP | Prostate Cancer | Not Specified | - | [1] |
| PC-3 | Prostate Cancer | Not Specified | - | [1] |
| MCF-7 | Breast Cancer | 24 hours | 180.3 µg/mL | [3][4] |
| MCF-7 | Breast Cancer | 48 hours | 127.2 µg/mL | [3][4] |
| MDA-MB-231 | Breast Cancer | 24 hours | 322.5 µg/mL | [3][4] |
| MDA-MB-231 | Breast Cancer | 48 hours | 262.1 µg/mL | [3][4] |
| AR-WT | - | Not Specified | 260 nM | [2] |
| AR-F876L | - | Not Specified | 480 nM | [2] |
| AR-T877A | - | Not Specified | 388 nM | [2] |
| W741C+T877A | - | Not Specified | 437 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, light-protected storage tubes
-
-
Procedure for 10 mM Stock Solution:
-
This compound has a molecular weight of 312.4 g/mol .[7] To prepare a 10 mM stock solution, weigh out 3.124 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to get a 100 µM working solution, dilute the 10 mM stock 1:100 in serum-free medium.
-
From this intermediate dilution, prepare your final concentrations in complete cell culture medium. For example, to treat cells with 100 nM this compound, you would perform another 1:1000 dilution.
-
Always add the final this compound-containing medium to the cells immediately after preparation.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Western Blot for Androgen Receptor (AR) Expression
-
Materials:
-
6-well cell culture plates
-
LNCaP cells (or other AR-positive cell line)
-
This compound working solutions
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed LNCaP cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: this compound's mechanism of action on the Androgen Receptor signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H24O3 | CID 173273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential off-target effects of Triptophenolide in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Triptophenolide in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly those arising from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the covalent binding to and inhibition of the Xeroderma Pigmentosum group B (XPB) protein, which is a subunit of the general transcription factor TFIIH.[1][2] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to a global repression of RNA polymerase II-mediated transcription and likely nucleotide excision repair.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: Beyond its primary target XPB, this compound exhibits a range of off-target or downstream effects that can influence experimental outcomes. These include:
-
Inhibition of NF-κB Signaling: this compound can suppress the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[3][4][5][6][7][8]
-
Induction of Apoptosis: It potently induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12] This involves the activation of caspases 3, 8, and 9.[4][11]
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function by increasing reactive oxygen species (ROS) production, depolarizing the mitochondrial membrane, and inhibiting ATP production.[13][14][15]
-
Wnt/β-catenin Pathway Inhibition: It has been shown to decrease the expression of β-catenin, suggesting an inhibitory effect on the Wnt/β-catenin signaling pathway.[10][16]
-
Androgen Receptor Antagonism: this compound acts as a pan-antagonist for both wild-type and mutant androgen receptors.[17][18]
Q3: Why do I observe high levels of cytotoxicity at concentrations where I expect to see a specific pathway inhibition?
A3: this compound is a potent cytotoxic agent due to its primary function as a transcription inhibitor.[1][3] This global effect on transcription can lead to broad cellular stress and apoptosis, which may mask more subtle, pathway-specific effects. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line to identify a sub-toxic concentration range for your experiments.
Q4: Can this compound interfere with reporter gene assays?
A4: Yes. Since this compound is a general transcription inhibitor, it can non-specifically suppress the expression of reporter genes (e.g., Luciferase, GFP) that are driven by RNA polymerase II promoters. This can lead to false-positive results, where a decrease in reporter signal is misinterpreted as a specific effect on the pathway of interest. It is essential to include appropriate controls, such as a constitutively active promoter, to assess the general transcriptional inhibitory effect of this compound in your assay system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause 1: Assay Timing. The cytotoxic effects of this compound are time-dependent. Longer incubation times will generally result in lower IC50 values.[9]
-
Troubleshooting Tip: Standardize the incubation time across all experiments. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your research question.
-
-
Potential Cause 2: Cell Density. The initial cell seeding density can affect the outcome of viability assays.
-
Troubleshooting Tip: Ensure a consistent and optimized cell seeding density for each experiment. High cell densities can sometimes mask cytotoxic effects.
-
-
Potential Cause 3: Assay Type. Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT/MTS, ATP content in CellTiter-Glo, membrane integrity in LDH assays). This compound's impact on mitochondrial function and ATP production can lead to discrepancies between assay types.[13]
-
Troubleshooting Tip: Consider using an orthogonal method to confirm viability results. For example, if using an MTT assay, confirm key results with a method that directly counts viable cells, such as trypan blue exclusion.
-
Issue 2: Unexpected levels of apoptosis in the control (vehicle-treated) group.
-
Potential Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to some cell lines at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated controls, and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Potential Cause 2: Cell Culture Conditions. Sub-optimal cell culture conditions, such as nutrient depletion or over-confluency, can induce apoptosis and sensitize cells to the effects of this compound.
-
Troubleshooting Tip: Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Issue 3: Difficulty in interpreting Western blot results for signaling pathway analysis.
-
Potential Cause 1: Global Protein Synthesis Inhibition. As a transcription inhibitor, this compound will lead to a decrease in the mRNA levels of many proteins. Over time, this will result in a general reduction in protein levels, which can be mistaken for a specific effect on a particular protein.
-
Troubleshooting Tip: Use a short treatment duration (e.g., 2-6 hours) when investigating effects on signaling pathways to minimize the impact of global transcription and translation inhibition. Always normalize the protein of interest to a stable loading control (e.g., GAPDH, β-actin), but be aware that even these can be affected at longer time points.
-
-
Potential Cause 2: Induction of Apoptosis. this compound-induced apoptosis can lead to the cleavage of many cellular proteins, including those in your pathway of interest, by activated caspases.[4][11]
-
Troubleshooting Tip: Concurrently probe for an apoptosis marker, such as cleaved PARP or cleaved Caspase-3, on your Western blots. This will help you to distinguish between specific protein degradation and apoptosis-related cleavage.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound/Triptolide in Various Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 Value | Reference |
| This compound | MCF-7 | CCK-8 | 24 | 180.3 µg/mL | [9] |
| This compound | MCF-7 | CCK-8 | 48 | 127.2 µg/mL | [9] |
| This compound | MDA-MB-231 | CCK-8 | 24 | 322.5 µg/mL | [9] |
| This compound | MDA-MB-231 | CCK-8 | 48 | 262.1 µg/mL | [9] |
| This compound | LNCaP | MTT | Not Specified | Dose-dependent inhibition (0-5.0 µM) | [17] |
| This compound | PC-3 | MTT | Not Specified | No significant inhibition (0-5.0 µM) | [17] |
| Triptolide | RPMI8226 | Not Specified | Not Specified | Dose-dependent inhibition (10-80 ng/mL) | [4] |
| Triptolide | U266 | Not Specified | Not Specified | Dose-dependent inhibition (10-80 ng/mL) | [4] |
Table 2: IC50 Values of this compound for Androgen Receptor (AR) Inhibition
| AR Variant | IC50 Value | Reference |
| AR-WT | 260 nM | [17][18] |
| AR-F876L | 480 nM | [17][18] |
| AR-T877A | 388 nM | [17][18] |
| AR-W741C + T877A | 437 nM | [17][18] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of NF-κB Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated NF-κB p65 and total NF-κB p65 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated p65 normalized to total p65 and the loading control.
Visualizations
References
- 1. XPB, a subunit of TFIIH, is a target of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models [mdpi.com]
- 10. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide alters mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Addressing Triptophenolide cytotoxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of triptophenolide, focusing on its differential cytotoxicity in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound is a bioactive diterpenoid compound extracted from the traditional Chinese medicinal plant Tripterygium wilfordii.[1][][3] It exhibits potent anti-tumor, anti-inflammatory, and immunomodulatory properties.[1][4] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][5][6] this compound has been shown to target multiple signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and survival.[5][6]
Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, studies have indicated that this compound exhibits selective cytotoxicity against malignant cells while showing reduced toxicity toward normal cells.[1] For instance, in breast cancer models, this compound showed significantly greater reduction in the viability of breast cancer cells (MCF-7 and MDA-MB-231) compared to normal breast cells (MCF-10A).[1][4] This suggests a favorable therapeutic window for its potential development as a cancer therapeutic.[1]
Q3: What are the known molecular targets and signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer progression:
-
Androgen Receptor (AR) Signaling: In prostate cancer, this compound acts as a pan-antagonist of both wild-type and mutant androgen receptors.[7][8] It competitively binds to the androgen-binding pocket, downregulates AR protein expression, and inhibits its nuclear translocation.[7]
-
Wnt/β-catenin Pathway: In breast cancer cells, this compound treatment has been associated with a decrease in the expression levels of β-catenin, a key component of the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[5]
-
Apoptosis Pathways: this compound induces apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like BAX, BAK1, and BIM, and the release of cytochrome c.[1]
-
Cell Cycle Regulation: It can induce cell cycle arrest, particularly at the G1 phase, by modulating the expression of cell cycle regulatory proteins.[1]
Q4: What are the major challenges in the clinical development of this compound?
A4: Similar to its well-studied analog triptolide, the clinical development of this compound faces challenges related to its toxic side effects, which can include hepatotoxicity, nephrotoxicity, and reproductive toxicity.[9] Additionally, poor water solubility and bioavailability can limit its therapeutic application.[10] Ongoing research is focused on developing derivatives and novel drug delivery systems to mitigate these issues.[9][10]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal/control cell lines.
-
Possible Cause: The concentration of this compound used may be too high. Although it shows selectivity, high concentrations can also affect normal cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations on both your cancer and normal cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Reduce incubation time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while having a lesser effect on normal cells.
-
Check cell confluence: Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can affect their sensitivity to treatment.
-
Verify compound purity: Ensure the purity of the this compound stock. Impurities could contribute to unexpected cytotoxicity.
-
Problem 2: Inconsistent or no induction of apoptosis in cancer cells.
-
Possible Cause: The cancer cell line being used may be resistant to this compound, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Confirm cell line sensitivity: Review the literature to confirm that your chosen cell line has been reported to be sensitive to this compound or related compounds like triptolide.
-
Vary treatment duration and concentration: Apoptosis is a time- and dose-dependent process. Experiment with different incubation times (e.g., 24, 48, 72 hours) and a range of concentrations.
-
Use multiple apoptosis assays: Confirm apoptosis using at least two different methods, such as Annexin V/PI staining, TUNEL assay, or western blotting for cleaved caspases (e.g., caspase-3, caspase-9) and PARP.
-
Investigate resistance mechanisms: If the cells are still unresponsive, consider investigating potential resistance mechanisms, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or alterations in the targeted signaling pathways.
-
Problem 3: Difficulty in dissolving this compound for in vitro experiments.
-
Possible Cause: this compound has poor water solubility.
-
Troubleshooting Steps:
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound.[5][8]
-
Prepare a high-concentration stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution.
-
Dilute fresh for each experiment: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Gentle warming and vortexing: If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.
-
Quantitative Data
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Type | Treatment Duration (hours) | IC50 (µg/mL) |
| MCF-7 | Hormone-Responsive Breast Cancer | 24 | 180.3 |
| 48 | 127.2 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 322.5 |
| 48 | 262.1 |
Data extracted from a study on the anti-cancer effects of this compound in breast cancer models.[1][4]
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (48h treatment)
| Cell Line | Treatment | % G1 Phase | % Increase in G1 Population |
| MCF-7 | Control | 46.08% | N/A |
| This compound (150 µg/mL) | 68.35% | 22.27% | |
| MDA-MB-231 | Control | 37.37% | N/A |
| This compound (290 µg/mL) | 48.01% | 10.64% |
Data from flow cytometric analysis showing G1 phase arrest induced by this compound.[1]
Table 3: Induction of Apoptosis by this compound in Breast Cancer Cells
| Cell Line | Treatment | Apoptotic Rate (%) |
| MCF-7 | Control | 3.36% |
| This compound | 9.78% | |
| MDA-MB-231 | Control | 7.01% |
| This compound | 17.02% |
Data from Annexin V-FITC/PI staining followed by flow cytometric analysis.[1]
Experimental Protocols
1. Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-400 µg/mL) or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
-
Visualizations
References
- 1. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H24O3 | CID 173273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models [mdpi.com]
- 5. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor mechanisms and future clinical applications of the natural product triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide and Its Derivatives as Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptophenolide stability and degradation in cell culture media
Welcome to the technical support center for triptophenolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii.[][2] It exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[] Its chemical structure contains a lactone ring, which is susceptible to hydrolysis, and other reactive groups like epoxides that can degrade under common experimental conditions.[3][4] This instability can lead to a decreased effective concentration of the compound during in vitro experiments, potentially causing inaccurate or irreproducible results.[5] Therefore, understanding its stability is critical for the correct interpretation of its biological effects.
Q2: What is the general stability of this compound in aqueous or cell culture solutions?
A2: this compound is known to be unstable in aqueous solutions, particularly under neutral to basic conditions.[3] The degradation generally follows first-order kinetics.[3] In one study conducted in a 5% ethanol solution at pH 6.9 and 25°C, the half-life (t1/2) was determined to be 204 days.[3] However, this can change dramatically with different pH, temperatures, and media components. It is crucial to determine the stability in your specific cell culture medium and conditions.[5]
Q3: How do pH and solvent composition affect this compound's stability?
A3: Both pH and the type of solvent significantly impact this compound's stability.
-
pH: Stability is greatest in slightly acidic conditions (around pH 6) and decreases significantly as the pH becomes more basic.[3] Basic conditions (pH > 7) accelerate the hydrolysis of the lactone ring, a primary degradation pathway.[3][4][6]
-
Solvents: this compound is most stable in non-polar organic solvents like chloroform.[3] In polar organic solvents, its stability is generally greater in ethanol compared to methanol or DMSO.[3] When preparing stock solutions, using fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce solubility and stability.[7]
Q4: What are the primary degradation products of this compound?
A4: The degradation of this compound primarily involves the opening of its epoxide and lactone rings. Two identified degradation products are triptriolide and triptonide, resulting from the decomposition of the C12-C13 epoxy group and reactions at the C14 hydroxyl group.[3] The opening of the epoxy group is generally an irreversible reaction.[3]
Stability Data Summary
The following table summarizes the stability of this compound under various conditions based on published data.
| Parameter | Condition | Result | Reference |
| Half-life (t1/2) | 25°C, pH 6.9 (5% ethanol solution) | 204 days | [3] |
| Degradation Time (t1/10) | 25°C, pH 6.9 (5% ethanol solution) | 31 days | [3] |
| pH Effect | pH 4-10 | Fastest degradation at pH 10; Slowest at pH 6 | [3] |
| Solvent Effect | Various organic solvents | Very stable in chloroform. Stability in polar solvents: Ethanol > Methanol > DMSO | [3] |
Troubleshooting Guide
Problem 1: I am seeing inconsistent results in my cell-based assays (e.g., IC50 values vary between experiments).
-
Possible Cause: Degradation of this compound in the cell culture medium during the incubation period. The effective concentration of the active compound may be decreasing over time.
-
Solution:
-
Perform a Stability Check: Run a stability experiment in your specific cell culture medium under standard incubation conditions (37°C, 5% CO2) to determine the compound's half-life.[5] (See Experimental Protocol section).
-
Reduce Incubation Time: If the compound degrades rapidly, consider using shorter assay endpoints.
-
Replenish the Medium: For longer experiments, replenish the medium with freshly prepared this compound solution at regular intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration.
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use from a frozen stock.[8] Avoid storing diluted solutions in aqueous media.
-
Problem 2: My this compound stock solution in DMSO appears cloudy or has precipitates.
-
Possible Cause 1: The solubility limit has been exceeded.
-
Solution 1: Gently warm the solution at 37°C and vortex to redissolve the compound.[9] If it doesn't dissolve, the concentration may be too high. Prepare a new stock at a lower concentration.
-
Possible Cause 2: The DMSO has absorbed moisture, reducing the solubility of the compound.[7]
-
Solution 2: Use fresh, anhydrous, sterile-filtered DMSO for preparing stock solutions.[7] Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[7][8]
Problem 3: How can I be sure my compound isn't just binding to the plasticware?
-
Possible Cause: Hydrophobic compounds can non-specifically bind to the surfaces of plastic plates and tubes, reducing the concentration available to the cells.[5]
-
Solution:
-
Run a Control Experiment: Incubate the this compound solution in a cell-free culture plate under the same experimental conditions.[10]
-
Measure Concentration: At various time points, collect aliquots of the medium and measure the this compound concentration using HPLC or LC-MS.
-
Compare: A significant decrease in concentration in the absence of cells suggests binding to the plasticware. Using low-binding plates can help mitigate this issue.
-
Troubleshooting Workflow
Experimental Protocols
Protocol: Determining this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability and half-life of this compound in a specific cell culture medium using HPLC.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a sterile 24-well plate[8]
-
Humidified incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a C18 reverse-phase column[8]
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Water (HPLC grade)
-
-80°C freezer
2. Procedure:
-
Step 1: Prepare this compound Stock Solution
-
Step 2: Prepare Working Solution
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Pre-warm the cell culture medium to 37°C.[9]
-
Dilute the stock solution into the pre-warmed medium to the final desired working concentration (e.g., 10 µM). Gently vortex while adding the stock to prevent precipitation.[8] Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[8]
-
-
Step 3: Incubation and Sampling
-
Dispense the working solution into multiple wells of a sterile plate or into separate tubes (one for each time point and replicate).[8]
-
Immediately collect the first sample for the Time 0 (T0) time point. This represents 100% initial concentration.
-
Place the plate or tubes in the incubator (37°C, 5% CO2).
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
At each time point, transfer an aliquot of the medium to a clean tube and immediately freeze at -80°C until analysis.[8]
-
-
Step 4: Sample Analysis by HPLC
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A reverse-phase C18 column is often suitable.[8]
-
The mobile phase could be a gradient of acetonitrile and water, potentially with a small amount of acid like formic acid to improve peak shape.[8]
-
Quantify the peak area corresponding to this compound.
-
-
Step 5: Data Analysis
-
Normalize the peak area of each time point to the peak area of the T0 sample (% Remaining).
-
Plot "% Remaining" versus "Time".
-
Calculate the half-life (t1/2) by determining the time it takes for the concentration to decrease to 50% of the initial value.
-
Workflow for Stability Assessment
Simplified this compound Degradation Pathway
The primary degradation pathway in aqueous media, especially under basic conditions, is the hydrolysis of the lactone ring.
References
- 2. [Structure revision of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Triptophenolide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Triptophenolide. The information is presented in a question-and-answer format to directly tackle specific issues related to the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpenoid derived from Tripterygium wilfordii that exhibits multi-targeted anti-cancer activity. Its proposed mechanisms include:
-
Inhibition of Androgen Receptor (AR) Signaling: this compound acts as a pan-antagonist of both wild-type and mutant androgen receptors. It competitively binds to the hormone-binding pocket, reduces AR protein expression, and decreases its nuclear translocation.[1] This is particularly relevant in prostate cancer.
-
Induction of Apoptosis: It triggers programmed cell death by upregulating pro-apoptotic proteins like BAX and BAK1 and downregulating anti-apoptotic proteins such as Bcl-2.[2][3]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 phase, in breast cancer cell lines.[3]
-
Inhibition of Pro-Survival Signaling Pathways: It has been shown to modulate pathways critical for cancer cell survival and proliferation, including NF-κB, PI3K/Akt, and MAPK signaling.[4]
Q2: My cancer cell line is showing decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: While dedicated studies on acquired resistance to this compound are limited, mechanisms can be extrapolated from its known targets and resistance patterns observed with similar compounds like Triptolide. Potential causes include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative pro-survival pathways to compensate for the inhibitory effects of this compound. A common bypass mechanism is the activation of the PI3K/Akt/mTOR pathway.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or Mcl-1 can counteract the pro-apoptotic signals induced by this compound.[5]
-
Elevated Heat Shock Protein (HSP) Expression: Heat shock proteins, particularly HSP27 and HSP70, can protect cancer cells from drug-induced stress and apoptosis. Triptolide has been shown to down-regulate these proteins, suggesting their upregulation could be a resistance mechanism.[4]
-
Target Alteration: Although not yet documented for this compound, mutations in its direct molecular targets could potentially reduce binding affinity and drug efficacy.
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a series of experiments comparing the resistant cell line to the parental (sensitive) line:
-
Dose-Response Assay: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both parental and suspected resistant cells. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line indicate resistance.
-
Western Blot Analysis: Profile the expression of key proteins associated with resistance. Compare the levels of ABC transporters (e.g., P-glycoprotein), survival signaling proteins (e.g., p-Akt, p-mTOR), and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) between the sensitive and resistant cells.
-
Apoptosis Assay: Treat both cell lines with this compound and measure the extent of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay. A blunted apoptotic response in the suspected resistant line is indicative of resistance.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Decreased cell death in response to this compound treatment. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). | - Perform Western blot to compare levels of Bcl-2 family proteins in sensitive vs. resistant cells.- Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax). |
| Activation of pro-survival signaling pathways (e.g., PI3K/Akt). | - Analyze the phosphorylation status of Akt and other downstream targets via Western blot.- Co-treat with a PI3K/Akt inhibitor (e.g., LY294002, Perifosine). | |
| IC50 value of this compound has significantly increased. | Increased drug efflux via ABC transporters (e.g., P-glycoprotein). | - Measure the expression of P-glycoprotein (MDR1) using Western blot or qRT-PCR.- Test for functional efflux using a rhodamine 123 or calcein-AM assay.- Co-administer a P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar) with this compound. |
| Cells recover and resume proliferation after this compound is removed. | Upregulation of heat shock proteins (HSPs) protecting against cellular stress. | - Assess the expression levels of HSP27 and HSP70 in treated vs. untreated cells.- Investigate combination with an HSP90 inhibitor (e.g., 17-AAG). |
| Inconsistent results between experiments. | Cell line heterogeneity or contamination. | - Perform STR profiling to authenticate your cell line.- Test for mycoplasma contamination.- Re-establish a baseline dose-response curve with a fresh vial of cells. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Type | This compound IC50 (48h) | Resistance Fold |
| MCF-7 | Breast Cancer (Sensitive) | 127.2 µg/mL[3] | - |
| MCF-7/TR | Breast Cancer (Resistant) | >500 µg/mL | >3.9 |
| MDA-MB-231 | Breast Cancer (Sensitive) | 262.1 µg/mL[3] | - |
| MDA-MB-231/TR | Breast Cancer (Resistant) | >800 µg/mL | >3.0 |
| DU145 | Prostate Cancer (Sensitive) | ~50 nM | - |
| DU145/ADM | Prostate Cancer (Resistant to Adriamycin) | TPL restores sensitivity[6] | N/A |
Note: Data for resistant lines (TR) are hypothetical for illustrative purposes. The DU145/ADM line shows how Triptolide (TPL), a related compound, can overcome existing resistance.
Table 2: Apoptosis Induction by this compound in Sensitive vs. Resistant Breast Cancer Cells (48h Treatment)
| Cell Line | Treatment | Apoptotic Rate (%) |
| MCF-7 | Control | 3.36[3] |
| This compound (100 µg/mL) | 9.78[3] | |
| MDA-MB-231 | Control | 7.01[3] |
| This compound (250 µg/mL) | 17.02[3] |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
Objective: To quantify the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Western Blot for Resistance-Associated Proteins
Objective: To analyze the expression levels of key proteins involved in this compound resistance.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle (DMSO) for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., P-glycoprotein, p-Akt, Akt, Bcl-2, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like GAPDH.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the overall apoptotic rate.
Visualizations
Caption: this compound's multi-target mechanism of action in cancer cells.
Caption: Troubleshooting workflow for overcoming this compound resistance.
Caption: Workflow for the experimental validation of this compound resistance.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Triptophenolide precipitation in aqueous solutions
Welcome to the Technical Support Center for Triptophenolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor aqueous solubility. It is freely soluble in organic solvents like dimethyl sulfoxide (DMSO) and to a lesser extent in ethanol. Its solubility in water is very low.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer/cell culture medium. What is the likely cause?
A2: This phenomenon is often referred to as "solvent-shifting" or "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to crash out of the solution.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.
Q4: How should I prepare my this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for the addition of a very small volume of the stock solution to your aqueous experimental system, minimizing the final DMSO concentration. For example, preparing a 10 mM stock in DMSO would allow for a 1:1000 dilution to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%.
Q5: Are there any specific storage recommendations for this compound solutions?
A5: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in aqueous solutions and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | 1. Concentration Shock: The rapid change in solvent polarity causes the drug to precipitate. 2. Low Solubility in Final Buffer: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, first dilute the stock into a smaller volume of the buffer and then add this intermediate dilution to the remaining buffer. 2. Increase Final DMSO Concentration (with caution): If your experimental system allows, slightly increasing the final DMSO concentration (e.g., to 0.2% or 0.5%) may help. Always include a vehicle control with the same DMSO concentration. 3. Lower the Final this compound Concentration: If possible, reduce the final working concentration of this compound to a level below its solubility limit in the final aqueous medium. |
| Cloudiness or precipitate formation in cell culture media over time. | 1. Instability in Media: this compound may degrade or precipitate over longer incubation times at 37°C. 2. Interaction with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), could contribute to precipitation. | 1. Prepare Fresh Working Solutions: Prepare the final dilution of this compound in your cell culture medium immediately before adding it to the cells. 2. Consider Serum-Free Media for Initial Dissolution: For particularly problematic cases, you can try a three-step dilution: first in DMSO, then in serum-free media, and finally, add this to your complete (serum-containing) media. |
| Inconsistent experimental results. | Micro-precipitation: Small, often invisible, precipitates can lead to variations in the actual concentration of soluble this compound between experiments. | 1. Vortexing and Visual Inspection: After preparing the final dilution, vortex the solution gently and visually inspect for any signs of precipitation or cloudiness against a dark background. 2. Sonication: Brief sonication of the final diluted solution may help to redissolve any small precipitates. Use a water bath sonicator to avoid heating the sample. 3. Filtration (use with caution): Filtering the final solution through a 0.22 µm syringe filter can remove precipitates, but it may also remove some of the dissolved compound, altering the final concentration. If this method is used, consistency in the procedure is key. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~62 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication. |
| Ethanol | ~2 mg/mL | [1] |
| Water | <1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 312.4 g/mol , dissolve 3.124 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound and the final volume of media required for your experiment.
-
Calculate the volume of the stock solution needed. Aim for a final DMSO concentration of ≤ 0.1%.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.
-
Final DMSO % = (10 µL / 10,000 µL) * 100 = 0.1%.
-
-
-
Stepwise Dilution: a. In a sterile tube, add a portion of the pre-warmed cell culture medium (e.g., 1 mL). b. Add the calculated volume of the this compound stock solution to this medium. c. Gently vortex the intermediate dilution. d. Add the remaining volume of the cell culture medium to reach the final desired volume. e. Gently mix the final working solution.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same final volume of cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound as an antagonist of androgen receptor signaling.
References
Triptophenolide Dose-Response Curve Optimization: A Technical Support Guide for MTT Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curves for Triptophenolide in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. Accurate determination of a compound's cytotoxic or anti-proliferative effects is critical, and this guide offers practical advice to overcome common experimental hurdles.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during MTT assays with this compound, presented in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inaccurate Pipetting: Inconsistent volumes of cells, media, or this compound solution. 2. Uneven Cell Seeding: Clumped cells or improper mixing leading to varied cell numbers per well. 3. Edge Effects: Evaporation from wells on the plate periphery. 4. Incomplete Formazan Solubilization: Crystals not fully dissolved before reading absorbance. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding for even distribution. 3. Fill outer wells with sterile PBS or media without cells to maintain humidity. 4. Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure thorough mixing by gentle shaking or pipetting up and down.[1] |
| Low Absorbance Readings | 1. Insufficient Cell Number: Too few cells seeded to generate a strong signal. 2. Short Incubation Time: Inadequate time for cells to metabolize MTT into formazan. 3. Cell Detachment: this compound toxicity may cause cells to detach before or during the assay. 4. MTT Reagent Degradation: Improper storage or exposure to light. | 1. Optimize cell seeding density for your specific cell line. A typical range is 1,000-100,000 cells/well. 2. Extend the MTT incubation period (typically 2-4 hours), ensuring it is consistent across experiments. 3. For adherent cells, be gentle during media changes. Consider using poly-L-lysine coated plates. 4. Store MTT solution protected from light at 4°C for short-term and -20°C for long-term storage. |
| High Background Absorbance | 1. Contamination: Bacterial or yeast contamination can reduce MTT. 2. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings. 3. This compound Interference: The compound itself may reduce MTT or interfere with absorbance readings. | 1. Regularly check cell cultures for contamination. Use sterile techniques. 2. Use phenol red-free medium during the MTT incubation step. 3. Run a control with this compound in media without cells to measure its intrinsic absorbance and subtract this from the experimental values.[2] |
| Unexpected Dose-Response Curve (e.g., Hormesis) | 1. Biphasic Effect of this compound: Some compounds can have stimulatory effects at low concentrations and inhibitory effects at high concentrations. 2. Compound Precipitation: this compound may precipitate at higher concentrations, reducing its effective concentration. | 1. Widen the concentration range tested to fully characterize the dose-response relationship. 2. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or a lower concentration range.[2] |
II. Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for this compound in an MTT assay?
For a novel compound like this compound, it is advisable to start with a broad, logarithmic concentration range to capture the full dose-response curve. Based on published IC50 values, a range from 1 nM to 100 µM is a reasonable starting point. This wide range will help in identifying the concentrations that produce no effect, partial inhibition, and maximal inhibition.
2. How should I prepare my this compound stock solution?
This compound is often dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
3. How long should I expose the cells to this compound before performing the MTT assay?
The optimal exposure time depends on the cell line's doubling time and the mechanism of action of this compound. Common incubation times are 24, 48, and 72 hours. It is recommended to perform a time-course experiment to determine the most appropriate endpoint for your study.
4. My dose-response curve is not sigmoidal. What could be wrong?
A non-sigmoidal dose-response curve can result from several factors, including an inappropriate concentration range (too narrow or too wide), compound precipitation at high concentrations, or complex biological responses. Ensure your concentration series is spaced appropriately (e.g., logarithmic or half-log dilutions) and spans a wide enough range to define the top and bottom plateaus of the curve.
5. How do I analyze my MTT assay data to determine the IC50 value?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] To determine the IC50 value, plot the percentage of cell viability against the logarithm of the this compound concentration. Then, fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve with variable slope). Software such as GraphPad Prism can be used for this analysis.
III. Quantitative Data
The following tables summarize the reported IC50 values for this compound and the closely related compound, Triptolide, in various cancer cell lines. Note that the specific experimental conditions can influence the IC50 values.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 260 (AR-WT) | [4] |
| PC-3 (transfected) | Prostate Cancer | 480 (AR-F876L) | [4] |
| PC-3 (transfected) | Prostate Cancer | 388 (AR-T877A) | [4] |
| PC-3 (transfected) | Prostate Cancer | 437 (W741C+T877A) | [5] |
Table 2: IC50 Values of Triptolide in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 24 | < 30 | [6] |
| KG-1 | Acute Myeloid Leukemia | 24 | < 30 | [6] |
| THP-1 | Acute Myeloid Leukemia | 24 | < 30 | [6] |
| HL-60 | Acute Myeloid Leukemia | 24 | < 30 | [6] |
| MCF-7 | Breast Cancer | 48 | ~20 | [7] |
| MDA-MB-231 | Breast Cancer | 48 | ~100 | [7] |
IV. Experimental Protocols
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in diluted HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals completely. Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
V. Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Androgen Receptor Signaling Pathway and this compound Inhibition
This compound has been identified as a pan-antagonist of the Androgen Receptor (AR).[4] It exerts its antiandrogenic activity through multiple mechanisms: competitive binding with androgens in the hormone-binding pocket, decreasing the expression of the androgen receptor, and reducing its nuclear translocation.[4]
Caption: this compound inhibits androgen receptor signaling at multiple points.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Triptophenolide Toxicity in In Vivo Studies
Welcome to the technical support center for researchers utilizing Triptophenolide. This resource provides practical guidance, troubleshooting protocols, and frequently asked questions to help mitigate toxicity and ensure the success of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary organ systems affected by this compound and its parent compound, Triptolide, in vivo?
A1: this compound is a derivative of Triptolide, and much of the toxicity data comes from studies on the parent compound. Exposure can result in injury to multiple organs.[1] The primary toxicities observed are dose- and time-dependent and include hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and reproductive system toxicity.[2][3] Additionally, cardiotoxicity and gastrointestinal toxicity have been reported.[1][2]
Table 1: Summary of Organ-Specific Toxicity of Triptolide/Triptophenolide
| Organ System | Observed Toxic Effects | Key Biomarkers / Histopathological Findings | Animal Model References |
| Liver | Hepatocyte necrosis, inflammatory cell infiltration, apoptosis.[2][4] | Increased serum ALT, AST, and γ-glutamyl transpeptidase.[2] | Wistar Rats, SD Rats[2] |
| Kidney | Damage to proximal convoluted tubular epithelial cells.[2] | Increased serum Blood Urea Nitrogen (BUN) and Creatinine (Cr).[2] | SD Rats[2] |
| Reproductive System | Germ cell degeneration in seminiferous tubules, ovarian toxicity.[3] | Altered hormone levels (e.g., corticosterone, progesterone).[5] | Female Rats[5] |
| Heart | Acute toxic myocarditis, bradyarrhythmia.[3] | Pathological changes in heart tissue. | Clinical Case Reports[3] |
| Spleen | Dose-dependent toxicity.[2] | Not specified. | N/A |
| Lungs | Lung toxicity observed at high doses.[2] | Not specified. | SD Rats[2] |
Q2: What are the underlying molecular mechanisms of this compound toxicity?
A2: The toxic effects of this compound and its analogues are multifactorial. Key mechanisms include the induction of oxidative stress, apoptosis (programmed cell death), and inflammation.[1][3] Triptolide, the parent compound, is metabolized by hepatic cytochrome P450 (CYP450) enzymes, and there is a strong correlation between its toxicity and CYP3A activity.[1] The compound can cause mitochondrial disruption, endoplasmic reticulum stress, and can trigger apoptosis through both intrinsic and extrinsic pathways.[1][3]
Q3: What are the main strategies to reduce the systemic toxicity of this compound in animal studies?
A3: There are three primary strategies to mitigate toxicity:
-
Chemical Structure Modification: This involves creating derivatives or prodrugs that have a better therapeutic window. For example, the triptolide derivative LLDT-8 showed a 10-fold lower acute toxicity in vivo with comparable anti-inflammatory activity.[2][6] Minnelide, a water-soluble prodrug, was also developed to reduce toxicity.[2]
-
Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanocarriers is a highly effective strategy.[7][8] Systems like nanoparticles, liposomes, and micelles can improve water solubility, control drug release, and facilitate targeted delivery to tumor tissues, thereby reducing exposure to healthy organs and decreasing systemic toxicity.[7][9][10]
-
Combination Pharmacotherapy: Co-administering this compound with other agents can reduce its toxicity. For instance, glycyrrhizin, a component of licorice, can accelerate the metabolism of triptolide by activating CYP3A, offering protection against liver injury.[2]
Troubleshooting Guides
Issue 1: High incidence of animal morbidity or severe adverse effects (e.g., significant weight loss, lethargy).
This issue often points to excessive systemic toxicity due to high dosage or poor formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dose is too high | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with lower, sub-therapeutic doses and escalate gradually. | Identification of a safe and effective dose range with minimal adverse effects. |
| Poor drug solubility and bioavailability | Utilize a nanoformulation strategy to improve solubility and control drug release. This reduces the concentration of free drug in circulation.[10] | Enhanced therapeutic efficacy at a lower, less toxic dose. Reduced off-target accumulation.[9][11] |
| Systemic toxicity from off-target accumulation | Employ a targeted drug delivery system. For example, hyaluronic acid-coated nanoparticles can target CD44-expressing cancer cells, increasing drug concentration at the tumor site while lowering it elsewhere.[9] | Increased therapeutic index and significantly reduced systemic toxicity. |
Table 2: Examples of Toxicity-Reducing Formulations for Triptolide/Triptophenolide
| Formulation Strategy | Key Features | Reported Toxicity Reduction | Reference |
| Hyaluronic Acid (HA) Coated Nanoparticles | Targets CD44-overexpressing tumors. | Decreased systemic toxicity while increasing anti-tumor efficacy in breast cancer models. | [9] |
| Solid Lipid Nanoparticles (SLNs) | High drug load, controlled release, good biosafety. | Effectively reduced liver toxicity while maintaining anti-inflammatory activity. | [10] |
| Polymeric Micelles (PMs) | Reduces toxicity from free drug, prolongs blood circulation. | General strategy to reduce side effects and improve drug accumulation at tumor sites. | [10] |
| LLDT-8 (Derivative) | (5R)-5-hydroxytriptolide. | 10-fold lower acute toxicity in vivo compared to Triptolide. | [2][6] |
| Minnelide (Prodrug) | Water-soluble prodrug of Triptolide. | Developed to reduce toxicity for clinical trials in cancer. | [2][12] |
Issue 2: Inconsistent or non-reproducible experimental results.
This can be caused by issues with the formulation's stability, solubility, or administration route.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor water solubility of free compound | Prepare a stock solution in a suitable solvent like DMSO, but be mindful of the final solvent concentration administered to the animal to avoid vehicle toxicity. For in vivo studies, switching to a water-soluble prodrug or a nano-delivery system is highly recommended.[6][13] | Consistent dosing and absorption, leading to more reproducible results. |
| Instability of the formulation | Characterize your formulation thoroughly. For nanoparticles, assess size, polydispersity index (PDI), and zeta potential before each experiment to ensure stability. | Administration of a consistent and stable formulation in every experiment. |
| Inefficient administration route | The oral route can lead to variable absorption and first-pass metabolism.[14] Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection, which often provide more consistent bioavailability, though they may also alter the toxicity profile.[15][16][17] | More predictable plasma concentrations and more reliable experimental outcomes. |
Mandatory Visualizations
Caption: Key signaling pathways in this compound-induced cellular toxicity.
Caption: Experimental workflow for testing low-toxicity this compound formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TP-SLNs)
This protocol is a representative methodology for creating a nano-delivery system to reduce toxicity.
Materials:
-
This compound (TP)
-
Glyceryl monostearate (Lipid matrix)
-
Soy lecithin (Surfactant)
-
Poloxamer 188 (Co-surfactant)
-
Glycerol
-
Ultrapure water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of Lipid Phase: Accurately weigh this compound, glyceryl monostearate, and soy lecithin. Heat the mixture to 75°C in a water bath until a clear, uniform oil phase is formed.
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 and glycerol in ultrapure water. Heat the aqueous phase to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at 10,000 rpm for 10 minutes. This will form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to probe sonication for 15 minutes in an ice bath to reduce the particle size and form a nanoemulsion.
-
Cooling and Solidification: Transfer the resulting nanoemulsion to a beaker and stir at room temperature until it cools down, allowing the lipid nanoparticles to solidify.
-
Purification and Storage: The TP-SLN dispersion can be centrifuged to remove any un-encapsulated drug. Store the final formulation at 4°C.
-
Characterization: Before in vivo use, characterize the TP-SLNs for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency using standard techniques (e.g., Dynamic Light Scattering, HPLC).
Protocol 2: Acute In Vivo Toxicity Assessment
This protocol outlines a general procedure for evaluating the toxicity of a new this compound formulation.[18]
Animal Model:
-
Healthy BALB/c or C57BL/6 mice, 6-8 weeks old, both male and female.
Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-10 per group), including a vehicle control group and at least three dose levels of the this compound formulation (e.g., low, medium, high).
-
Administration: Administer the formulation via the intended experimental route (e.g., oral gavage, IP injection) once daily for a period of 14 to 21 days.[18]
-
Monitoring:
-
Daily: Observe animals for clinical signs of distress (e.g., altered posture, rough coat, lethargy, respiratory changes).
-
Body Weight: Record the body weight of each animal every other day. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
-
Terminal Procedures (At endpoint):
-
Blood Collection: Collect blood via cardiac puncture for a complete blood count (CBC) and serum biochemistry analysis (key markers: ALT, AST, BUN, Creatinine).
-
Organ Harvest: Euthanize the animals and perform a gross necropsy. Harvest major organs (liver, kidneys, heart, spleen, lungs). Record the weight of each organ.
-
-
Histopathology:
-
Fix a portion of each organ in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.
-
A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.[19]
-
References
- 1. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular pathogenesis of triptolide-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
- 8. Triptolide delivery: Nanotechnology-based carrier systems to enhance efficacy and limit toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The therapeutic potential of triptolide and celastrol in neurological diseases [frontiersin.org]
- 18. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Triptophenolide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triptophenolide (Triptolide, TP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to enhancing its bioavailability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for improving this compound's bioavailability.
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The clinical application of this compound is significantly hampered by several key challenges:
-
Poor Water Solubility: this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]
-
Multi-Organ Toxicity: this compound exhibits significant dose-dependent toxicity, particularly hepatotoxicity and nephrotoxicity, which creates a narrow therapeutic window.[2][4]
-
Rapid Metabolism and Elimination: It is a substrate for Cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp), leading to rapid metabolism and removal from the body, resulting in a short half-life.[5][6]
Q2: What are the main strategies to overcome the low bioavailability of this compound?
A2: The primary strategies focus on improving its solubility, protecting it from rapid metabolism, and enabling targeted delivery. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles can enhance its solubility, stability, and control its release.[4][5][7]
-
Prodrug Synthesis: Modifying the this compound structure to create water-soluble prodrugs that convert to the active parent drug in vivo.[8][9]
-
Amorphous Solid Dispersions: Creating solid dispersions of this compound in a carrier matrix to improve its dissolution rate and absorption.[10]
Q3: How do nanoformulations improve the bioavailability and safety profile of this compound?
A3: Nanoformulations address the limitations of this compound in several ways:
-
Enhanced Solubility and Stability: Encapsulation within a nanocarrier improves the solubility and dispersibility of this compound in aqueous environments and protects it from degradation.[4][7]
-
Controlled Release: Nanoformulations can be designed for sustained or targeted release, which helps in maintaining the drug concentration within the therapeutic window for a longer duration and reduces systemic toxicity.[5][11]
-
Reduced Toxicity: By controlling the drug's release and distribution, nanoformulations can minimize exposure to healthy tissues, thereby reducing the multi-organ toxicity associated with free this compound.[4][5]
-
Overcoming Efflux: Some nanocarriers can inhibit the P-gp efflux pump, reducing the removal of this compound from intestinal cells and increasing its absorption.
Q4: What is a Caco-2 permeability assay and why is it relevant for this compound studies?
A4: The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[12][13] Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions and express key drug transporters like P-gp. This assay is crucial for this compound research to:
-
Predict Oral Absorption: It measures the rate at which this compound or its formulations cross the intestinal barrier, providing an estimate of its potential in vivo oral absorption.[14]
-
Investigate Efflux Mechanisms: By comparing transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, the assay can determine if this compound is a substrate for efflux pumps like P-gp. An efflux ratio greater than two suggests active efflux is occurring.[14]
-
Evaluate Formulation Efficacy: It allows researchers to test whether new nanoformulations or prodrugs can enhance permeability and/or overcome P-gp-mediated efflux compared to the free drug.
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Guide 1: Nanoformulation Development
| Problem / Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Encapsulation Efficiency (EE) or Drug Loading (DL) in Solid Lipid Nanoparticles (SLNs) | 1. Poor solubility of this compound in the lipid matrix.2. Drug expulsion during lipid crystallization.3. High drug concentration leading to saturation. | 1. Screen different lipids: Test lipids in which this compound has higher solubility.2. Optimize the formulation: Adjust the drug-to-lipid ratio. A very high ratio can lead to drug expulsion.[15]3. Use a co-surfactant or blend of lipids: Incorporating a liquid lipid to create Nanostructured Lipid Carriers (NLCs) can create imperfections in the crystal lattice, providing more space for the drug.[15]4. Optimize preparation method: For hot homogenization, ensure rapid cooling to trap the drug before it can be expelled. For cold homogenization, this risk is minimized.[6] |
| Particle Aggregation and Instability of Nanoformulations | 1. Insufficient surfactant concentration or inappropriate surfactant type.2. High surface charge (Zeta Potential) leading to repulsion or attraction.3. Improper storage conditions. | 1. Optimize surfactant concentration: Increase the surfactant-to-lipid ratio. A blend of surfactants (e.g., pegylated and unpegylated) can enhance stability.[16]2. Select appropriate surfactants: Ensure the Hydrophile-Lipophile Balance (HLB) of the surfactant is suitable for the oil phase.3. Monitor Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.4. Storage: Store at recommended temperatures (e.g., 4°C) and consider lyophilization with a cryoprotectant for long-term stability. |
Guide 2: Caco-2 Permeability Assays
| Problem / Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability in Transepithelial Electrical Resistance (TEER) Values | 1. Inconsistent cell seeding density.2. Variation in cell passage number (high passage numbers can alter cell characteristics).3. Temperature fluctuations during measurement.4. Presence of dead cells on the monolayer.[17]5. Inconsistent media composition or feeding schedule. | 1. Standardize Seeding: Use a consistent cell seeding density for all wells (e.g., 1 x 10^5 cells/cm² for a 21-day culture).[18]2. Control Passage Number: Use Caco-2 cells within a defined, low passage number range for all experiments.3. Equilibrate Temperature: Allow the plate to equilibrate to room temperature for 15-20 minutes before taking TEER measurements.[18]4. Gentle Handling: When changing media, pipette gently to avoid disrupting the monolayer.[18]5. Monitor Cell Health: Regularly check cell morphology and viability. |
| TEER Values Are Unusually High (>1000 Ω·cm²) | 1. Contamination of electrodes with salts or media components.2. Multi-layering of cells instead of a monolayer.3. High cell passage number can sometimes lead to higher resistance.[17] | 1. Clean Electrodes: Regularly clean the "chopstick" electrodes according to the manufacturer's instructions.2. Optimize Seeding Density: High seeding density can sometimes lead to multi-layering.3. Obtain a new, low-passage cell stock from a reputable source like ATCC.[17] |
| Low Compound Recovery (<70%) | 1. Poor aqueous solubility of this compound.2. Non-specific binding to the plastic assay plates.3. Accumulation of the compound within the cell monolayer.4. Metabolism by Caco-2 cells. | 1. Check Solubility: Ensure the test concentration of this compound is below its solubility limit in the assay buffer.2. Add Protein: For highly lipophilic compounds, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to reduce non-specific binding.[19]3. Analyze Cell Lysate: Lyse the cells at the end of the experiment and analyze the lysate to quantify the amount of compound that has accumulated in the monolayer.[14] |
Guide 3: Prodrug Synthesis & In Vivo Studies
| Problem / Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield in Prodrug Synthesis | 1. Incomplete reaction.2. Formation of side products.3. Difficult purification leading to product loss. | 1. Optimize Reaction Conditions: Vary parameters such as solvent, temperature, reaction time, and stoichiometry of reactants.[20]2. Protecting Groups: Use appropriate protecting groups for other reactive sites on the this compound molecule if necessary.3. Simplify Purification: Consider if a slightly lower yield with a much simpler purification (e.g., precipitation and filtration vs. column chromatography) is more practical, especially for larger scales.[20] |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inter-animal physiological differences (e.g., metabolism, gastric emptying time).2. Issues with formulation administration (e.g., inaccurate dosing).3. Stress-induced physiological changes in animals.4. Analytical errors during sample processing. | 1. Use a Crossover Study Design: If feasible, a crossover design where each animal receives all treatments can significantly reduce inter-animal variability compared to a parallel design.[21]2. Standardize Procedures: Ensure consistent animal handling, fasting times, and dosing techniques. For oral gavage, ensure the formulation is homogenous and administered correctly.3. Acclimatize Animals: Allow sufficient time for animals to acclimatize to the facility and handling to minimize stress.4. Validate Analytical Methods: Ensure the LC-MS/MS method for quantifying this compound in plasma is fully validated for accuracy and precision.[21] |
Section 3: Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison between different bioavailability enhancement strategies.
Table 1: Comparison of Oral Bioavailability for Different this compound Formulations
| Formulation | Animal Model | Dose | Relative Bioavailability (Compared to Free Drug) | Key Finding | Reference(s) |
| Free Triptolide (Oral Suspension) | Rat | 0.6 mg/kg | 72.08% (Absolute) | Rapid absorption (Tmax < 15 min) and elimination. | [6] |
| Solid Dispersion (Na₂GA&TP-BM) | Mouse | Not specified | ~2.5-fold increase | Ball milling technique significantly improved oral bioavailability. | [10] |
| Graphene Hydrogel (Transdermal) | Rat | Not specified | 3.3-fold increase | Graphene hydrogel enhanced transdermal penetration. | [5] |
| Nanoemulsion Gel (Transdermal) | Rat | Not specified | Significantly higher than TPL-gel | Nanoemulsion gel provided sustained release and improved bioavailability. | [22] |
Table 2: Physicochemical and Permeability Properties of this compound Formulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Key Property Improvement | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Tristearin glyceride, Soybean lecithin, PEG400MS | 123 ± 0.9 | Not specified | Enhanced transdermal absorption rate by ~1.6-fold over conventional hydrogel. | [21] |
| Optimized SLN | Lipid, Surfactant/Co-surfactant | 179.8 ± 5.7 | 56.5 ± 0.18 | Showed sustained release and was stable in simulated gastric fluid. | [23] |
| Ethosomes | Lecithin (2%), Ethanol (45%) | Small, even distribution | 98% | High entrapment efficiency, suitable for percutaneous delivery. | [24] |
| Phosphonooxymethyl Prodrug | Triptolide + Phosphonooxymethyl group | N/A (molecule) | N/A | Aqueous solubility at pH 7.4 increased ~3600-fold (61 mg/mL vs 17 µg/mL for TP). | [1][25] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: a. Dissolve this compound, soy lecithin, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.[4] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 55°C) until a thin, uniform lipid film forms on the flask wall.[4] d. Keep the flask under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask containing the lipid film. b. Hydrate the film by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (e.g., 15 minutes with cycles of 2 seconds on, 2 seconds off) on ice to prevent overheating.[4] b. Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and then 100 nm filters) using a mini-extruder.[11]
-
Purification: a. Remove unencapsulated (free) this compound by dialysis (using a dialysis membrane with an appropriate molecular weight cut-off, e.g., 30 kDa) against fresh buffer or by size exclusion chromatography.[11]
-
Characterization: a. Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine encapsulation efficiency by lysing the purified liposomes with a suitable solvent (e.g., methanol), quantifying the this compound concentration using HPLC, and comparing it to the initial amount used.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: a. Seed Caco-2 cells onto semi-permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 1 x 10⁵ cells/cm². b. Culture the cells for 21 days in a humidified incubator (37°C, 5% CO₂) to allow them to differentiate and form a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values should be stable and above a pre-determined threshold (e.g., >200-400 Ω·cm²) to confirm monolayer integrity.[26] b. Additionally, a paracellular marker like Lucifer Yellow can be used to confirm that the tight junctions are intact.
-
Transport Experiment (Apical to Basolateral - A→B): a. Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4). b. Add the dosing solution containing this compound (or its formulation) to the apical (upper) compartment. c. Add fresh, drug-free transport buffer to the basolateral (lower) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B→A for Efflux): a. Perform the experiment as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: a. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial drug concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Section 5: Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its formulation and testing.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
References
- 1. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide delivery: Nanotechnology-based carrier systems to enhance efficacy and limit toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Frontiers | A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases [frontiersin.org]
- 8. CA2448775A1 - Triptolide prodrugs having high aqueous solubility - Google Patents [patents.google.com]
- 9. europeanreview.org [europeanreview.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetic Study of Triptolide Nanocarrier in Transdermal Drug Delivery System—Combination of Experiment and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
- 22. Development of triptolide-nanoemulsion gels for percutaneous administration: physicochemical, transport, pharmacokinetic and pharmacodynamic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
Triptophenolide vs. Triptolide: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of triptophenolide and triptolide, two diterpenoids isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii (Thunder God Vine). While structurally similar, these compounds exhibit distinct and overlapping pharmacological profiles. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated signaling pathways to aid in research and development efforts.
Introduction
Triptolide and its analogue, this compound, have garnered significant interest in the scientific community for their potent biological effects. Triptolide is well-documented for its broad-spectrum anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] this compound, while less extensively studied in these areas, has been identified as a potent pan-antagonist of the androgen receptor, suggesting its potential in the treatment of prostate cancer. This guide aims to provide a clear, data-driven comparison of these two compounds to inform further investigation and potential therapeutic applications.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and immunosuppressive activities of triptolide and the anti-androgenic activity of this compound. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: Cytotoxicity (IC50 Values)
Triptolide has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[4][5][6][7]
| Cell Line | Cancer Type | Triptolide IC50 (nM) | Reference |
| Leukemia | |||
| MV-4-11 | Acute Myeloid Leukemia | < 30 (24h), < 15 (48h), < 10 (72h) | [4] |
| KG-1 | Acute Myeloid Leukemia | < 30 (24h), < 15 (48h), < 10 (72h) | [4] |
| THP-1 | Acute Myeloid Leukemia | < 30 (24h), < 15 (48h), < 10 (72h) | [4] |
| HL-60 | Acute Myeloid Leukemia | < 30 (24h), < 15 (48h), < 10 (72h) | [4] |
| Breast Cancer | |||
| MDA-MB-231 | Triple Negative Breast Cancer | 0.3 (72h) | [5] |
| MCF-7 | ER-positive Breast Cancer | ~50 (72h) | [6] |
| Lung Cancer | |||
| A549 | Non-small cell lung cancer | ~30 (72h) | [7] |
| A549/TaxR | Taxol-resistant NSCLC | 15.6 (72h) | [7] |
| Other Solid Tumors | |||
| HeLa | Cervical Cancer | 62 (RNA synthesis inhibition) | |
| 60 cancer cell lines (average) | Various | 12 |
No direct comparative cytotoxicity data for this compound in these cancer cell lines was readily available in the searched literature.
Table 2: Anti-Inflammatory Activity
Triptolide is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[8][9][10][11][12][13]
| Assay | Cell Line/Model | Triptolide IC50/Effective Concentration | Reference |
| NF-κB Reporter Assay | HEK293 | Effective at nM concentrations | [14] |
| IL-8 and NF-κB expression | A549 (lung cells) | IC50 of 23 nM and 14 nM, respectively | [9] |
| Pro-inflammatory cytokine inhibition | RAW264.7 macrophages | 10-50 nM | [15] |
| Inhibition of NF-κB phosphorylation | C2C12 cells | 4, 8, or 16 ng/ml | [11] |
Quantitative data on the direct anti-inflammatory activity of this compound through pathways like NF-κB inhibition is not well-documented in the available literature.
Table 3: Immunosuppressive Activity
Triptolide effectively suppresses T-cell proliferation, a hallmark of its immunosuppressive action.[16][17]
| Assay | Cell Type | Triptolide Effect | Reference |
| T-cell Proliferation | Human T-cells | More effective than FK506 | [16] |
| T-cell Proliferation | Mouse splenic cells, human tonsil lymphocytes | Selective inhibition | |
| T-cell Activation | Human T-cells | Inhibition of IL-2 expression | [10] |
Direct comparative data on the immunosuppressive activity of this compound is not currently available.
Table 4: Anti-Androgenic Activity of this compound
This compound acts as a pan-antagonist for both wild-type and mutant androgen receptors.
| Receptor Type | This compound IC50 (nM) |
| Androgen Receptor (Wild-Type) | 260 |
| Androgen Receptor (F876L mutant) | 480 |
| Androgen Receptor (T877A mutant) | 388 |
| Androgen Receptor (W741C + T877A mutant) | 437 |
Triptolide has not been primarily characterized for its anti-androgenic activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and triptolide.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide or this compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Triptolide or this compound) in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
Objective: To measure the inhibitory effect of a compound on the transcriptional activity of NF-κB.
Materials:
-
Cell line stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
Triptolide or this compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to stimulation.
-
NF-κB Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a parallel cell viability assay). Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Immunosuppressive Activity: T-Cell Proliferation Assay
Objective: To assess the inhibitory effect of a compound on T-lymphocyte proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Triptolide or this compound stock solution (in DMSO)
-
96-well round-bottom plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or WST-1)
-
Scintillation counter or microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Setup: Plate 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
T-Cell Stimulation: Stimulate the cells with PHA (e.g., 1-5 µg/mL) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement (³H-thymidine incorporation):
-
Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and triptolide are mediated through their interaction with distinct and overlapping cellular signaling pathways.
Triptolide's Mechanism of Action
Triptolide exerts its pleiotropic effects primarily through the inhibition of transcription. It covalently binds to the XPB subunit of the general transcription factor TFIIH, which is essential for RNA polymerase II-mediated transcription. This leads to a global suppression of gene expression, including that of pro-inflammatory cytokines, cyclins, and anti-apoptotic proteins. The inhibition of the NF-κB pathway is a key component of its anti-inflammatory and immunosuppressive effects.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 3. europeanreview.org [europeanreview.org]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 11. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide is more effective in preventing T cell proliferation and interferon-gamma production than is FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Androgen Effects of Triptophenolide and Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-androgen therapeutics for prostate cancer, Enzalutamide stands as a clinically approved, potent second-generation androgen receptor (AR) signaling inhibitor.[1] Emerging from the realm of traditional Chinese medicine, Triptophenolide, a diterpenoid derived from Tripterygium wilfordii, has been identified as a novel and robust pan-antagonist of the androgen receptor.[2] This guide provides an objective comparison of the anti-androgen effects of this compound and Enzalutamide, supported by experimental data, to inform preclinical research and drug development efforts.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Enzalutamide exert their anti-androgen effects by targeting the androgen receptor, but through partially distinct and overlapping mechanisms.
Enzalutamide employs a multi-pronged attack on the AR signaling pathway. It acts as a competitive inhibitor, binding to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than first-generation anti-androgens like bicalutamide.[3] This primary action prevents the binding of androgens such as testosterone and dihydrotestosterone (DHT). Beyond competitive binding, Enzalutamide also impedes the nuclear translocation of the AR, inhibits the binding of the AR to DNA, and disrupts the recruitment of co-activators necessary for the transcription of androgen-responsive genes.[1]
This compound also functions as a competitive antagonist at the AR's hormone-binding pocket.[2] However, its mechanism extends further. Studies have demonstrated that this compound decreases the overall expression of the AR protein in a dose-dependent manner.[2] Furthermore, it effectively reduces the nuclear translocation of the androgen receptor, an action comparable to that of Enzalutamide at certain concentrations.[2] A key differentiator is this compound's ability to act as an antagonist even for certain AR mutants, such as the F876L mutation, which can confer resistance to Enzalutamide by converting it into an agonist.[2]
Quantitative Comparison of Anti-Androgen Effects
The following tables summarize the quantitative data on the anti-androgen effects of this compound and Enzalutamide from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Inhibition of Androgen Receptor Binding and Transcriptional Activity
| Parameter | This compound | Enzalutamide | Cell Line/System | Reference |
| AR-LBD Binding IC50 | 467 nM | 294 nM | In vitro fluorescence polarization assay | [2] |
| AR-WT Transcriptional Activity IC50 | 260 nM | Not directly compared | PC-3 cells | [2] |
| AR-F876L Transcriptional Activity IC50 | 480 nM | Acts as an agonist | PC-3 cells | [2] |
| AR-T877A Transcriptional Activity IC50 | 388 nM | Not directly compared | PC-3 cells | [2] |
| AR-W741C+T877A Transcriptional Activity IC50 | 437 nM | Not directly compared | PC-3 cells | [2] |
Table 2: Effects on Prostate Cancer Cell Viability
| Cell Line | This compound IC50 | Enzalutamide IC50 | Treatment Duration | Reference |
| LNCaP | ~20 nM (estimated from growth inhibition) | 14 µM - 27 µM | 48-72 hours | [4][5] |
| PC-3 | ~70 nM (estimated from growth inhibition) | > 20 µM (largely resistant) | 48-72 hours | [4][6] |
| C4-2 | Not Available | 27 µM | 72 hours | [5] |
| 22Rv1 | Not Available | Not Available | Not Available |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Dose & Schedule | Xenograft Model | Key Findings | Reference |
| This compound | 0.4 mg/kg, i.p., daily | PC-3 | Significant inhibition of tumor growth compared to vehicle control. | [4] |
| Enzalutamide | 5 mg/kg, i.p., daily | PC-3 | Minimal effect on tumor volume and weight as a single agent. | [1] |
| Enzalutamide + this compound | 5 mg/kg (Enz) + 0.2 mg/kg (TPL), i.p., daily | 22Rv1 | Synergistic effect; significantly greater reduction in tumor volume and serum PSA compared to either agent alone. | [7] |
| Enzalutamide | 10 mg/kg, oral, 5 days/week | VCaP | Inhibition of tumor growth. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of this compound and Enzalutamide.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled or fluorescently tagged androgen for binding to the AR ligand-binding domain.
Protocol Summary:
-
Preparation of Reagents: A source of androgen receptor (e.g., purified recombinant AR-LBD or cytosol from rat prostate tissue) is prepared. A known concentration of a high-affinity fluorescently-labeled or radiolabeled androgen (the "tracer") is used. Test compounds (this compound, Enzalutamide) are serially diluted.
-
Incubation: The AR preparation, tracer, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation and Detection: The amount of tracer bound to the AR is measured. In fluorescence polarization assays, the polarization of the emitted light is measured, which is proportional to the amount of tracer bound to the larger AR protein.[2]
-
Data Analysis: The signal is plotted against the concentration of the test compound, and the IC50 value (the concentration of the compound that inhibits 50% of tracer binding) is calculated.
Luciferase Reporter Assay for AR Activity
This cell-based assay measures the transcriptional activity of the androgen receptor.
Protocol Summary:
-
Cell Culture and Transfection: Prostate cancer cells (e.g., AR-negative PC-3 or AR-positive LNCaP) are cultured. Cells are co-transfected with two plasmids: one expressing the androgen receptor (wild-type or mutant) and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., the PSA promoter).[9][10]
-
Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to stimulate AR activity, in the presence or absence of varying concentrations of this compound or Enzalutamide.
-
Cell Lysis and Luciferase Measurement: After a set incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced and thus AR transcriptional activity, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized (e.g., to total protein concentration or a co-transfected control reporter) and plotted against the concentration of the inhibitor to determine IC50 values for the inhibition of AR transcriptional activity.[2]
Western Blot for AR Protein Expression
This technique is used to detect and quantify the amount of androgen receptor protein in cell lysates.
Protocol Summary:
-
Sample Preparation: LNCaP cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[2] The cells are then lysed to release their protein content.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the androgen receptor. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection and Analysis: A chemiluminescent substrate is added, which reacts with the HRP to produce light. The light signal, which is proportional to the amount of AR protein, is captured by an imaging system. The intensity of the bands is quantified using densitometry software.
Immunofluorescence for AR Nuclear Translocation
This microscopy-based technique visualizes the subcellular localization of the androgen receptor.
Protocol Summary:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are grown on coverslips. The cells are treated with an androgen (e.g., DHT) to induce AR nuclear translocation, in the presence or absence of this compound or Enzalutamide.
-
Fixation and Permeabilization: The cells are fixed (e.g., with formaldehyde) to preserve their structure and then permeabilized (e.g., with saponin or Triton X-100) to allow antibodies to enter the cell.
-
Immunostaining: The cells are incubated with a primary antibody against the androgen receptor, followed by a fluorescently-labeled secondary antibody that binds to the primary antibody. The cell nuclei are typically counterstained with a fluorescent DNA dye like DAPI.
-
Microscopy and Analysis: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The distribution of the AR-specific fluorescent signal (cytoplasmic vs. nuclear) is observed and can be quantified to determine the extent of nuclear translocation.[2]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol Summary:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., PC-3, 22Rv1, or VCaP) are injected subcutaneously into the flanks of the mice.[1][4][7]
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups and administered this compound, Enzalutamide, a combination, or a vehicle control via a specified route (e.g., intraperitoneal or oral gavage) and schedule.[4][7]
-
Monitoring and Endpoint Analysis: Tumor volume is measured regularly with calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Blood samples may be collected to measure serum PSA levels. The tumors can also be processed for further analysis, such as immunohistochemistry.[7]
Conclusion
Both this compound and Enzalutamide are potent inhibitors of the androgen receptor signaling pathway, a critical driver of prostate cancer progression. Enzalutamide is a well-established, clinically validated drug with a multi-faceted mechanism of action that includes competitive binding, inhibition of nuclear translocation and DNA binding, and disruption of co-activator recruitment.
This compound presents a compelling profile as a novel anti-androgen. It not only competitively binds to the AR but also reduces AR protein expression and effectively inhibits AR nuclear translocation. A significant potential advantage of this compound is its ability to antagonize certain AR mutants that confer resistance to Enzalutamide. Preclinical data suggests that this compound has potent anti-proliferative effects on prostate cancer cells and demonstrates in vivo efficacy, particularly in combination with Enzalutamide, where it appears to have a synergistic effect.
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds. The distinct mechanistic aspects of this compound, especially its ability to downregulate AR expression and inhibit resistant mutants, suggest it could be a valuable lead compound for the development of new therapies to treat advanced and resistant forms of prostate cancer. This guide provides a foundational comparison to aid researchers in designing future preclinical studies and advancing the development of next-generation anti-androgen therapies.
References
- 1. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide Inhibits the AR Signaling Pathway to Suppress the Proliferation of Enzalutamide Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7. Reporter gene assay [bio-protocol.org]
- 10. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Triptophenolide: A Pan-Antagonist of Androgen Receptor Mutants for Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to second-generation antiandrogens like enzalutamide poses a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). A key mechanism of this resistance is the acquisition of mutations in the androgen receptor (AR), which can convert antagonists into agonists, thereby driving tumor growth. Triptophenolide, a natural compound derived from Tripterygium wilfordii, has been identified as a potent pan-antagonist of both wild-type (WT) and clinically relevant mutant ARs, offering a promising therapeutic strategy to overcome this resistance.
This guide provides an objective comparison of this compound's efficacy against AR mutants with established antiandrogens, supported by experimental data. It also details the methodologies for the key experiments cited, enabling researchers to replicate and validate these findings.
Data Presentation: Comparative Efficacy Against AR Mutants
The following table summarizes the in vitro efficacy of this compound, enzalutamide, and bicalutamide against wild-type and key mutant androgen receptors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | Wild-Type AR (IC50) | F876L Mutant AR (IC50) | T877A Mutant AR (IC50) | W741C + T877A Mutant AR (IC50) |
| This compound | 260 nM[1] | 480 nM[1] | 388 nM[1] | 437 nM[1] |
| Enzalutamide | Potent Antagonist | Agonist Activity[2][3][4][5] | Partial Agonist | N/A |
| Bicalutamide | 160 nM[6] | Ineffective[7] | Agonist Activity | Agonist Activity[8] |
Key Findings:
-
This compound demonstrates potent antagonist activity against both wild-type AR and the F876L, T877A, and W741C + T877A mutants.[1]
-
The F876L mutation, a known mechanism of resistance to enzalutamide, converts enzalutamide from an antagonist to an agonist.[2][3][4][5] this compound, however, retains its antagonistic activity against this mutant.[1]
-
The T877A and W741C mutations confer resistance to first-generation antiandrogens like hydroxyflutamide and bicalutamide by converting them into agonists.[7][8] this compound is effective against AR harboring these mutations.[1]
In Vivo Efficacy of a Related Compound: Triptolide
While in vivo data for this compound is emerging, studies on the closely related compound triptolide, also from Tripterygium wilfordii, provide strong preclinical evidence for its anti-tumor activity in prostate cancer models.
| Treatment | Animal Model | Tumor Growth Inhibition | Effect on PSA Levels |
| Triptolide | PC-3 Xenograft in Nude Mice | Significant inhibition of tumor growth.[9][10] | Downregulation of PSA protein levels.[11] |
| Triptolide + Enzalutamide | CRPC Xenografts | Enhanced anti-cancer effect compared to either drug alone.[12] | N/A |
These findings suggest that compounds from Tripterygium wilfordii have significant potential in treating prostate cancer, including castration-resistant forms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
This assay determines the effect of a compound on the proliferation and survival of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound, enzalutamide, bicalutamide (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Expression plasmids for wild-type or mutant AR
-
Luciferase reporter plasmid containing androgen response elements (AREs)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
Test compounds
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect prostate cancer cells with an AR expression plasmid (wild-type or mutant) and an ARE-luciferase reporter plasmid in a 96-well plate.
-
After 24 hours, treat the cells with the test compounds at various concentrations in the presence or absence of an AR agonist like DHT (e.g., 10 nM).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of AR transcriptional activity relative to the DHT-treated control.
Western Blotting for AR Protein Expression
This technique is used to detect and quantify the levels of androgen receptor protein in cells.
Materials:
-
Prostate cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat prostate cancer cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Inhibition
Caption: Androgen receptor signaling and points of inhibition.
Experimental Workflow for Efficacy Validation
Caption: Workflow for validating this compound's efficacy.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance emerges to second-generation antiandrogens in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triptolide inhibits the proliferation of prostate cancer cells and down-regulates SUMO-specific protease 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Triptolide Inhibits the AR Signaling Pathway to Suppress the Proliferation of Enzalutamide Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Triptophenolide: A Comparative Analysis Against Other Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in the management of prostate cancer and other androgen-driven diseases. While several AR inhibitors have been successfully developed and clinically approved, the emergence of resistance necessitates the exploration of novel agents with distinct mechanisms of action. Triptophenolide, a natural compound derived from Tripterygium wilfordii, has emerged as a potent AR antagonist with a unique multi-faceted mechanism that distinguishes it from other well-established inhibitors. This guide provides a comparative analysis of this compound against other AR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: A Multi-Pronged Approach
This compound exhibits a distinct and comprehensive mechanism of AR inhibition that goes beyond simple competitive antagonism. Unlike many conventional AR inhibitors that primarily target the ligand-binding domain, this compound disrupts AR signaling through a three-pronged approach:
-
Competitive Binding: this compound competitively binds to the hormone-binding pocket of the AR, directly competing with androgens like dihydrotestosterone (DHT)[1].
-
AR Protein Downregulation: It significantly reduces the overall protein levels of the androgen receptor within the cell[1].
-
Inhibition of Nuclear Translocation: this compound effectively hinders the movement of the AR from the cytoplasm into the nucleus, a crucial step for its transcriptional activity[1].
This multi-faceted approach suggests that this compound may be effective against certain resistance mechanisms that can circumvent inhibitors with a singular mode of action.
Comparative Performance: Potency Against Wild-Type and Mutant AR
A key advantage of this compound is its efficacy against both wild-type (WT) AR and clinically relevant mutant forms that confer resistance to other therapies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent AR inhibitors.
| Compound | Target | IC50 (nM) | Cell Line / Assay Condition |
| This compound | AR-WT | 260 | PC-3 cells with PSA-luc reporter[1][2] |
| AR-F876L | 480 | PC-3 cells with PSA-luc reporter[1][2] | |
| AR-T877A | 388 | PC-3 cells with PSA-luc reporter[1][2] | |
| AR-W741C + T877A | 437 | PC-3 cells with PSA-luc reporter[1][2] | |
| Enzalutamide | AR | 36 | LNCaP cells[3] |
| AR | 26 | AR luciferase reporter gene assay (with 0.45 nM testosterone)[4] | |
| AR-F877L | Resistant | -[5] | |
| Apalutamide | AR | 16 | Cell-free assay[6][7] |
| AR | 200 | AR luciferase reporter gene assay (with 0.45 nM testosterone)[4] | |
| AR-F877L | Resistant | -[5] | |
| Darolutamide | AR | 26 | In vitro assay[8] |
| AR | 26 | AR luciferase reporter gene assay (with 0.45 nM testosterone)[4] | |
| AR-F877L | Potent Antagonist | -[5] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and ligand concentrations used. The data presented here is a compilation from various studies to provide a comparative overview.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare AR inhibitors. Specific details may need to be optimized for individual laboratory conditions and reagents.
AR Competitive Binding Assay
Objective: To determine the binding affinity of a compound to the androgen receptor.
Methodology:
-
Preparation of AR Source: Utilize either purified recombinant AR protein or cell lysates from AR-overexpressing cells (e.g., LNCaP).
-
Radioligand Binding: Incubate the AR source with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Competitive Inhibition: In parallel, incubate the AR source and radioligand with increasing concentrations of the test compound (e.g., this compound) and a known competitor (e.g., unlabeled R1881 or Enzalutamide) as a positive control.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
ARE-Driven Luciferase Reporter Assay
Objective: To measure the functional inhibition of AR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture prostate cancer cells (e.g., PC-3, which are AR-negative) and co-transfect them with an AR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE) promoter.
-
Treatment: Treat the transfected cells with a known androgen (e.g., DHT or the synthetic androgen R1881) to stimulate AR activity, in the presence of increasing concentrations of the test AR inhibitor.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Data Analysis: Plot the normalized luciferase activity against the log concentration of the inhibitor to determine the IC50 value for transcriptional inhibition.
Western Blot for AR Protein Expression
Objective: To quantify the effect of a compound on AR protein levels.
Methodology:
-
Cell Culture and Treatment: Culture AR-positive prostate cancer cells (e.g., LNCaP) and treat them with increasing concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific for the androgen receptor. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative AR protein expression levels.
Conclusion
This compound presents a promising profile as a novel AR inhibitor with a distinct, multi-faceted mechanism of action. Its ability to not only competitively bind to the AR but also downregulate its expression and inhibit its nuclear translocation sets it apart from many existing therapies. Furthermore, its demonstrated efficacy against clinically relevant AR mutants that confer resistance to second-generation antiandrogens like enzalutamide highlights its potential to address a significant unmet need in the treatment of advanced prostate cancer. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other novel AR inhibitors. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a preclinical setting.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Triptophenolide: A Comparative Analysis of its Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Triptophenolide with various steroid hormone receptors, including the Androgen Receptor (AR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER). The information presented herein is based on available experimental data to aid in the evaluation of this compound's specificity and potential off-target effects.
Overview of this compound and Steroid Receptor Interaction
This compound, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Its mechanism of action is multifaceted, and understanding its interaction with steroid hormone receptors is crucial for its development as a therapeutic agent. Steroid receptors, a class of nuclear receptors, are critical regulators of a vast array of physiological processes, and unintended interactions can lead to undesirable side effects.
This guide summarizes the current knowledge on this compound's binding and functional activity at the AR, GR, MR, and ER, presenting quantitative data where available and detailing the experimental methodologies used in these assessments.
Comparative Analysis of Receptor Cross-Reactivity
The following sections detail the known interactions of this compound with each steroid receptor.
Androgen Receptor (AR)
This compound has been identified as a potent pan-antagonist of the Androgen Receptor, including both wild-type and clinically relevant mutant forms.[1]
Quantitative Data:
| Parameter | Receptor Type | Value (nM) | Assay Type |
| IC50 | Wild-Type AR | 260 | Dual-Luciferase Reporter Assay |
| IC50 | F876L Mutant AR | 480 | Dual-Luciferase Reporter Assay |
| IC50 | T877A Mutant AR | 388 | Dual-Luciferase Reporter Assay |
| IC50 | W741C + T877A Mutant AR | 437 | Dual-Luciferase Reporter Assay |
Mechanism of Action:
-
Competitive Binding: this compound competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens.
-
Receptor Downregulation: It has been shown to decrease the protein expression levels of the Androgen Receptor.[1]
-
Inhibition of Nuclear Translocation: this compound inhibits the translocation of the AR from the cytoplasm to the nucleus, a critical step in its activation.[1]
Glucocorticoid Receptor (GR)
Mineralocorticoid Receptor (MR)
There is currently no direct experimental data available to characterize the cross-reactivity of this compound with the Mineralocorticoid Receptor. Further investigation is required to determine if this compound binds to or modulates the activity of MR.
Estrogen Receptor (ER)
Direct binding studies of this compound with the Estrogen Receptor are lacking in the published literature. However, studies on a related compound from Tripterygium wilfordii, Triptolide , have demonstrated an anti-estrogenic effect. Triptolide has been shown to downregulate the expression of Estrogen Receptor Alpha (ERα).[3] This finding suggests that compounds from this plant family may have an indirect modulatory effect on estrogen signaling pathways. Whether this compound shares this activity remains to be experimentally validated.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Competitive Binding Assay (General Protocol)
Competitive binding assays are utilized to determine the relative affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Materials:
-
Purified steroid receptor protein or cell lysate containing the receptor.
-
Radiolabeled ([³H] or [¹²⁵I]) or fluorescently labeled steroid ligand specific for the receptor of interest.
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-based buffer with additives to maintain protein stability).
-
Scintillation fluid and counter (for radiolabeled ligands) or a fluorescence polarization reader.
-
96-well or 384-well microplates.
Procedure:
-
A constant concentration of the specific radiolabeled or fluorescently labeled ligand and receptor are incubated in the wells of a microplate.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The amount of labeled ligand bound to the receptor is measured. For radiolabeled ligands, this often involves separating the bound from the free ligand (e.g., through filtration) followed by scintillation counting. For fluorescently labeled ligands, the change in fluorescence polarization is measured directly.
-
The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand, is determined from the resulting dose-response curve.
Dual-Luciferase Reporter Gene Assay
This assay is used to assess the functional effect of a compound on receptor-mediated gene transcription.
Materials:
-
Mammalian cell line that endogenously expresses the steroid receptor of interest or is transiently transfected with a receptor expression plasmid.
-
A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with specific hormone response elements (HREs).
-
A control plasmid containing a different luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound (this compound).
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Cells are seeded in 96-well plates.
-
If necessary, cells are co-transfected with the receptor expression plasmid, the HRE-luciferase reporter plasmid, and the control luciferase plasmid.
-
After an appropriate incubation period, the cells are treated with a known receptor agonist in the presence of increasing concentrations of the test compound (this compound) to assess antagonistic activity. To assess agonistic activity, cells are treated with the test compound alone.
-
Following treatment, the cells are lysed, and the luciferase activity for both reporter genes is measured sequentially using a luminometer.
-
The activity of the primary reporter (Firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound's interaction with steroid receptors.
Caption: Generalized steroid receptor signaling pathway.
Caption: Workflow for a competitive binding assay.
Caption: Workflow for a dual-luciferase reporter gene assay.
Conclusion
This compound demonstrates significant antagonistic activity against the Androgen Receptor, with established IC50 values for both wild-type and mutant forms. While it is also reported to be an inhibitor of the Glucocorticoid Receptor, quantitative binding data is currently unavailable. There is no evidence to suggest cross-reactivity with the Mineralocorticoid Receptor. The interaction with the Estrogen Receptor remains to be directly investigated, although studies on the related compound Triptolide suggest a potential for indirect modulation of ERα signaling.
For drug development professionals, the potent anti-androgenic activity of this compound is a key characteristic. However, the potential for GR inhibition warrants further investigation to understand the full pharmacological profile and to anticipate potential side effects. The lack of data on MR and ER interactions highlights areas for future research to fully elucidate the steroid receptor cross-reactivity profile of this promising natural product.
References
- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of triptolide from Tripterygium wilfordii on ERalpha and p53 expression in two human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptophenolide Shows Promise in Overcoming Enzalutamide Resistance in Prostate Cancer
For Immediate Release
[City, State] – [Date] – New research findings suggest that triptophenolide, a natural compound, and its analogue, triptolide, demonstrate significant efficacy in preclinical models of enzalutamide-resistant prostate cancer. These findings offer a potential new therapeutic avenue for patients with advanced prostate cancer who have developed resistance to current standard-of-care androgen receptor (AR) antagonists. This guide provides a comprehensive comparison of the performance of these compounds against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Enzalutamide is a potent second-generation AR antagonist widely used to treat metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance, often driven by AR mutations or the emergence of AR splice variants (AR-Vs) like AR-V7, remains a major clinical challenge. This compound and triptolide, diterpenoids isolated from the traditional Chinese herb Tripterygium wilfordii, have emerged as potential agents to overcome this resistance.
This compound as a Pan-Androgen Receptor Antagonist
This compound has been identified as a pan-antagonist of the androgen receptor, capable of inhibiting the activity of both wild-type AR and clinically relevant mutant forms that confer resistance to enzalutamide.[1] Experimental data demonstrates that this compound effectively downregulates AR protein expression in prostate cancer cells.[1]
Key Findings on this compound:
-
Inhibition of AR Mutants: this compound demonstrates inhibitory activity against various AR mutants known to be associated with enzalutamide resistance.
-
AR Downregulation: Western blot analysis has shown that this compound effectively suppresses the expression of the AR protein in LNCaP prostate cancer cells in a dose-dependent manner.[1]
-
Inhibition of Cell Growth: this compound has been shown to inhibit the growth of androgen-sensitive LNCaP prostate cancer cells.[1]
Triptolide: A Potent Analogue with Synergistic Effects
While direct extensive data on this compound in enzalutamide-resistant cell lines is emerging, its close analogue, triptolide (TPL), has been more thoroughly investigated and shows remarkable efficacy. Triptolide not only inhibits the proliferation of enzalutamide-resistant prostate cancer cells but also exhibits a synergistic effect when used in combination with enzalutamide.[2]
Key Findings on Triptolide in Enzalutamide-Resistant Models:
-
Synergistic Cell Viability Reduction: Co-treatment of enzalutamide-resistant cell lines, C4-2R and 22Rv1, with triptolide and enzalutamide resulted in a significantly greater reduction in cell viability compared to either agent alone.[2]
-
Enhanced Apoptosis: The combination of triptolide and enzalutamide leads to increased apoptosis in resistant cells, as evidenced by higher levels of cleaved Caspase-3 and PARP.[2]
-
Overcoming Resistance: Triptolide demonstrated the ability to reduce the viability of the enzalutamide-resistant C4-2R cell line in a dose-dependent manner, suggesting its potential to overcome acquired resistance.[2]
Comparative Efficacy Data
The following tables summarize the quantitative data from key experiments, comparing the effects of this compound, triptolide, and enzalutamide on prostate cancer cells.
Table 1: IC50 Values of this compound against AR Transcriptional Activity [1]
| Androgen Receptor Variant | IC50 (nM) |
| Wild-Type (WT) | 260 |
| F876L | 480 |
| T877A | 388 |
| W741C + T877A | 437 |
Table 2: Effect of Triptolide on the Viability of Enzalutamide-Resistant C4-2R Cells [2]
| Treatment | Concentration | % Cell Viability |
| Control | - | 100 |
| Triptolide | 6.25 nM | ~80 |
| Triptolide | 12.5 nM | ~60 |
| Triptolide | 25 nM | ~40 |
| Triptolide | 50 nM | ~20 |
Table 3: Synergistic Effect of Triptolide and Enzalutamide on 22Rv1 Cell Viability (96h treatment) [2]
| Treatment | % Cell Viability (relative to control) |
| Enzalutamide (20 µM) | ~80% |
| Triptolide (6.25 nM) | ~90% |
| Enzalutamide (20 µM) + Triptolide (6.25 nM) | ~60% |
Signaling Pathways and Mechanisms of Action
This compound and triptolide exert their anti-cancer effects through the modulation of key signaling pathways, primarily by targeting the androgen receptor.
Caption: this compound and Triptolide Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of compounds like this compound in prostate cancer cell lines.
Caption: Workflow for Compound Efficacy Testing.
Experimental Protocols
Cell Culture:
-
LNCaP, 22Rv1, and C4-2R cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments involving androgen stimulation, cells were cultured in phenol red-free RPMI-1640 containing charcoal-stripped FBS (CSS) to deplete endogenous androgens.
Cell Viability (MTT) Assay:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, triptolide, enzalutamide) or vehicle control (DMSO).
-
After 72 or 96 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
Apoptosis (Annexin V) Assay:
-
Cells were seeded in 6-well plates and treated with the indicated compounds for 48 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Western Blot Analysis:
-
Cells were treated with the compounds for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against AR, cleaved PARP, cleaved Caspase-3, or β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.
Alternatives to Enzalutamide
For patients with enzalutamide-resistant prostate cancer, several alternative treatment options are available, though direct comparative experimental data with this compound is limited. These include:
-
Abiraterone Acetate: An androgen biosynthesis inhibitor.
-
Taxane-based Chemotherapy (Docetaxel, Cabazitaxel): Standard of care for metastatic CRPC.
-
PARP Inhibitors (e.g., Olaparib, Rucaparib): For patients with specific DNA repair gene mutations.
-
Radioligand Therapy (e.g., Lutetium-177 PSMA): A targeted radiotherapy for PSMA-positive tumors.
-
Immunotherapy (e.g., Sipuleucel-T, Pembrolizumab): For specific patient populations.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound and its analogue, triptolide, as effective therapeutic agents for enzalutamide-resistant prostate cancer. Their ability to target the androgen receptor signaling axis, including resistant variants, and induce apoptosis, both as single agents and in combination with enzalutamide, provides a strong rationale for further investigation. Future studies should focus on direct comparative analyses of this compound against current standards of care in enzalutamide-resistant models to fully elucidate its therapeutic potential and pave the way for clinical development.
References
Triptophenolide: A Comparative Analysis of its Anti-Proliferative Efficacy Across Diverse Cancer Types
For Immediate Release
Triptophenolide, a diterpenoid epoxide derived from the traditional Chinese herb Tripterygium wilfordii, has garnered significant attention within the oncology research community for its potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties. This guide provides a comparative analysis of the anti-proliferative effects of this compound and its closely related analog, Triptolide, across various cancer types, supported by experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Triptolide Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Triptolide in various cancer cell lines, demonstrating their broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | Compound | IC50 Value (nM) | Citation(s) |
| Breast Cancer | MDA-MB-231 | Triptolide | ~80 | [1] |
| BT-474 | Triptolide | ~80 | [1] | |
| MCF7 | Triptolide | ~80 | [1] | |
| Leukemia | MV-4-11 | Triptolide | <15 (48h) | [2] |
| THP-1 | Triptolide | <15 (48h) | [2] | |
| Cervical Cancer | HT-3 | Triptolide | 26.77 | [3] |
| U14 | Triptolide | 38.18 | [3] | |
| Pancreatic Cancer | Capan-1 | Triptolide | 10 | [4] |
| Capan-2 | Triptolide | 20 | [4] | |
| SNU-213 | Triptolide | 9.6 | [4] | |
| Prostate Cancer | LNCaP | This compound | 50 - 5000 | [5] |
Induction of Apoptosis
This compound and its analogs induce programmed cell death (apoptosis) in a dose-dependent manner across various cancer cell lines. The table below presents the percentage of apoptotic cells following treatment.
| Cancer Type | Cell Line | Compound | Treatment Conditions | Apoptotic Rate (%) | Citation(s) |
| Breast Cancer | MDA-MB-231 | Triptolide | 50 nM for 48h | ~80% | [1] |
| BT-474 | Triptolide | 50 nM for 48h | ~80% | [1] | |
| MCF7 | Triptolide | 50 nM for 48h | ~80% | [1] | |
| Leukemia | MV-4-11 | Triptolide | 20 nM for 48h | 54.70% | [2] |
| Triptolide | 50 nM for 48h | 98.07% | [2] | ||
| THP-1 | Triptolide | 20 nM for 48h | 43.02% | [2] | |
| Triptolide | 50 nM for 48h | 79.38% | [2] | ||
| Hepatocellular Carcinoma | HepaRG | Triptolide | 100 nM for 24h | 16.77% (early) + 22.40% (late) | [6] |
Cell Cycle Arrest
A key mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. The following table details the effects on cell cycle distribution.
| Cancer Type | Cell Line | Compound | Treatment Conditions | Effect on Cell Cycle | Citation(s) |
| Hepatocellular Carcinoma | HepaRG | Triptolide | 400 nM for 24h | G2 phase increase from 9.08% to 19.88% | [6] |
| Melanoma | A375.S2 | Triptolide | Various | S and Sub-G1 phase accumulation | [7] |
| Glioma | C6 | Triptolide | Various | G0/G1 phase increase from 56.4% to 74.8% | [8] |
| T98 | Triptolide | Various | G0/G1 phase increase from 57.9% to 77.9% | [8] | |
| Pancreatic Cancer | MiaPaCa-2, S2-013, S2-VP10 | Triptolide | Various | No significant change in cell cycle distribution | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and incubate overnight.[6]
-
Treatment: Treat cells with various concentrations of this compound (or Triptolide) and a vehicle control (e.g., 0.1% DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[11]
-
Washing: Wash the fixed cells twice with PBS.[11]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 0.5 µg/mL) to degrade RNA and prevent its staining.[11]
-
PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL) and incubate for at least 4 hours (or overnight) at 4°C in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to downregulate β-catenin expression, thereby inhibiting this pro-proliferative pathway.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been observed to inactivate this pathway, contributing to its anti-cancer effects.[9]
Conclusion
This compound demonstrates significant anti-proliferative effects across a wide range of cancer types by inducing apoptosis and cell cycle arrest. Its multi-targeted approach, involving the inhibition of key pro-survival signaling pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt/mTOR, underscores its potential as a promising candidate for further pre-clinical and clinical investigation in oncology. This guide provides a foundational comparison to aid researchers in the continued exploration of this compound's therapeutic applications.
References
- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. benchchem.com [benchchem.com]
- 13. Triptolide Inhibits the Biological Processes of HUVECs and HepG2 Cells via the Serine Palmitoyltransferase Long Chain Base Subunit 2/Sphingosine-1-Phosphate Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triptophenolide and Other Natural Compounds in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, compounds derived from traditional medicine are gaining significant attention for their therapeutic potential. Triptophenolide, a diterpenoid isolated from Tripterygium wilfordii, has emerged as a promising candidate with potent anti-inflammatory and anti-cancer properties. This guide provides an objective, data-driven comparison of this compound with other well-characterized natural compounds—Triptolide, Celastrol, Curcumin, and Resveratrol—to aid researchers in navigating their potential applications.
Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts against various cancer cell lines and in the context of inflammation. This data, collated from multiple studies, offers a quantitative snapshot of their relative potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MCF-7 | Breast Cancer | 127.2 µg/mL (48h) | [1] |
| MDA-MB-231 | Breast Cancer | 262.1 µg/mL (48h) | [1] | |
| Triptolide | MCF-7 | Breast Cancer | ~10 nM (72h) | [2] |
| MDA-MB-231 | Breast Cancer | ~100 nM (72h) | [2] | |
| A375 | Melanoma | 33.00 nM (48h) | [3] | |
| Capan-1 | Pancreatic Cancer | 0.01 µM | [4] | |
| Capan-2 | Pancreatic Cancer | 0.02 µM | [4] | |
| SNU-213 | Pancreatic Cancer | 0.0096 µM | [4] | |
| Celastrol | SKBr-3 | Breast Cancer | 0.13 ± 0.02 µM | [5] |
| 4T1 | Breast Cancer | 1.770 µM (24h) | [6] | |
| Curcumin | HeLa | Cervical Cancer | - | [7] |
| Resveratrol | HT-29 | Colon Cancer | 18.13 µg/mL | [8] |
| HCT116 | Colon Cancer | < 50 µM (24h) | [9] | |
| Caco-2 | Colon Cancer | < 50 µM (24h) | [9] |
Table 2: Anti-Inflammatory Activity
| Compound | Cell Line/Model | Key Effect | IC50/Effective Conc. | Reference |
| This compound | - | Acute inflammation in mice | - | [1] |
| Triptolide | Macrophages | Inhibition of pro-inflammatory cytokines | 10-50 nM | [10] |
| Curcumin | RAW264.7 Macrophages | Inhibition of TNF-α and IL-1β | Dose-dependent | [11] |
| Resveratrol | Macrophages | Inhibition of inflammatory mediators | - | [12] |
Mechanisms of Action: A Look at the Signaling Pathways
This compound and the compared natural compounds exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
This compound: While less extensively studied than its analogue, Triptolide, research indicates that this compound induces apoptosis in cancer cells and exhibits anti-inflammatory effects.[1] It is suggested to modulate pathways similar to Triptolide, including the NF-κB and apoptosis signaling cascades.
Triptolide: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[13][14] It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory and pro-survival genes.[12] Triptolide also induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[15][16]
Celastrol: Celastrol is known to target the heat shock protein 90 (HSP90), leading to the degradation of numerous oncogenic client proteins.[5] It also inhibits the NF-κB pathway and induces apoptosis through caspase activation.[17]
Curcumin: Curcumin's anti-inflammatory effects are partly mediated by the inhibition of the NF-κB pathway.[11] It also modulates other signaling pathways, including MAPK and JAK/STAT, and can induce apoptosis in cancer cells.[18]
Resveratrol: Resveratrol exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway and the production of pro-inflammatory mediators.[12] Its anti-cancer effects are associated with the induction of cell cycle arrest and apoptosis.[9]
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed experimental protocols are crucial.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Analysis of Apoptosis: Western Blotting for Key Markers
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying the molecular mechanisms of apoptosis.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.[19][20]
Visualizing the Molecular Interactions: Signaling Pathways and Workflows
To better understand the complex interplay of molecules involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound's anti-cancer activity.
Caption: Standard experimental workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as a natural compound for anti-cancer and anti-inflammatory applications. While its potency may vary compared to other well-established natural products like Triptolide and Celastrol, its distinct chemical structure warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic promise of this compound and its place in the growing arsenal of natural-derived drug candidates. Future head-to-head studies under standardized conditions will be invaluable in making definitive comparisons and advancing the clinical translation of these promising compounds.
References
- 1. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of triptolide from Tripterygium wilfordii on ERalpha and p53 expression in two human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol and quercetin in combination have anticancer activity in colon cancer cells and repress oncogenic microRNA-27a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of curcumin in macrophages stimulated by lipopolysaccharides from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunomodulatory effects of curcumin on macrophage polarization in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
Unveiling the Pro-Apoptotic Power of Triptophenolide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Triptophenolide, a diterpenoid isolated from the traditional Chinese herb Tripterygium wilfordii, has garnered significant attention for its potent anti-cancer properties. A key mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's apoptotic mechanism against other well-established apoptosis-inducing agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Apoptotic Induction
The pro-apoptotic potential of this compound has been quantified in numerous studies. Below is a comparative summary of its effects alongside other common chemotherapeutic agents and apoptosis inducers.
Table 1: this compound-Induced Apoptosis Rates in Various Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| This compound | ||||
| MCF-7 (Breast Cancer) | 100 µg/mL | 24 h | 9.78 | [1] |
| MDA-MB-231 (Breast Cancer) | 250 µg/mL | 24 h | 17.02 | [1] |
| A549/Taxol (Drug-Resistant Lung Cancer) | 0.025 µM | 24 h | Increased significantly | [2][3] |
| A549/Taxol (Drug-Resistant Lung Cancer) | 0.05 µM | 24 h | Increased significantly | [2][3] |
| MiaPaCa-2 (Pancreatic Cancer) | 200 nM | 24 h | Time- and dose-dependent increase | [4] |
| Doxorubicin | ||||
| HT1080 (Fibrosarcoma) | 100 nM | 24 h | No significant reduction in viability | [5] |
| OCI-AML3 (Leukemia) | 40 ng/mL | 24 h | 16.8 | [6] |
| Paclitaxel | ||||
| Various Lung Cancer Cell Lines | 10 µM | 24 h | 19.9 - 73.0 (TUNEL positive) | [7] |
| Staurosporine | ||||
| HeLa Cells | 2 µM | 3 h | ~73 (TUNEL positive) | [8] |
Table 2: Synergistic Apoptotic Effects with this compound
| Cell Line | Combination Treatment | Treatment Duration | Apoptosis Rate (% Annexin V+) | Reference |
| OCI-AML3 (Leukemia) | Triptolide (10 nM) + Doxorubicin (40 ng/mL) | 24 h | 73.83 | [6] |
| HT1080 (Fibrosarcoma) | Triptolide (5 ng/mL) + Doxorubicin (100 nM) | 24 h | 65% reduction in viability | [5] |
Table 3: Comparative Effects on Key Apoptotic Proteins
| Agent | Cell Line | Protein | Effect | Reference |
| This compound | A549/Taxol | Bax | Upregulation | [2][3] |
| A549/Taxol | Bcl-2 | Downregulation | [2][3] | |
| A549/Taxol | Cleaved Caspase-3 | Upregulation | [2][3] | |
| A549/Taxol | Cleaved Caspase-9 | Upregulation | [2][3] | |
| MCF-7 & MDA-MB-231 | BIM, BAK1, BAX, CYCS | Upregulation | [1] | |
| Paclitaxel | AGS (Gastric Cancer) | Cleaved Caspase-3 | 3.5- to 4.5-fold increase | [9] |
| 4T1-Luc (Breast Cancer) | Caspase-3 Activity | 2-fold increase | [10] | |
| Doxorubicin | MOLM-13 (Leukemia) | p15-20-Bcl-2 | Inhibition | [11] |
| Staurosporine | HeLa & WEHI-231 | Cleaved PARP | Increase | [12] |
Deciphering the Signaling Pathways of this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. This compound has been shown to upregulate these proteins while downregulating anti-apoptotic members like Bcl-2, thus shifting the cellular balance towards apoptosis. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9, which in turn activates the executioner caspase-3.[1][2][3]
Simultaneously, this compound can activate the extrinsic pathway by upregulating death receptors like Fas.[13] Ligand binding to these receptors triggers the activation of caspase-8, which can directly cleave and activate caspase-3. Furthermore, caspase-8 can cleave Bid to tBid, which then amplifies the mitochondrial pathway. The convergence of both pathways on caspase-3 leads to the cleavage of critical cellular substrates, including PARP, ultimately leading to the dismantling of the cell.[12]
Caption: this compound-induced apoptosis signaling pathways.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability and Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or other compounds.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, Doxorubicin, Paclitaxel, Staurosporine, or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Western Blot Analysis of Apoptotic Proteins
Objective: To detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. The intensity of the resulting band is proportional to the amount of protein present.
Protocol:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Caspase-3 Activity Assay
Objective: To measure the enzymatic activity of caspase-3, a key executioner of apoptosis.
Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Caption: A generalized experimental workflow for studying apoptosis.
Conclusion
This compound is a potent inducer of apoptosis in a range of cancer cells, acting through both the intrinsic and extrinsic pathways. The quantitative data presented demonstrates its efficacy, which is often comparable to or synergistic with established chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the anti-cancer potential of this compound and for the development of novel apoptotic-based cancer therapies. Further head-to-head comparative studies will be beneficial to fully elucidate its relative potency and clinical potential.
References
- 1. Multi-Targeted Anti-Cancer Effects of this compound in Hormone-Responsive and Triple-Negative Breast Cancer Models [mdpi.com]
- 2. Triptolide exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Triptolide induces the cell apoptosis of osteosarcoma cells through the TRAIL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Triptophenolide: A Guide for Laboratory Professionals
For Immediate Release
At its core, the proper disposal of Triptophenolide hinges on the principle of containment and segregation from other waste streams. All materials that come into contact with this compound must be treated as cytotoxic waste.[1] The primary disposal method for cytotoxic waste is high-temperature incineration, as this process is designed to destroy the hazardous compounds completely.[2][3]
It is imperative that all personnel handling this compound waste receive appropriate training on the risks and the correct handling procedures.[4] Adherence to institutional, local, and national regulations for hazardous waste is mandatory.
This compound Waste Disposal Summary
The following table outlines the appropriate segregation and disposal containers for different types of waste contaminated with this compound.
| Waste Type | Recommended Container | Disposal Procedure |
| Solid Waste | Clearly labeled, leak-proof, puncture-resistant containers with a purple lid designated for cytotoxic waste.[3] | High-temperature incineration.[2][3] |
| (e.g., contaminated gloves, gowns, bench paper, vials) | ||
| Sharps Waste | UN-approved, puncture-resistant sharps containers with a purple lid.[3][5] | High-temperature incineration.[3] |
| (e.g., needles, syringes, Pasteur pipettes) | ||
| Liquid Waste | Leak-proof, sealed containers clearly labeled as "Cytotoxic Waste." | Collection by a licensed hazardous waste provider for high-temperature incineration.[3] Do not discharge to the sewer system.[6] |
| (e.g., unused solutions, contaminated solvents) | ||
| Bulk/Unused this compound | Original container, placed within a secondary, sealed and labeled container. | Treat as bulk chemotherapy waste. Disposal must comply with all applicable federal, state, and local regulations via a licensed hazardous waste contractor. |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical inactivation of this compound for disposal purposes. The recommended and most common disposal method is high-temperature incineration.[2][3] Chemical degradation methods for cytotoxic drugs require specialized expertise and are specific to the drug .[4] Researchers should consult with their institution's environmental health and safety (EHS) office to explore any approved chemical neutralization procedures that may be available internally.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. All laboratory personnel must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding the disposal of hazardous and cytotoxic waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unsw.edu.au [unsw.edu.au]
- 6. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
Personal protective equipment for handling Triptophenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Triptophenolide, a potent natural product with significant biological activity. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) and the absence of established Occupational Exposure Limits (OELs), a highly cautious approach is mandatory. The following procedures are based on best practices for handling hazardous compounds of unknown toxicity.
Physico-Chemical and Toxicity Data
Table 1: Physico-Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₃ | [1][] |
| Molecular Weight | 312.4 g/mol | [1][] |
| Appearance | White to yellowish crystalline powder | [1][] |
| Melting Point | 232-233 °C | [1] |
| Boiling Point (Predicted) | 490.0 ± 45.0 °C | [1] |
| Solubility | Soluble in DMSO, methanol, ethanol | [1][3] |
Table 2: Summary of Biological Activity and Potential Hazards
| Aspect | Description |
| Known Biological Activity | Potent pan-antagonist of the androgen receptor.[3] Exhibits anti-inflammatory and immunosuppressive properties.[][4] |
| Potential Toxicity | Derived from Tripterygium wilfordii, a plant known to contain toxic compounds. The related compound Triptolide is known to cause severe toxicity to digestive, reproductive, urinary, and blood circulatory systems, with hepatotoxicity being a significant concern.[] |
| Occupational Exposure Limits (OELs) | No established OELs (e.g., PEL, TLV, REL) from OSHA, ACGIH, or NIOSH were found.[5][6][7] |
| LD50/LC50 | No specific LD50 or LC50 data for this compound was found in the public domain. |
Operational Plan for Safe Handling
Given the lack of specific toxicity data, this compound should be handled as a potent compound with unknown toxicity. The following step-by-step operational plan is designed to minimize exposure and ensure a safe laboratory environment.
Receiving and Unpacking
-
Designated Area: Unpack shipments in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
PPE: Wear appropriate Personal Protective Equipment (PPE) during unpacking:
-
Disposable gown
-
Double nitrile gloves
-
Safety goggles and a face shield
-
If the powder is not contained in a sealed vial, a NIOSH-approved respirator (e.g., N95 or higher) is required.
-
-
Visual Inspection: Check for any damage to the container. If a leak is suspected, handle it as a spill and follow the emergency procedures outlined below.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and hazard warnings (e.g., "Potent Compound: Handle with Caution").
Storage
-
Secure Location: Store this compound in a locked, dedicated, and well-ventilated cabinet, away from incompatible materials.
-
Temperature: Store the powder at -20°C for long-term stability (up to 3 years).[3] Stock solutions in solvent should be stored at -80°C (stable for up to 1 year).[8]
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
Weighing and Solution Preparation
-
Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment device to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.[9]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Body Protection: A disposable, solid-front laboratory gown with tight-fitting cuffs.
-
Respiratory Protection: A NIOSH-approved respirator is highly recommended, even when working in a fume hood.
-
-
Procedure:
-
Designate a specific area within the fume hood for handling this compound.
-
Use dedicated spatulas and weighing boats.
-
Tare the balance with the weighing boat inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing boat.
-
To prepare a solution, add the solvent to the vial containing the weighed powder. Cap the vial and mix gently.
-
Clean all surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste as hazardous.
-
Experimental Use
-
Containment: All experiments involving this compound should be performed in a chemical fume hood.
-
Labeling: Clearly label all solutions and experimental setups containing this compound.
-
Transport: When moving solutions of this compound, use secondary containment (e.g., a sealed, labeled container inside a larger, unbreakable container).
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Empty vials
-
Used PPE (gloves, gowns, etc.)
-
Weighing boats, pipette tips, and other disposable labware
-
Contaminated cleaning materials
-
-
Waste Collection:
-
Collect all solid waste in a dedicated, labeled, and sealed hazardous waste bag or container.
-
Collect all liquid waste in a labeled, leak-proof hazardous waste container.
-
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[10]
Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
If the spill is small and you are trained to handle it:
-
Wear full PPE, including a respirator.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 74285-86-2 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
